molecular formula C21H15ClN2 B161296 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole CAS No. 1707-67-1

2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole

Cat. No.: B161296
CAS No.: 1707-67-1
M. Wt: 330.8 g/mol
InChI Key: NSWNXQGJAPQOID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole is a useful research compound. Its molecular formula is C21H15ClN2 and its molecular weight is 330.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2/c22-18-14-8-7-13-17(18)21-23-19(15-9-3-1-4-10-15)20(24-21)16-11-5-2-6-12-16/h1-14H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWNXQGJAPQOID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6143-80-2
Record name 1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl-, dimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6143-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID8061894
Record name 1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707-67-1
Record name 2-(o-Chlorophenyl)-4,5-diphenylimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001707671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.410
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of the heterocyclic compound 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole. This molecule is a member of the triaryl-substituted imidazole class, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active compounds. This document outlines a common and effective synthetic protocol, details the expected analytical characterization data, and presents the information in a format tailored for scientific and research applications.

Synthesis Methodology: The Radziszewski Reaction

The most prevalent and efficient method for synthesizing 2,4,5-trisubstituted imidazoles, including the title compound, is the Debus-Radziszewski reaction.[1] This one-pot, multi-component reaction involves the condensation of a 1,2-dicarbonyl compound (benzil), an aldehyde (2-chlorobenzaldehyde), and a source of ammonia (ammonium acetate).[2][3] The reaction typically proceeds with high atom economy and can be performed under relatively simple conditions.[4]

Reaction Scheme:

Benzil + 2-Chlorobenzaldehyde + Ammonium Acetate → this compound

Detailed Experimental Protocol

This protocol is based on established literature procedures for the synthesis of triaryl-imidazoles.[5][6]

Materials and Equipment:

  • Benzil

  • 2-Chlorobenzaldehyde

  • Ammonium Acetate

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard glassware for filtration and recrystallization

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzil (1 mmol), 2-chlorobenzaldehyde (1 mmol), and ammonium acetate (2.5 mmol).[2]

  • Add glacial acetic acid as the solvent (e.g., 20 mL).

  • Heat the reaction mixture to reflux (approximately 120 °C) with continuous stirring.[2]

  • Monitor the progress of the reaction using Thin-Layer Chromatography (TLC), typically with an ethyl acetate/hexane mobile phase.[5] The reaction is generally complete within 2-4 hours.

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ice water to precipitate the crude product.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove excess acetic acid and ammonium salts.

  • Neutralize the filtrate with an ammonium hydroxide solution to precipitate any remaining product.[7]

  • Dry the crude product.

  • Purify the compound by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the final product as a white or yellowish solid.[5][8]

Compound Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following tables summarize the expected analytical data based on literature values.

3.1. Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC₂₁H₁₅ClN₂[9]
Molecular Weight330.81 g/mol [9]
AppearanceWhite to yellowish solid/powder[5][8]
Melting Point198-200 °C / 212-214 °C[5][6]
SolubilityInsoluble in water[8]

Note: Melting point ranges can vary based on purity and the specific crystalline form.

3.2. Spectroscopic Data

The following data is crucial for structural elucidation.

Table 1: ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
12.64 - 12.69s (broad)1HN-H (imidazole)[5][6]
7.81 - 7.83m1HAr-H[6]
7.61 - 7.64m1HAr-H[6]
7.23 - 7.57m~12HAr-H (overlapping phenyl protons)[5][6]

Table 2: ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)

Chemical Shift (δ) ppmAssignmentReference
143.1 - 143.8C=N (imidazole C2)[5][6]
137.1 - 137.4C (imidazole C4/C5)[6]
134.8 - 135.5C (imidazole C4/C5)[5][6]
126.3 - 132.1Aromatic Carbons[5][6]

Table 3: Fourier-Transform Infrared (FT-IR) Spectroscopy Data (Technique: KBr pellet)

Wavenumber (cm⁻¹)AssignmentReference
3415 - 3446N-H Stretch[5][6]
3061Aromatic C-H Stretch[6]
1599 - 1601C=N Stretch (imidazole)[5][6]
1440 - 1478C=C Aromatic Stretch[5][6]
762 - 763C-Cl Stretch / C-H Bend[5][6]
691 - 692C-H Bend[5][6]

Table 4: Mass Spectrometry Data

Techniquem/z ValueAssignmentReference
MS330 / 331[M]+, [M+H]+[9]

Visualization of Workflows

4.1. Synthesis and Purification Workflow

The following diagram illustrates the logical flow from starting materials to the purified final product.

G cluster_reactants Starting Materials cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_product Final Product benzil Benzil reaction One-Pot Condensation (Radziszewski Reaction) Solvent: Glacial Acetic Acid Heat (Reflux) benzil->reaction aldehyde 2-Chlorobenzaldehyde aldehyde->reaction ammonium Ammonium Acetate ammonium->reaction precipitation Precipitation in Ice Water reaction->precipitation Cool & Pour filtration Vacuum Filtration precipitation->filtration Collect Solid recrystallization Recrystallization (e.g., Ethanol/Water) filtration->recrystallization Purify Crude product 2-(2-Chlorophenyl)-4,5- diphenyl-1H-imidazole recrystallization->product Isolate Pure

Caption: Workflow for the synthesis of this compound.

4.2. Characterization Workflow

This diagram outlines the standard sequence of analytical techniques used to verify the structure and purity of the synthesized compound.

G cluster_physical Physical Properties cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Confirmation start Purified Product mp Melting Point Determination start->mp nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ftir FT-IR Spectroscopy start->ftir ms Mass Spectrometry start->ms confirm Structure & Purity Confirmed mp->confirm nmr->confirm ftir->confirm ms->confirm

Caption: Logical workflow for the analytical characterization of the final product.

References

Physicochemical properties of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of this compound (CAS No: 1707-67-1). This heterocyclic compound is a subject of interest in medicinal chemistry due to the broad biological activities associated with the imidazole scaffold. This document consolidates key data from various sources into a structured format, offering detailed experimental protocols and a visual representation of its synthesis workflow to support further research and development.

Core Physicochemical Properties

This compound is a yellowish powder that is insoluble in water[1]. Its stability under standard room temperature conditions makes it a practical intermediate for various synthetic applications[1].

Quantitative Data Summary

The key physicochemical parameters for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Identifiers
IUPAC NameThis compound[2]
CAS Number1707-67-1[1]
Molecular FormulaC21H15ClN2[1][2]
Molecular Weight330.816 g/mol [1]
Physical Properties
AppearanceYellowish powder[1]
Melting Point197 °C / 212-214 °C[1][3]
Boiling Point534.8 °C at 760 mmHg[1]
Density1.23 g/cm³[1]
Flash Point307.8 °C[1]
Water SolubilityInsoluble[1]
Chemical Properties
pKa (Predicted)11.09 ± 0.12[1]
logP6.06410[1]
XLogP35.7[1][2]
Hydrogen Bond Donor1[1]
Hydrogen Bond Acceptor1[1]
Rotatable Bond Count3[1]
Refractive Index1.645[1]
Polar Surface Area28.68 Ų[1]

Experimental Protocols

This section details the methodologies for the synthesis and characterization of substituted triphenyl-imidazoles, which are representative of the target compound.

Synthesis Protocol: One-Pot Condensation

The synthesis of 2,4,5-trisubstituted imidazoles is commonly achieved through a one-pot condensation reaction. The following protocol is adapted from the synthesis of the structurally similar 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole[4][5].

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • 2-Chlorobenzaldehyde

  • Ammonium Acetate

  • Glacial Acetic Acid

  • Ethanol (for recrystallization)

  • 5% Ammonium Hydroxide solution or Sodium Carbonate solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve equimolar quantities of benzil, 2-chlorobenzaldehyde, and a molar excess of ammonium acetate in glacial acetic acid[4].

  • Heat the reaction mixture to reflux for 3-5 hours on an oil bath with continuous stirring[4][5].

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing 300 mL of cold water to precipitate the crude product[4][5].

  • Filter the resulting solid using a Buchner funnel.

  • Neutralize the filtrate with a 5% ammonium hydroxide or sodium carbonate solution to precipitate any remaining product[4][5].

  • Filter the second crop of the product and combine it with the first.

  • Wash the crude product with water and then with a suitable solvent like toluene to remove impurities[5].

  • Purify the final compound by recrystallization from absolute ethanol to yield the crystalline product[4].

Characterization Methodologies

The structure and purity of the synthesized this compound are confirmed using standard spectroscopic and chromatographic techniques[3][4].

  • Thin Layer Chromatography (TLC): Used to monitor the reaction progress and assess the purity of the final product. A typical mobile phase is a mixture of ethyl acetate and hexane (e.g., 1:9 ratio)[3].

  • Infrared (IR) Spectroscopy: Performed using KBr pellets to identify characteristic functional groups. Key peaks for a similar compound include C-Cl, aromatic C-H, and C=N stretching vibrations[6].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Spectra are recorded to determine the number and environment of protons. For the target compound, characteristic signals would appear in the aromatic region (approx. 7.2-7.8 ppm) and a singlet for the N-H proton (approx. 12.6 ppm) is expected in DMSO-d6[3].

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule. Expected signals correspond to the carbons of the imidazole core and the three phenyl rings[3][7].

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound by identifying the molecular ion peak (M+)[4].

Biological Context

While specific signaling pathways for this compound are not extensively documented, the broader class of imidazole derivatives is known for a wide spectrum of pharmacological activities. Derivatives of the isomeric 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole have demonstrated moderate to good anti-inflammatory, antibacterial, and antifungal properties[4][8]. The imidazole moiety is a key feature in several COX-2 inhibitors and other biologically active agents, suggesting potential for this compound in drug discovery programs targeting inflammation and microbial infections[8][9].

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis and characterization processes described.

Synthesis_Workflow A Reactants (Benzil, 2-Chlorobenzaldehyde, Ammonium Acetate) C One-Pot Reaction (Reflux, 3-5h) A->C B Solvent (Glacial Acetic Acid) B->C D Precipitation (Addition of Cold Water) C->D Cooling E Filtration D->E F Neutralization E->F G Purification (Recrystallization from Ethanol) F->G H Final Product: 2-(2-Chlorophenyl)-4,5-diphenyl -1H-imidazole G->H Characterization_Workflow Start Synthesized Product TLC Purity Check (TLC) Start->TLC IR Functional Groups (IR) Start->IR NMR Structural Elucidation (¹H & ¹³C NMR) Start->NMR MS Molecular Weight (MS) Start->MS End Confirmed Structure & Purity TLC->End IR->End NMR->End MS->End

References

Spectroscopic Data for 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole. The information presented herein is crucial for the identification, characterization, and quality control of this imidazole derivative in research and development settings. This document includes tabulated spectroscopic data (NMR, IR, and Mass Spectrometry), detailed experimental protocols, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
12.64s1HN-H (imidazole)
7.81-7.80m1HAr-H
7.62-7.60m1HAr-H
7.55-7.42m8HAr-H
7.38-7.29m3HAr-H
7.23dd, J = 7.0 Hz1HAr-H

Solvent: DMSO-d6, Spectrometer: 500 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
143.1C (imidazole)
136.5C (aromatic)
134.8C (aromatic)
131.3C (aromatic)
131.2C (aromatic)
130.6C (aromatic)
129.9C (aromatic)
129.8C (aromatic)
129.7C (aromatic)
128.3C (aromatic)
127.9C (aromatic)
127.4C (aromatic)
126.9C (aromatic)
126.3C (aromatic)

Solvent: DMSO-d6, Spectrometer: 125 MHz[1]

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
3439N-H stretch
3057, 2916Ar-H stretch
1601C=N stretch
1475C=C aromatic stretch

Sample Preparation: KBr pellet[1][2]

Table 4: Mass Spectrometry Data

ParameterValue
Molecular FormulaC₂₁H₁₅ClN₂
Molecular Weight330.82 g/mol
Exact Mass330.0924 g/mol
Expected [M]⁺m/z 330
Expected [M+H]⁺m/z 331

Note: The mass spectrometry data is based on the calculated molecular weight. The exact mass and expected molecular ion peaks are provided for reference in mass spectral analysis.[3][4]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A Bruker Avance spectrometer, operating at 500 MHz for ¹H NMR and 125 MHz for ¹³C NMR, was used.[1]

  • Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • ¹H NMR Acquisition:

    • The sample was placed in a 5 mm NMR tube.

    • The spectrometer was tuned and the magnetic field was shimmed to achieve optimal resolution.

    • A standard proton pulse sequence was utilized.

    • Data was acquired over a spectral width of 0-15 ppm.

    • Chemical shifts were referenced to the residual solvent peak of DMSO-d6 at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • A proton-decoupled carbon pulse sequence was employed.

    • Data was acquired over a spectral width of 0-200 ppm.

    • Chemical shifts were referenced to the solvent peak of DMSO-d6 at 39.52 ppm.

  • Data Processing: The acquired Free Induction Decays (FIDs) were processed using appropriate software (e.g., MestReNova, TopSpin). Fourier transformation, phase correction, and baseline correction were applied to obtain the final spectra.

2.2 Infrared (IR) Spectroscopy

  • Instrumentation: A Perkin-Elmer 1720 FT-IR spectrometer was utilized.

  • Sample Preparation:

    • A small amount of the solid sample (1-2 mg) was ground with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment was recorded.

    • The KBr pellet containing the sample was placed in the sample holder.

    • The IR spectrum was recorded in the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum was baseline corrected and the peak positions were identified.

2.3 Mass Spectrometry (MS)

  • Instrumentation: A Jeol SX-102 spectrometer or a similar mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) can be used.

  • Sample Preparation:

    • For ESI-MS, the sample was dissolved in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 µg/mL.

    • For EI-MS, a small amount of the solid sample was introduced directly into the ion source.

  • Data Acquisition:

    • The instrument was calibrated using a standard calibrant.

    • The sample was introduced into the mass spectrometer.

    • The mass spectrum was acquired over a mass-to-charge (m/z) range of 50-500.

  • Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and other characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Characterization Final Compound Characterization Purity_Assessment->Final_Characterization

References

A Comprehensive Technical Guide to 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential biological activities of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Chemical Identity

  • IUPAC Name: this compound[1]

  • CAS Number: 1707-67-1[1]

Physicochemical and Spectral Data

The following table summarizes key physicochemical and spectral data for this compound.

PropertyValueReference
Molecular FormulaC₂₁H₁₅ClN₂[1]
Molecular Weight330.81 g/mol
Melting Point218-220 °C
¹H NMR (CDCl₃, δ ppm)
Aromatic Protons7.2-8.2 (m, 14H)
NH Proton9.8 (br s, 1H)
¹³C NMR (DMSO-d₆, δ ppm) 126.3, 126.9, 127.4, 127.9, 128.3, 129.7, 129.8, 129.9, 130.6, 131.2, 131.3, 134.8, 136.5, 143.1
IR (KBr, cm⁻¹) 3440 (N-H str), 1598 (Ar-C=C), 1504 (N-H ben), 1479 (Ar-C=C), 760 (C-Cl)

Synthesis Protocols

Two common methods for the synthesis of this compound are presented below.

Method 1: Three-Component Condensation in Glacial Acetic Acid

This protocol involves the one-pot condensation of benzil, 2-chlorobenzaldehyde, and ammonium acetate in glacial acetic acid.

  • Experimental Protocol:

    • In a round-bottom flask, dissolve benzil (1.0 eq), 2-chlorobenzaldehyde (1.0 eq), and a molar excess of ammonium acetate in glacial acetic acid.

    • Reflux the reaction mixture with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the resulting precipitate by filtration.

    • Neutralize the filtrate with a dilute ammonium hydroxide solution to precipitate any remaining product.

    • Combine the precipitates, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent such as ethanol to yield the purified this compound.

Method 2: Microwave-Assisted Synthesis

This method offers a more rapid and efficient synthesis.

  • Experimental Protocol:

    • Combine benzil (1.0 eq), 2-chlorobenzaldehyde (1.0 eq), and ammonium acetate (a molar excess) in a microwave-safe reaction vessel.

    • Add a minimal amount of a suitable solvent, or perform the reaction under solvent-free conditions.

    • Irradiate the mixture in a microwave reactor at a suitable temperature and power for a short duration (typically 5-15 minutes).

    • Monitor the reaction by thin-layer chromatography.

    • Upon completion, cool the vessel and add water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • Purify the product by recrystallization from ethanol.

Synthesis Workflow

Synthesis_Workflow Benzil Benzil Reaction One-Pot Condensation Benzil->Reaction Chlorobenzaldehyde 2-Chlorobenzaldehyde Chlorobenzaldehyde->Reaction AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->Reaction Solvent Glacial Acetic Acid or Microwave Solvent->Reaction Precipitation Precipitation (Addition of Water) Reaction->Precipitation Filtration Filtration Precipitation->Filtration Purification Recrystallization (Ethanol) Filtration->Purification Product 2-(2-Chlorophenyl)-4,5- diphenyl-1H-imidazole Purification->Product

Caption: General workflow for the synthesis of this compound.

Potential Biological Activities and Mechanism of Action

Derivatives of 2,4,5-triarylimidazole are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties. While specific quantitative data for this compound is limited in the public domain, the biological profile can be inferred from related compounds.

4.1. Anti-inflammatory Activity

Many 2,4,5-triarylimidazole derivatives have been investigated as anti-inflammatory agents. Their mechanism of action is often attributed to the inhibition of key inflammatory mediators.

  • p38 MAP Kinase Inhibition: A significant number of substituted diaryl imidazoles are recognized as inhibitors of p38 mitogen-activated protein (MAP) kinase.[2] This enzyme is a critical component of a signaling cascade that regulates the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Inhibition of p38 MAP kinase can therefore lead to a potent anti-inflammatory effect.

  • Cyclooxygenase-2 (COX-2) Inhibition: Some imidazole-containing compounds have shown selective inhibition of COX-2, an enzyme responsible for the synthesis of prostaglandins that mediate pain and inflammation. This is a well-established target for non-steroidal anti-inflammatory drugs (NSAIDs).

Proposed Anti-inflammatory Signaling Pathway

p38_MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MKK MKK3/6 MAPKKK->MKK phosphorylates p38 p38 MAP Kinase MKK->p38 phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) p38->TranscriptionFactors activates Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) TranscriptionFactors->Cytokines induces expression TargetCompound This compound TargetCompound->p38 Proposed Inhibition

Caption: Proposed p38 MAP kinase inhibitory pathway for related imidazole compounds.

4.2. Antimicrobial Activity

Derivatives of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole have demonstrated moderate to good antibacterial and antifungal activity. For instance, certain derivatives have shown activity against Staphylococcus aureus and Escherichia coli.[3] The exact mechanism of antimicrobial action for this class of compounds is not fully elucidated but may involve disruption of microbial cellular processes.

4.3. Anticonvulsant Activity

Studies on a series of 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole derivatives have indicated potential anticonvulsant effects in maximal electroshock seizure models. The lipophilicity and the nature of the substituent on the 2-phenyl ring appear to play a crucial role in this activity.

4.4. Anticancer Activity

The antiproliferative effects of some 2,4,5-triphenyl-1H-imidazole derivatives have been evaluated against various cancer cell lines. For example, a related compound, 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, showed a 29% antiproliferation of cells in one study. The mechanism may involve the induction of apoptosis or inhibition of signaling pathways crucial for cancer cell growth and survival.

Conclusion

This compound is a readily synthesizable compound belonging to the versatile class of 2,4,5-triarylimidazoles. While comprehensive biological data for this specific molecule is not extensively available, the broader family of related compounds exhibits significant potential in various therapeutic areas, particularly as anti-inflammatory agents through the inhibition of pathways like p38 MAP kinase. Further research is warranted to fully characterize the pharmacological profile of this compound and to explore its potential as a lead compound in drug discovery programs.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformation of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry. This document consolidates crystallographic data, spectroscopic characterization, and detailed experimental protocols. The structural features are elucidated through X-ray crystallography, offering precise data on bond lengths, angles, and the spatial arrangement of the constituent phenyl and chlorophenyl rings relative to the central imidazole core. Spectroscopic data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy further corroborate the molecular structure. Detailed methodologies for its synthesis and characterization are provided to facilitate replication and further investigation.

Molecular Structure and Conformation

The molecular structure of this compound consists of a central 1H-imidazole ring substituted with a 2-chlorophenyl group at the 2-position and two phenyl groups at the 4- and 5-positions. The spatial orientation of these aromatic rings is a key determinant of the molecule's overall conformation and its potential interactions with biological targets.

Crystallographic Analysis

The definitive three-dimensional structure of this compound in the solid state has been determined by single-crystal X-ray diffraction. The corresponding crystallographic data are available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 643635.[1] Analysis of the crystal structure reveals a non-planar conformation. The phenyl and chlorophenyl rings are twisted out of the plane of the imidazole ring to varying degrees, which is a common feature for such multi-substituted imidazoles due to steric hindrance between the bulky substituents.

Table 1: Selected Crystallographic Data for this compound

ParameterValue
CCDC Number643635[1]
Chemical FormulaC₂₁H₁₅ClN₂
Molecular Weight330.81
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)17.067(3)
b (Å)8.1693(12)
c (Å)12.028(2)
α (°)90
β (°)90
γ (°)90
Volume (ų)1675.2(5)
Z4

Note: The detailed bond lengths, bond angles, and torsion angles are typically found within the full crystallographic information file (CIF) available from the CCDC.

The diagram below illustrates the fundamental molecular structure.

cluster_reactants Reactants cluster_solvent Solvent cluster_conditions Reaction Conditions cluster_workup Work-up Benzil Benzil Reflux Reflux Benzil->Reflux Chlorobenzaldehyde 2-Chlorobenzaldehyde Chlorobenzaldehyde->Reflux AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->Reflux Solvent Glacial Acetic Acid Solvent->Reflux Cooling Cool to RT Reflux->Cooling Reaction Completion Precipitation Pour into Water Cooling->Precipitation Filtration Filter Solid Precipitation->Filtration Neutralization Neutralize with NH₄OH Filtration->Neutralization Recrystallization Recrystallize from Ethanol Neutralization->Recrystallization Product This compound Recrystallization->Product

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Substituted Diphenylimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted diphenylimidazoles represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current state of research into these compounds, with a particular focus on their anticancer, anti-inflammatory, and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and workflows to serve as an in-depth resource for researchers and drug development professionals.

Introduction

The imidazole ring is a fundamental heterocyclic scaffold present in numerous biologically active molecules, including the amino acid histidine and many therapeutic agents. The diphenylimidazole core, in particular, offers a unique three-dimensional structure that allows for diverse substitutions, leading to a wide array of pharmacological effects. This guide explores the therapeutic potential of these substituted derivatives, highlighting their promise in the development of novel therapeutic agents.

Anticancer Activities

Substituted diphenylimidazoles have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The mechanism of action for many of these compounds involves the disruption of key cellular processes essential for cancer cell proliferation and survival.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of various substituted diphenylimidazoles has been quantified using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the IC50 values of representative compounds against different human cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
DP-1 2-(4-Fluorophenyl)-1H-imidazoleA549 (Lung)7.5[1]
HeLa (Cervical)9.3[1]
MCF-7 (Breast)8.9[1]
DP-2 2-(4-Methoxyphenyl)-1H-imidazoleA549 (Lung)8.9[1]
HeLa (Cervical)11.1[1]
MCF-7 (Breast)9.2[1]
DP-3 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazoleHCT116 (Colon)5.8
DP-4 1-(4-Phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amineNUGC-3 (Gastric)0.05
Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the substituted diphenylimidazole compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Signaling Pathways and Mechanisms of Action

The anticancer effects of substituted diphenylimidazoles are often attributed to their interaction with critical cellular targets. Key mechanisms include the inhibition of tubulin polymerization and the modulation of signaling kinases.

Inhibition of Tubulin Polymerization:

Several diphenylimidazole derivatives have been shown to inhibit the polymerization of tubulin, a crucial protein for microtubule formation. Microtubules are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Tubulin_Inhibition_Pathway Diphenylimidazole Diphenylimidazole Tubulin Tubulin Diphenylimidazole->Tubulin Binds to Microtubule_Assembly Microtubule Assembly (Polymerization) Diphenylimidazole->Microtubule_Assembly Inhibits Tubulin->Microtubule_Assembly Polymerizes into Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle_Formation Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Formation->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by diphenylimidazoles.

Kinase Inhibition (e.g., EGFR, ERK5):

Diphenylimidazole derivatives have also been identified as inhibitors of various protein kinases that are often dysregulated in cancer. For example, inhibition of Epidermal Growth Factor Receptor (EGFR) and Extracellular signal-Regulated Kinase 5 (ERK5) can block downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.

Kinase_Inhibition_Pathway Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR RAS_RAF_MEK RAS/RAF/MEK Pathway EGFR->RAS_RAF_MEK Diphenylimidazole Diphenylimidazole Diphenylimidazole->EGFR Inhibits ERK5 ERK5 Diphenylimidazole->ERK5 Inhibits RAS_RAF_MEK->ERK5 Proliferation_Survival Cell Proliferation & Survival ERK5->Proliferation_Survival

Caption: Inhibition of EGFR and ERK5 signaling by diphenylimidazoles.

Anti-inflammatory Activities

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a continuous pursuit. Substituted diphenylimidazoles have shown promising anti-inflammatory effects in various preclinical models.

Quantitative Data: In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity. The percentage of edema inhibition is a key measure of efficacy.

Compound IDSubstitution PatternDose (mg/kg)Edema Inhibition (%)Reference
DI-1 2-(4-Nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole1058.02[2]
DI-2 2,4-di-(4-Methoxyphenyl)-1-phenyl-1H-imidazole1056.17[2]
DI-3 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole2045.3
Indomethacin (Standard)1062.5[2]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the anti-edematous effect of compounds.

Procedure:

  • Animal Grouping: Male Wistar rats are divided into control and treatment groups.

  • Compound Administration: The test compounds (substituted diphenylimidazoles) and a standard drug (e.g., indomethacin) are administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of diphenylimidazoles are often linked to the inhibition of key inflammatory mediators and signaling pathways.

Cyclooxygenase (COX) Inhibition:

Some diphenylimidazole derivatives have been found to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.

Modulation of NF-κB and PI3K/Akt Signaling Pathways:

The nuclear factor-kappa B (NF-κB) and phosphoinositide 3-kinase (PI3K)/Akt signaling pathways are central regulators of inflammation. Diphenylimidazoles may exert their anti-inflammatory effects by inhibiting the activation of NF-κB and modulating the PI3K/Akt pathway, leading to a reduction in the expression of pro-inflammatory cytokines and mediators.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) Stimuli Stimuli TLR4 TLR4 Stimuli->TLR4 PI3K_Akt PI3K/Akt Pathway TLR4->PI3K_Akt IKK IKK Complex TLR4->IKK PI3K_Akt->IKK Modulates NF_kB_Activation NF-κB Activation (p65/p50 translocation) IKK->NF_kB_Activation Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NF_kB_Activation->Pro_inflammatory_Genes Diphenylimidazole Diphenylimidazole Diphenylimidazole->PI3K_Akt Modulates Diphenylimidazole->IKK Inhibits

Caption: Modulation of NF-κB and PI3K/Akt pathways by diphenylimidazoles.

Antimicrobial Activities

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Substituted diphenylimidazoles have demonstrated promising activity against a range of bacteria and fungi.

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Reference
DM-1 bis(4-chlorophenyl) analogueCandida albicans0.2 - 7.0[3]
Trichophyton sp.0.2 - 7.0[3]
DM-2 4,5-diphenylimidazol-2-thiol derivativeStaphylococcus aureus4[4]
DM-3 4,5-diphenylimidazol-2-thiol derivativeStaphylococcus aureus16[4]
Enterococcus faecalis16[4]
DM-4 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazoleCandida albicans12.5[2]
Aspergillus niger12.5[2]
Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of antifungal agents.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the fungal strain is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The substituted diphenylimidazole compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Experimental Workflow

Antimicrobial_Workflow Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Wells with Microbial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform Serial Dilution of Diphenylimidazole Compounds in 96-well Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at Optimal Temperature and Time Inoculate_Plate->Incubate Read_Results Visually or Spectrophotometrically Determine Growth Inhibition Incubate->Read_Results Determine_MIC Identify Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

Substituted diphenylimidazoles have emerged as a promising class of compounds with a diverse range of biological activities. Their demonstrated efficacy in preclinical models of cancer, inflammation, and microbial infections warrants further investigation. The structure-activity relationship studies, coupled with a deeper understanding of their mechanisms of action at the molecular level, will be crucial for the rational design and development of novel diphenylimidazole-based therapeutics with improved potency and safety profiles. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their quest for new and effective treatments for a variety of human diseases.

References

A Technical Guide to the Synthesis of Tri-Substituted Imidazoles: Methods, Protocols, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry and materials science, owing to its diverse biological activities and versatile chemical properties. Tri-substituted imidazoles, in particular, represent a critical class of these heterocyclic compounds, forming the core of numerous pharmaceuticals. This in-depth technical guide provides a comprehensive review of the primary synthetic methodologies for preparing tri-substituted imidazoles, with a focus on practical application for researchers in drug development and related fields. This guide offers detailed experimental protocols for key reactions, a comparative analysis of various catalytic systems, and visual workflows to aid in methodological selection.

Core Synthetic Strategies: The Radziszewski Reaction and Its Modern Variants

The most prevalent and versatile approach to synthesizing 2,4,5-trisubstituted imidazoles is the Radziszewski reaction, first reported in 1882. This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and a nitrogen source, typically ammonia or ammonium acetate.[1][2] Over the past few decades, numerous modifications and improvements to this classical method have been developed, primarily focusing on the use of catalysts and alternative energy sources to enhance yields, reduce reaction times, and promote greener chemical processes.

A significant modification to the original Debus-Radziszewski synthesis involves the substitution of one equivalent of ammonia with a primary amine, which provides a straightforward route to N-substituted (1,2,4,5-tetrasubstituted) imidazoles.[2]

Comparative Analysis of Catalytic Systems for 2,4,5-Trisubstituted Imidazole Synthesis

The efficiency of the Radziszewski reaction is highly dependent on the catalytic system employed. A wide array of catalysts has been explored, ranging from simple metal salts to complex nanomaterials. The choice of catalyst directly impacts reaction conditions, yields, and environmental footprint. Below is a comparative summary of various catalytic systems.

Catalyst SystemCatalyst LoadingReaction ConditionsReaction TimeYield (%)SolventReference(s)
Copper-Based Catalysts
CuI15 mol%Reflux20 min95Butanol[3][4]
CuCl₂·2H₂O10 mol%Microwave (300W)12-15 min92Solvent-free
CuO Nanoparticles15 mol%80 °C (Reflux)Not specifiedHighEthanol[5]
Other Metal-Based Catalysts
Ni-C Schiff's base complexNot specifiedMicrowave10 min95Ethanol[6]
Zr(acac)₄20 mol%Ultrasound (24 kHz)Not specifiedHighEthanol[7]
Acid Catalysts
Silicotungstic acid7.5 mol%RefluxNot specified94Ethanol[7]
Lactic acid1 mL160 °CNot specified92Not specified[7]
[2-Oxo-Pyrr-H][HSO₄] (Ionic Liquid)Not specified90 °CShortHigh to ExcellentSolvent-free[8]
Base Catalysts
DABCONot specified60-65 °C12 h92t-butanol[7]
Heterogeneous Catalysts
nano-LaMnO₃0.8 mol%80 °CNot specifiedHighSolvent-free[1]

Synthesis of 1,2,4-Trisubstituted Imidazoles

While the Radziszewski reaction is the workhorse for 2,4,5-trisubstituted imidazoles, other methodologies are employed for different substitution patterns. One notable method for the synthesis of 1,2,4-trisubstituted imidazoles involves a copper- and iodine-catalyzed reaction of chalcones and benzylamines, which proceeds through an unusual C-C bond cleavage.[9][10][11]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key synthetic transformations.

Protocol 1: Microwave-Assisted, Solvent-Free Synthesis of 2,4,5-Trisubstituted Imidazoles using Cupric Chloride[1]

Materials:

  • Aldehyde (1 mmol)

  • Benzil (1 mmol)

  • Ammonium acetate (2.5 mmol)

  • Cupric chloride dihydrate (CuCl₂·2H₂O) (10 mol%)

  • Petroleum ether

  • Ethyl acetate

  • Ethanol (96%)

Procedure:

  • In a 50 mL beaker, combine the aldehyde (1 mmol), benzil (1 mmol), ammonium acetate (2.5 mmol), and cupric chloride (10 mol%).

  • Thoroughly mix the reaction mixture with a glass rod.

  • Place the beaker in a microwave oven and irradiate at 300W for a total of 15 minutes, in shorter intervals if necessary to monitor the reaction.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a petroleum ether:ethyl acetate (9:1) mixture as the eluent.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice water.

  • Filter the resulting solid and wash with water to obtain the crude product.

  • Recrystallize the crude product from 96% ethanol to afford the pure 2,4,5-trisubstituted imidazole.

Protocol 2: Copper(I) Iodide-Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles[4][5]

Materials:

  • Aldehyde (1 mmol)

  • Benzoin or Benzil (1 mmol)

  • Ammonium acetate (3 mmol)

  • Copper(I) iodide (CuI) (15 mol%)

  • Butanol (7 mL)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine the aldehyde (1 mmol), benzoin or benzil (1 mmol), ammonium acetate (3 mmol), and CuI (15 mol%).

  • Add butanol (7 mL) to the flask.

  • Reflux the reaction mixture.

  • Monitor the reaction progress via TLC.

  • After completion, cool the reaction mixture.

  • The product can be purified by recrystallization from ethanol.

Protocol 3: Synthesis of 1,2,4-Trisubstituted Imidazoles from Chalcones[10][11][12]

Materials:

  • Chalcone (0.24 mmol, 1 equiv)

  • Benzylamine (1.2 mmol, 5 equiv)

  • Copper(II) triflate (Cu(OTf)₂) (10 mol%)

  • Iodine (I₂) (20 mol%)

  • Toluene (2 mL)

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • In a Schlenk tube fitted with a rubber septum, add the chalcone (1 equiv), benzylamine (5 equiv), copper triflate (10 mol%), and iodine (20 mol%).

  • Add toluene (2 mL) to the reaction mixture.

  • Stir the mixture at 70 °C for 24 hours in the presence of air.

  • After cooling the reaction mixture, perform an extraction with an ethyl acetate-water mixture.

  • The organic layer is then dried and concentrated, and the crude product is purified by column chromatography to yield the 1,2,4-trisubstituted imidazole.

Visualization of Synthetic Workflow

To aid in the conceptualization of the synthetic processes, the following diagrams, generated using the DOT language, illustrate the general workflow for the synthesis of tri-substituted imidazoles and a decision-making workflow for catalyst selection.

Synthesis_Workflow reagents Reactants (Aldehyde, Dicarbonyl, Ammonium Acetate) mixing Mixing & Catalyst Addition reagents->mixing reaction Reaction (Heating/Microwave) mixing->reaction workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Recrystallization/ Chromatography) workup->purification product Tri-substituted Imidazole purification->product

General workflow for the synthesis of tri-substituted imidazoles.

Catalyst_Selection start Define Synthetic Goals (Yield, Time, Green Chemistry) condition Desired Reaction Conditions? start->condition microwave Microwave/Solvent-free condition->microwave Fast/Green conventional Conventional Heating condition->conventional Standard Lab Setup catalyst_mw Consider: - CuCl2 - Ni-complex microwave->catalyst_mw catalyst_conv Consider: - CuI - Acid/Base Catalysts - Heterogeneous Catalysts conventional->catalyst_conv reusability Catalyst Reusability a Priority? catalyst_mw->reusability catalyst_conv->reusability heterogeneous Select Heterogeneous Catalyst (e.g., nano-LaMnO3, CuO NPs) reusability->heterogeneous Yes homogeneous Select Homogeneous Catalyst reusability->homogeneous No final_choice Final Catalyst Selection heterogeneous->final_choice homogeneous->final_choice

Decision workflow for catalyst selection in imidazole synthesis.

References

From Luminescence to Therapeutics: A Technical Guide to Lophine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, history, and evolving medicinal applications of lophine and its derivatives, tailored for researchers, scientists, and drug development professionals.

Introduction

Lophine, chemically known as 2,4,5-triphenyl-1H-imidazole, was first synthesized in 1877 by Radziszewski. For much of its history, lophine was primarily recognized for its remarkable chemiluminescent properties, emitting a characteristic yellow light in the presence of oxygen and a strong base.[1][2] This unique characteristic led to the extensive development of lophine derivatives as versatile analytical tools for detecting trace amounts of various substances.[1][2] However, in recent decades, the scientific community has unearthed the significant therapeutic potential of the lophine scaffold, marking a pivotal transition from analytical chemistry to the forefront of medicinal chemistry and drug discovery. This guide provides a comprehensive technical overview of the discovery and history of lophine derivatives in medicinal chemistry, their synthesis, biological activities, and the signaling pathways they modulate.

From Analytical Reagents to Drug Candidates: A Historical Perspective

The journey of lophine derivatives in medicinal chemistry is a testament to serendipitous discovery and rational drug design. Initially, their application was confined to analytical sciences due to their fluorescent and chemiluminescent capabilities.[1] A significant turning point came with the unexpected discovery of their potent biological activities. A notable example is the identification of certain lophine derivatives as inhibitors of monoacylglycerol lipase (MAGL), an important enzyme in the endocannabinoid system.[3] This discovery, which emerged from studies originally aimed at developing chemiluminescent assays, opened a new chapter for lophine derivatives as potential therapeutic agents.[3] Subsequently, researchers began to systematically explore the pharmacological properties of the triphenylimidazole core, leading to the identification of derivatives with promising anticancer, anti-inflammatory, and neuroprotective activities.[4][5][6]

Therapeutic Applications and Biological Activities

The rigid, planar structure of the triphenylimidazole core provides a versatile scaffold for chemical modifications, enabling the development of derivatives with a wide range of biological activities.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of lophine derivatives against various cancer cell lines.[4][7] One of the key mechanisms underlying their anticancer activity is the inhibition of the p53-MDM2 interaction.[8] The p53 protein is a crucial tumor suppressor, and its inactivation by murine double minute 2 (MDM2) is a common event in many cancers. Lophine derivatives have been designed to disrupt this interaction, thereby reactivating p53 and inducing apoptosis in cancer cells.

Anti-inflammatory Activity

The anti-inflammatory properties of lophine derivatives have also been extensively investigated.[1][5][6] These compounds have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).[1] By inhibiting these enzymes, lophine derivatives can reduce the production of prostaglandins, which are key mediators of inflammation and pain.

Monoacylglycerol Lipase (MAGL) Inhibition

As previously mentioned, the serendipitous discovery of lophine derivatives as MAGL inhibitors has opened up new avenues for the treatment of various neurological and inflammatory disorders.[3] MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule involved in pain, inflammation, and neuroprotection. Inhibition of MAGL by lophine derivatives leads to an increase in 2-AG levels, which can produce therapeutic benefits.

Neuroprotective Potential

Emerging research suggests that lophine derivatives may also possess neuroprotective properties. Studies on similar heterocyclic compounds have shown promise in protecting neuronal cells from damage induced by neurotoxins and oxidative stress. While direct evidence for lophine derivatives in neuroprotection is still developing, the structural similarities and known biological activities of the triphenylimidazole scaffold make it a promising area for future research.

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for various lophine derivatives from the cited literature.

Table 1: Anticancer Activity of 2,4,5-Triphenylimidazole Derivatives (IC50 in µM)

CompoundPC3KBA549HCT116MCF-7HepG2Reference
9c ------[4]
Derivative 122.4--0.34-10-50[9]
Derivative 210-50----10-50[9]
Compound 5---< 5< 5< 5[10]
Cu(II) Complex----72.139 (µg/ml)-[7]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Table 2: Anti-inflammatory and Enzyme Inhibitory Activity of Lophine Derivatives

Compound/DerivativeActivityTargetIC50 (µM)Reference
Lophine Analog Anti-inflammatoryCOX-186.52[11]
Lophine Analog Anti-inflammatoryCOX-20.54[11]
Octanoic acid ester of 2-(4-hydroxyphenyl)-4,5-diphenylimidazole Enzyme InhibitionMAGLPotent (concentration-dependent)[3]
Palmitic acid ester of 2-(4-hydroxyphenyl)-4,5-diphenylimidazole Enzyme InhibitionMAGLPotent (concentration-dependent)[3]

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of lophine derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

p53-MDM2 Signaling Pathway

Lophine derivatives designed as anticancer agents often target the p53-MDM2 signaling pathway. By inhibiting the binding of MDM2 to p53, these compounds prevent the degradation of p53, allowing it to accumulate in the nucleus and activate the transcription of genes involved in cell cycle arrest and apoptosis.

p53_MDM2_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53_active p53 (active) p53_MDM2_complex_n p53-MDM2 Complex p53_active->p53_MDM2_complex_n p21 p21 p53_active->p21 activates BAX BAX p53_active->BAX activates MDM2_n MDM2 MDM2_n->p53_MDM2_complex_n p53 p53 p53_MDM2_complex_n->p53 exports CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis BAX->Apoptosis p53->p53_active translocates p53_MDM2_complex_c p53-MDM2 Complex p53->p53_MDM2_complex_c MDM2_c MDM2 MDM2_c->MDM2_n translocates MDM2_c->p53_MDM2_complex_c Proteasome Proteasome p53_MDM2_complex_c->Proteasome Ubiquitination & Degradation Lophine Lophine Derivative Lophine->p53_MDM2_complex_n inhibits

Caption: p53-MDM2 signaling pathway and the inhibitory action of lophine derivatives.

NF-κB and MAPK Inflammatory Signaling Pathways

In the context of inflammation, lophine derivatives can modulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory cytokines and enzymes like COX-2. By inhibiting these pathways, lophine derivatives can exert their anti-inflammatory effects.

inflammatory_pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK Lophine Lophine Derivative MAPK MAPK (p38, JNK, ERK) Lophine->MAPK inhibits Lophine->IKK inhibits MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK AP1 AP-1 MAPK->AP1 ProInflammatory Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) AP1->ProInflammatory IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB-IκB Complex IkB->NFkB_inactive degrades NFkB_active NF-κB (active) NFkB_inactive->NFkB_active releases NFkB_active->ProInflammatory

Caption: Inhibition of NF-κB and MAPK inflammatory pathways by lophine derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of lophine derivatives.

General Synthesis of 2,4,5-Triphenylimidazole Derivatives

Materials:

  • Benzil

  • Appropriate substituted benzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve benzil (1 mmol), a suitable substituted benzaldehyde (1 mmol), and ammonium acetate (1.2 g) in boiling glacial acetic acid (16 ml).[2]

  • Reflux the reaction mixture for 5-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).[2]

  • Upon completion, pour the reaction mixture into ice-water.

  • Neutralize the mixture with a saturated NaHCO₃ solution.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous MgSO₄.[2]

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization from a suitable solvent (e.g., DMSO or ethanol) to obtain the pure 2,4,5-triphenylimidazole derivative.[2]

In Vitro Anticancer Activity (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Lophine derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 3 x 10⁴ cells/well and allow them to adhere for 24 hours.[12]

  • Treat the cells with various concentrations of the lophine derivatives (typically in a range of 1 to 100 µM) and a vehicle control (DMSO).

  • Incubate the plates for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[12]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

Materials:

  • Wistar albino rats

  • Lophine derivatives

  • Indomethacin (standard drug)

  • 1% Carrageenan solution in saline

  • Plethysmometer

Procedure:

  • Divide the rats into groups: control, standard (Indomethacin), and test groups (different doses of lophine derivatives).

  • Administer the test compounds or standard drug orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[5]

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[5]

  • Calculate the percentage inhibition of edema for each group compared to the control group.

MAGL Inhibition Assay (Fluorometric)

Materials:

  • Human MAGL enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM EDTA)

  • Lophine derivatives

  • 7-hydroxyresorufinyl octanoate (7-HRO) fluorogenic probe

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Incubate the lophine derivatives with the human MAGL enzyme in the assay buffer in microcentrifuge tubes.[9]

  • Transfer the mixture to the wells of a 96-well black microplate.

  • Initiate the reaction by adding the fluorogenic substrate 7-HRO.

  • Measure the fluorescence intensity (excitation ~572 nm, emission ~595 nm) over time.[9]

  • The rate of increase in fluorescence corresponds to the rate of 7-HRO hydrolysis by MAGL.

  • Calculate the percentage inhibition of MAGL activity by the lophine derivatives compared to a control without the inhibitor.

Neuroprotection Assay in SH-SY5Y Cells

Materials:

  • Human neuroblastoma SH-SY5Y cells

  • Culture medium (e.g., DMEM/F12 with 10% FBS)

  • Neurotoxin (e.g., H₂O₂, 6-OHDA, or Aβ peptide)

  • Lophine derivatives

  • MTT or LDH assay kits

  • 96-well plates

Procedure:

  • Seed SH-SY5Y cells in 96-well plates and allow them to differentiate if required.

  • Pre-treat the cells with various concentrations of the lophine derivatives for a specified period (e.g., 2-24 hours).[13]

  • Induce neurotoxicity by adding a specific neurotoxin (e.g., 100 µM H₂O₂) and co-incubate with the lophine derivatives for 24 hours.[13]

  • Assess cell viability using an MTT assay (as described in the anticancer protocol) or measure cytotoxicity using an LDH assay, which quantifies the release of lactate dehydrogenase from damaged cells.[13]

  • Calculate the percentage of neuroprotection conferred by the lophine derivatives compared to cells treated with the neurotoxin alone.

Caption: General experimental workflow for the development of lophine derivatives as therapeutic agents.

Conclusion and Future Directions

The journey of lophine derivatives from simple chemiluminescent compounds to promising therapeutic agents highlights the dynamic nature of drug discovery. The 2,4,5-triphenylimidazole scaffold has proven to be a valuable template for the development of potent and selective inhibitors of various biological targets. While significant progress has been made in exploring their anticancer and anti-inflammatory activities, the full therapeutic potential of lophine derivatives is yet to be realized. Future research should focus on expanding the scope of their biological evaluation, particularly in the areas of neurodegenerative diseases and other unmet medical needs. Further optimization of the lophine scaffold through medicinal chemistry efforts, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, will undoubtedly lead to the development of novel and effective therapies.

References

2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound, a substituted imidazole derivative of interest to researchers and professionals in drug development and chemical synthesis.

Core Molecular Data

The fundamental molecular attributes of this compound are summarized below. This data is critical for experimental design, analytical characterization, and computational modeling.

PropertyValueCitations
Molecular Formula C₂₁H₁₅ClN₂[1][2][3]
Molecular Weight 330.8 g/mol [1][4]
IUPAC Name This compound[1]
CAS Number 1707-67-1[1][3]
Monoisotopic Mass 330.0923762 Da[1][4]

Synthesis and Characterization

The synthesis of substituted imidazoles is a cornerstone of medicinal chemistry due to the broad spectrum of biological activities exhibited by this scaffold.

Experimental Protocols

Synthesis of this compound:

A common and efficient method for the synthesis of this compound involves a one-pot condensation reaction.[5]

  • Reactants:

    • Benzil

    • 2-Chlorobenzaldehyde

    • Ammonium acetate

  • Solvent:

    • Glacial Acetic Acid

  • Procedure:

    • Equimolar quantities of benzil, 2-chlorobenzaldehyde, and an excess of ammonium acetate are dissolved in glacial acetic acid in a round-bottom flask.

    • The reaction mixture is heated to reflux for a period of 1 to 5 hours.[5] The progress of the reaction can be monitored using thin-layer chromatography (TLC).[6]

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The cooled mixture is then poured into water, leading to the precipitation of the crude product.[5]

    • The precipitate is collected by filtration.

    • The filtered solid is neutralized with a weak base, such as a 5% ammonium hydroxide solution.[5]

    • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final crystalline compound.

Characterization:

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques:

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the detailed molecular structure.[6][7]

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[6]

  • Melting Point Determination: To assess the purity of the compound.[7]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound.

G Workflow for Synthesis and Characterization A Reactants (Benzil, 2-Chlorobenzaldehyde, Ammonium Acetate) C Reflux A->C B Solvent (Glacial Acetic Acid) B->C D Precipitation (Addition of Water) C->D E Filtration & Neutralization D->E F Recrystallization (Ethanol) E->F G Purified Product F->G H Analytical Characterization (IR, NMR, MS, Melting Point) G->H

Caption: General workflow for the synthesis and characterization of this compound.

References

Solubility and stability of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole in common solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a derivative of lophine (2,4,5-triphenyl-1H-imidazole), belongs to a class of compounds known for their potential applications in medicinal and materials chemistry, often exhibiting interesting photophysical properties like fluorescence and chemiluminescence.[1][2][3] A thorough understanding of its solubility and stability is paramount for its development in any application, particularly in the pharmaceutical industry where these parameters influence formulation, bioavailability, and shelf-life.[4][5]

This guide outlines the standard methodologies for evaluating the solubility and stability of this compound, providing a roadmap for researchers to generate the necessary data for its characterization.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical factor in drug development, affecting everything from purification to formulation. The "like dissolves like" principle is a useful starting point for predicting solubility.[6] Given the structure of this compound, which is largely nonpolar due to the three phenyl rings but has a polar imidazole core capable of hydrogen bonding, its solubility is expected to be low in aqueous media and higher in organic solvents.

Recommended Solvents for Solubility Determination

A range of solvents with varying polarities should be tested to establish a comprehensive solubility profile. The following table outlines a suggested list of solvents.

Solvent Class Specific Solvents Rationale
Non-polar n-Hexane, CyclohexaneTo assess solubility in hydrophobic environments.
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethyl sulfoxide (DMSO)Commonly used in organic synthesis and formulation.
Polar Protic Methanol, Ethanol, IsopropanolSolvents capable of hydrogen bonding.
Aqueous Purified Water, Phosphate Buffered Saline (PBS) pH 7.4To determine solubility in physiological conditions.
Aqueous (pH adjusted) 0.1 M HCl, 0.1 M NaOHTo assess the impact of pH on solubility, particularly relevant for ionizable compounds.[7][8]
Experimental Protocol: Equilibrium Solubility Determination

The equilibrium solubility method is a standard technique to determine the saturation concentration of a compound in a solvent.

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the undissolved solid by centrifugation and/or filtration using a chemically inert filter (e.g., PTFE).

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility in units such as mg/mL or mol/L.

A visual representation of the experimental workflow for solubility determination is provided below.

G Workflow for Equilibrium Solubility Determination A Add excess compound to solvent B Equilibrate at constant temperature (e.g., 24-48h with agitation) A->B C Separate solid and liquid phases (Centrifugation/Filtration) B->C D Quantify concentration in supernatant (e.g., HPLC-UV) C->D E Report solubility (mg/mL or mol/L) D->E G Logical Flow for a Forced Degradation Study cluster_stress Stress Conditions A Acid Hydrolysis Analysis Analyze by stability-indicating method (e.g., HPLC) A->Analysis B Base Hydrolysis B->Analysis C Oxidation C->Analysis D Thermal D->Analysis E Photolytic E->Analysis Start Prepare compound solution Start->A Start->B Start->C Start->D Start->E End Identify degradation pathways and products Analysis->End

References

Theoretical and Computational Approaches to 2-Chlorophenyl Substituted Imidazoles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Imidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. Their versatile scaffold allows for diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The substitution of a 2-chlorophenyl group onto the imidazole ring can significantly influence the molecule's steric and electronic properties, often enhancing its binding affinity to biological targets. This technical guide provides an in-depth overview of the theoretical and computational methodologies used to study these compounds, alongside common experimental protocols for their synthesis and characterization, aimed at researchers, scientists, and drug development professionals.

Methodologies: A Dual Approach

The development of novel therapeutic agents based on the 2-chlorophenyl substituted imidazole scaffold relies on a synergistic combination of computational prediction and experimental validation.

Experimental Protocols

1. Synthesis of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole:

A prevalent method for synthesizing 2,4,5-trisubstituted imidazoles is the Radziszewski reaction, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia.

  • Materials: Benzil, 2-chlorobenzaldehyde, ammonium acetate, glacial acetic acid, ethanol.

  • Procedure:

    • Dissolve equimolar quantities of benzil, 2-chlorobenzaldehyde, and a molar excess of ammonium acetate in glacial acetic acid.

    • Reflux the mixture for 3-4 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • A solid precipitate will form. Filter the solid, wash it thoroughly with water to remove any unreacted ammonium acetate and acetic acid.

    • Neutralize the filtrate with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate any remaining product.

    • Dry the crude product and purify it by recrystallization from a suitable solvent, such as ethanol, to yield the final compound.[1]

  • Characterization: The structure and purity of the synthesized compound are confirmed using spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and mass spectrometry.

2. Synthesis of 2-(2-Chlorophenyl)-1H-benzo[d]imidazole:

This class of imidazoles is typically synthesized by condensing o-phenylenediamine with the corresponding aldehyde.

  • Materials: o-phenylenediamine, 2-chlorobenzaldehyde, ethanol.

  • Procedure:

    • Dissolve o-phenylenediamine and 2-chlorobenzaldehyde in ethanol.

    • Reflux the reaction mixture for several hours.

    • After cooling, the product often crystallizes out of the solution.

    • The crystals can be collected by filtration.

    • Further purification can be achieved through recrystallization from ethanol using a slow-evaporation technique to obtain high-quality crystals suitable for X-ray diffraction.[2]

  • Characterization: Purity and structural confirmation are performed using FT-IR, NMR, mass spectrometry, and single-crystal X-ray diffraction.[2]

Computational Protocols

Computational chemistry provides invaluable insights into the molecular properties and potential biological activity of these compounds before their synthesis, saving time and resources.

1. Density Functional Theory (DFT) Calculations:

DFT is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules.

  • Software: Gaussian program suite is commonly used.[2]

  • Workflow:

    • Structure Drawing: The 2D structure of the 2-chlorophenyl substituted imidazole is drawn using software like GaussView or ChemDraw.

    • Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set like 6-311++G(d,p) is a widely accepted level of theory for this purpose.[3]

    • Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This calculation also provides theoretical vibrational frequencies that can be compared with experimental FT-IR and Raman spectra.

    • Property Calculation: Various electronic properties are calculated from the optimized structure, including:

      • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The energy gap between them is a critical parameter for determining molecular reactivity and stability.

      • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

      • Mulliken Atomic Charges: These calculations provide the charge distribution on each atom of the molecule.

2. Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), estimating the binding affinity.

  • Software: AutoDock, Schrödinger Maestro, and PyRx are frequently used tools.

  • Workflow:

    • Receptor Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.

    • Ligand Preparation: The 3D structure of the 2-chlorophenyl imidazole derivative is generated and energy-minimized using a force field like MMFF94.

    • Docking Simulation: The ligand is placed in the defined binding site of the receptor, and a scoring function is used to calculate the binding energy (in kcal/mol) for numerous possible conformations and orientations.

    • Analysis: The results are analyzed to identify the best binding pose, the calculated binding affinity, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.[4][5]

Visualizing Computational Workflows and Biological Pathways

Diagrams are essential for representing complex relationships and workflows in a clear, concise manner.

G Computational Workflow for Imidazole Derivatives cluster_design Design & Setup cluster_dft Quantum Mechanics (DFT) cluster_docking Molecular Docking cluster_output Analysis & Validation mol_design Molecule Design (2-Chlorophenyl Imidazole) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_design->geom_opt ligand_prep Ligand Preparation (Energy Minimization) mol_design->ligand_prep receptor_prep Target Protein Preparation (PDB) docking Docking Simulation receptor_prep->docking freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Properties (HOMO, LUMO, MEP) freq_calc->elec_prop data_analysis Data Interpretation elec_prop->data_analysis ligand_prep->docking analysis Binding Affinity & Interaction Analysis docking->analysis analysis->data_analysis exp_validation Experimental Synthesis & Bio-Assay data_analysis->exp_validation

Caption: General workflow for the computational study of imidazole derivatives.

hedgehog_pathway Hedgehog Signaling Pathway Inhibition cluster_off Pathway OFF (No Hh Ligand) cluster_on Pathway ON (Hh Ligand Present) PTCH1_off PTCH1 SMO_off Smoothened (SMO) (Inactive) PTCH1_off->SMO_off inhibits SUFU SUFU GLI_off GLI (Phosphorylated) SUFU->GLI_off sequesters & promotes PKA/GSK3β/CK1 phosphorylation GLI_R GLI Repressor (GLI-R) GLI_off->GLI_R leads to cleavage Target_Genes_off Target Gene Expression OFF GLI_R->Target_Genes_off represses Hh Hedgehog (Hh) Ligand PTCH1_on PTCH1 Hh->PTCH1_on binds & inhibits SMO_on Smoothened (SMO) (Active) PTCH1_on->SMO_on inhibition released SUFU_GLI SUFU-GLI Complex SMO_on->SUFU_GLI inhibits dissociation GLI_A GLI Activator (GLI-A) SUFU_GLI->GLI_A dissociates, GLI becomes active Target_Genes_on Target Gene Expression ON (Proliferation, Survival) GLI_A->Target_Genes_on activates Inhibitor Imidazole Inhibitor (e.g., Vismodegib analog) Inhibitor->SMO_on binds & blocks

Caption: The Hedgehog signaling pathway and the inhibitory action of SMO antagonists.

Results and Discussion: Quantitative Insights

Computational studies generate a wealth of quantitative data that helps in understanding the physicochemical properties of the molecules and their potential interactions with biological targets.

Table 1: DFT-Calculated Properties of a Representative 2-Chlorophenyl Imidazole

Calculated at the B3LYP/6-311++G(d,p) level of theory. Data is representative and will vary based on the specific substitutions on the imidazole core.

ParameterValueSignificance
Energy of HOMO -6.2 eVIndicates the electron-donating capability of the molecule.
Energy of LUMO -1.8 eVRepresents the electron-accepting ability.
HOMO-LUMO Gap (ΔE) 4.4 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment 3.5 DebyeMeasures the overall polarity of the molecule, affecting solubility and membrane permeability.
Table 2: Selected Optimized Geometrical Parameters

Data is illustrative for a 2-(2-chlorophenyl)-1H-benzo[d]imidazole structure.[2][3]

ParameterBond/AngleLength (Å) / Angle (°)
Bond Length C=N (imidazole)~1.38
C-N (imidazole)~1.39
C-Cl~1.75
Bond Angle N-C-N (imidazole)~108.5°
C-C-Cl~119.8°
Dihedral Angle Imidazole-PhenylVaries (Indicates twist between the rings)
Table 3: Molecular Docking Results against Key Protein Targets

Binding affinities are highly target-dependent. The values below are examples from studies on various imidazole derivatives.

Target ProteinPDB IDLigand ExampleBinding Affinity (kcal/mol)Potential Application
SARS-CoV-2 Main Protease6LU7Imidazolyl-methanone-9.2Antiviral[4][6]
Staphylococcus aureus protein5IIPPhenanthroimidazole-7.7Antimicrobial[7]
Smoothened Receptor (SMO)4JKVBenzimidazole analog< -8.0Anticancer (Hedgehog Pathway)[4]
Cyclooxygenase-2 (COX-2)5IKRChlorophenyl Imidazolone> -7.5Anti-inflammatory[8]

The negative binding affinity values indicate spontaneous binding. A more negative value suggests a stronger and more favorable interaction between the ligand and the protein target. For instance, a value of -9.2 kcal/mol against the SARS-CoV-2 main protease suggests a high potential for the compound to act as an inhibitor.[4][6]

Conclusion

The integration of theoretical and computational studies with traditional experimental work provides a powerful and efficient paradigm for modern drug discovery. For 2-chlorophenyl substituted imidazoles, DFT calculations offer profound insights into their structural and electronic nature, which governs their reactivity and potential for biological interaction. Molecular docking studies further refine this understanding by predicting binding affinities and modes of interaction with specific protein targets, such as the Smoothened receptor in the Hedgehog signaling pathway, thereby guiding the rational design of more potent and selective therapeutic agents. The methodologies and workflows detailed in this guide serve as a foundational framework for researchers aiming to explore the vast therapeutic potential of this important class of heterocyclic compounds. Further experimental validation remains crucial to translate these computational findings into tangible clinical candidates.[6]

References

Crystal structure analysis of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Crystal Structure Analysis of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole and Its Analogs

This guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of imidazole derivatives, with a specific focus on this compound and structurally related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the detailed structural characterization of these molecules.

Introduction

Imidazole derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules and pharmaceuticals. Their therapeutic properties, which include anti-inflammatory, antimicrobial, and anticancer activities, are intrinsically linked to their three-dimensional structure.[1][2] X-ray crystallography is the most definitive method for determining the precise atomic arrangement within a crystal, providing crucial insights into intermolecular interactions that govern the stability and activity of these compounds. This guide will delve into the experimental and computational techniques used to elucidate the crystal structure of imidazole-based compounds.

Synthesis of Imidazole Derivatives

The synthesis of 2,4,5-trisubstituted imidazole derivatives is often achieved through a one-pot condensation reaction. For instance, the synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole involves the reaction of benzil, 4-chlorobenzaldehyde, and ammonium acetate in glacial acetic acid. The mixture is typically refluxed for several hours, followed by precipitation and recrystallization to yield the final product.[1]

Experimental Protocols

A generalized workflow for the crystal structure analysis of imidazole derivatives is outlined below. This process is based on established methodologies reported for similar compounds.[3]

experimental_workflow cluster_synthesis Synthesis & Crystal Growth cluster_data_collection X-ray Diffraction Data Collection cluster_structure_solution Structure Solution & Refinement synthesis One-pot condensation of reactants purification Recrystallization from a suitable solvent (e.g., ethanol, acetone) synthesis->purification crystal_growth Slow evaporation to obtain single crystals purification->crystal_growth mounting Mounting a suitable single crystal on a goniometer crystal_growth->mounting Crystal Selection xray Data collection using a diffractometer (e.g., X'calibur CCD) with MoKα radiation mounting->xray integration Data processing and reduction xray->integration solution Structure solution by direct methods (e.g., SHELXS97) integration->solution Processed Data refinement Full-matrix least-squares refinement (e.g., SHELXL97) solution->refinement h_atoms Placement of hydrogen atoms refinement->h_atoms validation Validation of the final structure h_atoms->validation final_structure final_structure validation->final_structure Final Crystallographic Data

Figure 1: Experimental workflow for crystal structure analysis.
Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound.[3] Common solvents used for this purpose include acetone and ethanol.[1][3] The quality of the crystal is paramount for obtaining high-resolution diffraction data.

X-ray Data Collection

A selected single crystal is mounted on a diffractometer, and X-ray intensity data are collected at a controlled temperature, often room temperature (293 K).[3] MoKα radiation (λ = 0.71073 Å) is commonly used as the X-ray source.[3][4] The collected data are then processed, which includes corrections for Lorentz and polarization effects.

Structure Solution and Refinement

The crystal structure is solved using direct methods, which are computational techniques that phase the diffraction data to generate an initial electron density map. Software packages like SHELXS97 are frequently used for this purpose.[3] The initial structural model is then refined by a full-matrix least-squares method using programs such as SHELXL97.[3] In this iterative process, the atomic coordinates and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Data Presentation: Crystallographic Data

The results of a crystal structure analysis are summarized in a set of crystallographic data. The following tables present representative data for analogs of this compound.

Table 1: Crystal Data and Structure Refinement Details for Imidazole Derivatives.

Parameter4-(2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl)-...[3]1-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol[5]2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole[4][6]
Empirical Formula C₃₂H₂₅ClN₄OC₂₄H₂₁ClN₂OC₂₇H₁₉ClN₂
Formula Weight 517.02388.89420.92
Crystal System MonoclinicMonoclinicTriclinic
Space Group P2₁/cP2₁/cP-1
a (Å) 7.7847(7)16.513(5)10.2102(3)
b (Å) 17.5077(14)9.539(5)10.3193(4)
c (Å) 19.8332(19)26.571(5)11.2040(4)
α (°) 909083.116(3)
β (°) 92.783(8)106.633(5)86.022(3)
γ (°) 909066.348(3)
Volume (ų) 2700.3(4)4012(3)1073.23(6)
Z 482
Calculated Density (g/cm³) 1.2701.2871.259
Absorption Coeff. (mm⁻¹) 0.1800.2120.194
F(000) 10801632424
Reflections Collected 988319163Not specified
Independent Reflections 470570583777
Final R indices [I>2σ(I)] R₁ = 0.085, wR₂ = 0.1863R₁ = 0.0579, wR₂ = 0.1348R₁ = 0.0406, wR₂ = 0.1104
Goodness-of-fit on F² Not specified1.0261.001

Spectroscopic and Physicochemical Characterization

While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods are essential for characterizing the compound in solution and confirming its identity.

Table 2: Spectroscopic Data for 2-(Aryl)-4,5-diphenyl-1H-imidazole Derivatives.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)FT-IR (cm⁻¹)
This compound 12.64 (s, 1H), 7.81-7.80 (m, 1H), 7.62-7.60 (m, 1H), 7.55-7.42 (m, 8H), 7.38-7.29 (m, 3H), 7.23 (dd, 1H)[7]143.1, 136.5, 134.8, 131.3, 131.2, 130.6, 129.9, 129.8, 129.7, 128.3, 127.9, 127.4, 126.9, 126.3[7]3415, 2951, 2826, 1601, 1440, 1392, 1315, 1196, 1128, 1038, 966, 907, 763, 691[7]
2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole 12.81 (br, 1H), 8.11 (d, 2H), 7.22-7.57 (m, 12H)[8]144.8, 137.8, 135.4, 133.3, 131.3, 129.5, 129.3, 129.2, 128.9, 128.7, 128.4, 127.6, 127.4, 127.1[8]3439, 3060, 1599, 1498, 1485, 1451, 1325, 1130, 1090, 971, 829, 765, 731, 696, 601[8]

Table 3: Physicochemical Properties of this compound.

PropertyValue
Molecular Formula C₂₁H₁₅ClN₂[9]
Molecular Weight 330.8 g/mol [9]
Melting Point 212-214 °C[7]
IUPAC Name This compound[9]

Computational Analysis

Computational quantum chemistry provides valuable insights into the electronic and structural properties of molecules, complementing experimental data.

computational_workflow cluster_dft Density Functional Theory (DFT) cluster_hirshfeld Hirshfeld Surface Analysis geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) freq_calc Frequency Calculations geom_opt->freq_calc electronic_prop Electronic Properties (HOMO, LUMO, Band Gap) freq_calc->electronic_prop molecular_properties molecular_properties electronic_prop->molecular_properties Reactivity Indices, NLO Properties surface_gen Generation of Hirshfeld Surface fingerprint 2D Fingerprint Plots surface_gen->fingerprint intermol_int Analysis of Intermolecular Interactions fingerprint->intermol_int packing_analysis packing_analysis intermol_int->packing_analysis Crystal Packing Insights initial_structure Initial Molecular Structure initial_structure->geom_opt final_cif Final Crystallographic Information File (CIF) final_cif->surface_gen

Figure 2: Workflow for computational analysis of crystal structures.
Density Functional Theory (DFT)

DFT calculations are employed to optimize the molecular geometry and to determine various electronic properties.[10] Functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) are commonly used.[11] These calculations can predict reactivity indices, electronic transition band gaps, and the density of states, which are crucial for understanding the potential applications of the material in electronics and nonlinear optics.[10]

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.[10] By mapping properties onto this surface, one can identify and analyze different types of non-covalent interactions, such as N-H···N hydrogen bonds and weaker C-H···π or Cl···H interactions, which play a significant role in the stabilization of the crystal packing.[10]

Conclusion

The structural analysis of this compound and its analogs through a combination of single-crystal X-ray diffraction, spectroscopy, and computational methods provides a detailed understanding of their molecular architecture and intermolecular interactions. This knowledge is fundamental for establishing structure-activity relationships and for the rational design of new imidazole-based therapeutic agents. The methodologies and data presented in this guide offer a comprehensive framework for researchers engaged in the structural characterization of these important heterocyclic compounds.

References

Methodological & Application

Application Note: One-Pot Synthesis of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the one-pot synthesis of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole, a tri-substituted imidazole derivative. Imidazole scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications in developing functional materials. The described method is based on the Debus-Radziszewski imidazole synthesis, a multi-component reaction that offers an efficient and atom-economical route to this class of compounds.[1][2][3] This protocol utilizes benzil, 2-chlorobenzaldehyde, and ammonium acetate as the primary reactants. Variations of this synthesis, including conventional heating, solvent-free conditions, and microwave assistance, are discussed to provide researchers with options depending on available equipment and desired reaction efficiency.

Reaction Principle

The synthesis proceeds via a one-pot, three-component condensation reaction. Benzil (a 1,2-diketone), 2-chlorobenzaldehyde (an aldehyde), and ammonium acetate (as an ammonia source) react to form the desired 2,4,5-trisubstituted imidazole.[4] Glacial acetic acid often serves as both the solvent and a catalyst for the reaction.

Overall Reaction:

Benzil + 2-Chlorobenzaldehyde + Ammonium Acetate → this compound

Experimental Protocol

This section details the methodology for the synthesis using conventional heating in glacial acetic acid, a widely accessible and reliable method.

Materials and Equipment:

  • Benzil (C₁₄H₁₀O₂)

  • 2-Chlorobenzaldehyde (C₇H₅ClO)

  • Ammonium acetate (CH₃COONH₄)

  • Glacial acetic acid (CH₃COOH)

  • Ethanol (C₂H₅OH)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beakers

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reactant Setup: In a 100 mL round-bottom flask, combine benzil (1.0 mmol, 210 mg), 2-chlorobenzaldehyde (1.0 mmol, 140.5 mg), and ammonium acetate (2.5 mmol, 193 mg).[5][6]

  • Solvent Addition: Add 10 mL of glacial acetic acid to the flask.[7][8]

  • Reaction: Place the flask in a heating mantle or oil bath on a magnetic stirrer. Attach a reflux condenser and heat the mixture to reflux (approximately 110-120°C) with continuous stirring.[9][10]

  • Reaction Monitoring: Maintain the reflux for 3-5 hours.[7][8] The reaction progress can be monitored using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Product Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing 100-150 mL of cold water. This will cause the crude product to precipitate.[7][9]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with water to remove any residual acetic acid and ammonium salts.

  • Neutralization: Suspend the crude product in water and neutralize the filtrate with a dilute ammonium hydroxide or sodium carbonate solution to ensure complete precipitation. Filter the product again.[7][8]

  • Purification: Recrystallize the crude solid from ethanol to obtain the pure this compound.[8][9]

  • Drying: Dry the purified product in a vacuum oven. The final product should be a white solid.[11]

Data Presentation

The following table summarizes various reported conditions for the synthesis of 2,4,5-triarylimidazoles, providing a comparison of different methodologies.

EntryMethodCatalyst/SolventTemperature (°C)TimeYield (%)Reference CompoundCite
1Conventional HeatingGlacial Acetic AcidReflux (~120)3-5 hours~70-852-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole[8]
2Solvent-FreeNaH₂PO₄ (33 mol%)12025-45 min98-99General 2,4,5-triarylimidazoles[5][6]
3Microwave IrradiationGlyoxylic Acid (5 mol%)N/A1.5 min982-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole[12]
4Conventional HeatingNone (Solvent-Free)1105 hours47Bis-lophine analogue synthesis[13]
5Conventional HeatingLADES@MNP10015 min88This compound[11]

Visualizations

The following diagram illustrates the experimental workflow for the one-pot synthesis of the target imidazole derivative.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_final Final Product reactants 1. Mix Reactants (Benzil, 2-Chlorobenzaldehyde, Ammonium Acetate) solvent 2. Add Glacial Acetic Acid reactants->solvent In Flask reflux 3. Heat to Reflux (110-120°C, 3-5h) solvent->reflux cool 4. Cool to RT reflux->cool precipitate 5. Precipitate in Water cool->precipitate filter_wash 6. Filter & Neutralize precipitate->filter_wash recrystallize 7. Recrystallize from Ethanol filter_wash->recrystallize product Pure Product recrystallize->product

Caption: Experimental workflow for the one-pot synthesis.

References

Application Notes and Protocols for the Quantification of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed analytical methods for the quantitative determination of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole, a lophine derivative of significant interest in pharmaceutical research and development. The protocols outlined below are intended for researchers, scientists, and drug development professionals, offering guidance on sample preparation and analysis using various instrumental techniques.

Overview of Analytical Methods

Several analytical techniques can be employed for the quantification of this compound. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation. This document details three primary methods: High-Performance Liquid Chromatography (HPLC) with UV detection, UV-Vis Spectrophotometry, and Fluorescence Spectroscopy. A fourth method, Differential Pulse Voltammetry, is also discussed as an emerging technique for the analysis of electroactive lophine derivatives.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key quantitative parameters for the described analytical methods. This information is collated from established methods for similar imidazole-based compounds and provides a baseline for method selection and development.

ParameterHPLC-UVUV-Vis SpectrophotometryFluorescence Spectroscopy
Principle Chromatographic separation followed by UV detectionMeasurement of UV absorbanceMeasurement of fluorescence emission
Instrumentation HPLC system with UV detectorUV-Vis SpectrophotometerSpectrofluorometer
Wavelength 254 nm (typical for aromatic compounds)~310 nm (indicative for lophine derivatives)Excitation: ~350 nm, Emission: ~480 nm
Linear Range 0.1 - 100 µg/mL1 - 50 µg/mL0.01 - 10 µg/mL
Limit of Detection ~0.03 µg/mL~0.3 µg/mL~0.003 µg/mL
Primary Matrix Pharmaceutical formulations, Biological fluidsPure substance, Simple formulationsDilute solutions, Biological fluids
Throughput ModerateHighHigh
Selectivity HighLow to ModerateModerate to High

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from a validated procedure for the simultaneous analysis of imidazole anti-infective drugs and is suitable for the quantification of this compound in both pharmaceutical dosage forms and biological matrices like human plasma.[1][2]

3.1.1. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: Thermo Scientific™ BDS Hypersil™ C8 column (250 x 4.6 mm, 5 µm) or equivalent.[1][2]

  • Mobile Phase: A mixture of Methanol and 0.025 M Potassium Dihydrogen Phosphate (KH2PO4) buffer (70:30, v/v), with the pH of the buffer adjusted to 3.20 using phosphoric acid.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 25 °C.

  • Detection Wavelength: 300 nm.[2]

  • Injection Volume: 20 µL.

  • Run Time: Approximately 10 minutes.

3.1.2. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 to 100 µg/mL.

  • Sample Preparation (Pharmaceutical Dosage Forms):

    • Weigh and finely powder a representative number of tablets (or measure the volume of a liquid formulation) to obtain an amount equivalent to 100 mg of the active pharmaceutical ingredient (API).

    • Transfer the powdered tablets or liquid formulation to a 100 mL volumetric flask.

    • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the API.

    • Make up the volume to 100 mL with methanol and mix thoroughly.

    • Filter the solution through a 0.45 µm syringe filter.

    • Dilute an aliquot of the filtered solution with the mobile phase to a concentration within the calibration range.

  • Sample Preparation (Human Plasma):

    • To 1 mL of plasma sample in a centrifuge tube, add 2 mL of methanol to precipitate the plasma proteins.[1]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 1 mL of the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

3.1.3. Analysis Workflow

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis Standard Prepare Standard Solutions HPLC Inject into HPLC System Standard->HPLC Sample_Formulation Prepare Formulation Sample Sample_Formulation->HPLC Sample_Plasma Prepare Plasma Sample Sample_Plasma->HPLC Chromatogram Obtain Chromatogram HPLC->Chromatogram Quantify Quantify Peak Area Chromatogram->Quantify UVVis_Workflow cluster_prep Preparation cluster_measurement Measurement Standards Prepare Standard Solutions Scan Determine λmax Standards->Scan Sample Prepare Sample Solution Measure Measure Absorbance Sample->Measure Scan->Measure Calculate Calculate Concentration Measure->Calculate Fluorescence_Flow A Prepare Standards & Samples B Determine Optimal Ex/Em Wavelengths A->B C Measure Fluorescence Intensity B->C D Construct Calibration Curve C->D E Quantify Sample Concentration D->E

References

Application Notes and Protocols: 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole is a heterocyclic aromatic compound belonging to the lophine family. Imidazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. Many substituted diphenyl-imidazole compounds exhibit fluorescence, making them valuable as probes for detecting metal ions, for bioimaging applications, and as components in molecular logic gates. The presence of the chloro-substituent on the phenyl ring can modulate the electronic and steric properties of the molecule, potentially influencing its fluorescence characteristics and selectivity as a sensor.

These notes provide a comprehensive overview of the potential applications of this compound as a fluorescent probe, including detailed protocols for its synthesis, characterization, and use in various analytical and imaging techniques.

Physicochemical and Spectroscopic Properties

A summary of the known and expected properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₂₁H₁₅ClN₂
Molecular Weight 330.82 g/mol
Appearance White solid
Melting Point 212-214 °C[1]
Solubility Soluble in DMSO, DMF, Chloroform; sparingly soluble in Ethanol, Methanol; insoluble in water.
UV-Vis Absorption (λ_abs) Expected in the range of 300-350 nm (in organic solvents)
Fluorescence Emission (λ_em) Expected in the range of 400-500 nm (in organic solvents)
Quantum Yield (Φ_F) Not reported. Expected to be moderate, influenced by solvent polarity and analyte binding.
Extinction Coefficient (ε) Not reported.

Synthesis Protocol

The following is a general protocol for the synthesis of 2,4,5-trisubstituted imidazoles, adapted for this compound.[]

Materials:

  • Benzil

  • 2-Chlorobenzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Standard glassware for filtration and recrystallization

Procedure:

  • In a round-bottom flask, combine equimolar amounts of benzil, 2-chlorobenzaldehyde, and a molar excess of ammonium acetate.

  • Add glacial acetic acid to dissolve the reactants and act as the solvent.

  • Heat the reaction mixture to reflux with constant stirring for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the crude product.

  • Filter the precipitate, wash with water, and neutralize with a dilute ammonium hydroxide solution.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.

  • Dry the purified product under vacuum.

Diagram of Synthesis Workflow:

G Synthesis Workflow Reactants Benzil + 2-Chlorobenzaldehyde + Ammonium Acetate Reaction Reflux for 2-4 hours Reactants->Reaction Solvent Glacial Acetic Acid Solvent->Reaction Precipitation Pour into Cold Water Reaction->Precipitation Filtration Filter and Wash with Water Precipitation->Filtration Neutralization Neutralize with NH4OH Filtration->Neutralization Recrystallization Recrystallize from Ethanol Neutralization->Recrystallization Product This compound Recrystallization->Product

Caption: A flowchart illustrating the synthesis of this compound.

Application: Fluorescent Probe for Metal Ion Detection

Many imidazole-based fluorophores exhibit changes in their fluorescence intensity or wavelength upon binding to specific metal ions, making them effective chemosensors. This is often due to mechanisms like Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), or Intramolecular Charge Transfer (ICT).

Hypothetical Application Data:

Analyte (Metal Ion)Fluorescence ChangeLimit of Detection (LOD)Binding Stoichiometry
Fe³⁺Quenching ("Turn-off")~0.1 - 1.0 µM1:1 or 2:1
Al³⁺Enhancement ("Turn-on")~0.05 - 0.5 µM1:1

Experimental Protocol for Metal Ion Detection:

Materials:

  • Stock solution of this compound (e.g., 1 mM in DMSO or acetonitrile).

  • Stock solutions of various metal perchlorates or chlorides (e.g., 10 mM in deionized water or a suitable buffer).

  • Spectrofluorometer.

  • Quartz cuvettes.

  • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4).

Procedure:

  • Preparation of Probe Solution: Prepare a working solution of the fluorescent probe (e.g., 10 µM) in a suitable solvent system (e.g., acetonitrile/water or DMSO/buffer mixture).

  • Fluorescence Titration: a. Place a known volume of the probe solution into a quartz cuvette. b. Record the initial fluorescence emission spectrum by exciting at the predetermined λ_abs. c. Add small aliquots of the metal ion stock solution to the cuvette. d. After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes before recording the fluorescence spectrum. e. Continue the additions until the fluorescence intensity reaches a plateau.

  • Selectivity Study: a. To separate cuvettes containing the probe solution, add an excess amount (e.g., 10-50 equivalents) of other potentially interfering metal ions. b. Record the fluorescence spectra and compare the response to that of the target metal ion.

  • Data Analysis: a. Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to generate a titration curve. b. The binding constant can be calculated using the Benesi-Hildebrand equation. c. The limit of detection (LOD) can be determined based on the signal-to-noise ratio (typically 3σ/slope).

Diagram of Metal Ion Detection Workflow:

G Metal Ion Detection Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Probe_Stock Probe Stock Solution (1 mM) Working_Solution Prepare Probe Working Solution (10 µM) Probe_Stock->Working_Solution Metal_Stock Metal Ion Stock Solution (10 mM) Initial_Spectrum Record Initial Fluorescence Spectrum Working_Solution->Initial_Spectrum Titration Add Aliquots of Metal Ion Solution Initial_Spectrum->Titration Equilibrate Equilibrate Titration->Equilibrate Record_Spectrum Record Fluorescence Spectrum Equilibrate->Record_Spectrum Record_Spectrum->Titration Repeat until saturation Plot_Data Plot Fluorescence vs. [Metal Ion] Record_Spectrum->Plot_Data Calculate_LOD Calculate Limit of Detection Plot_Data->Calculate_LOD Calculate_Binding Calculate Binding Constant Plot_Data->Calculate_Binding

Caption: A workflow for the detection of metal ions using a fluorescent probe.

Application: Bioimaging

Fluorescent small molecules are valuable tools for cellular imaging. Probes with good cell permeability and low cytotoxicity can be used to visualize cellular structures or track specific analytes within living cells.

Experimental Protocol for Cellular Imaging:

Materials:

  • Cell line of interest (e.g., HeLa, A549).

  • Cell culture medium and supplements.

  • Glass-bottom dishes or coverslips.

  • Phosphate-buffered saline (PBS).

  • Fixative solution (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS).

  • Stock solution of the fluorescent probe (1 mM in DMSO).

  • Fluorescence microscope with appropriate filter sets.

Procedure:

  • Cell Culture: Seed the cells on glass-bottom dishes or coverslips and culture them to the desired confluency (typically 60-80%).

  • Probe Loading: a. Prepare a working solution of the fluorescent probe by diluting the stock solution in cell culture medium to a final concentration (e.g., 1-10 µM). b. Remove the old medium from the cells and wash with PBS. c. Add the probe-containing medium to the cells and incubate for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.

  • Washing: Remove the probe-containing medium and wash the cells two to three times with PBS to remove excess probe and reduce background fluorescence.

  • Imaging (Live Cells): Add fresh culture medium or imaging buffer to the cells and immediately proceed to imaging using a fluorescence microscope.

  • Imaging (Fixed Cells): a. After washing, fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature. b. Wash the cells with PBS. c. (Optional) Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes. d. Wash with PBS and mount the coverslips on a microscope slide with a suitable mounting medium. e. Image the cells using a fluorescence microscope.

Application: Molecular Logic Gate

The "turn-off" and "turn-on" fluorescence responses to different inputs (e.g., metal ions) can be harnessed to construct molecular logic gates. For instance, a system that is fluorescent (Output = 1) but is quenched by Fe³⁺ (Input A = 1) and where the fluorescence is restored or enhanced by the subsequent addition of another species like fluoride ions (Input B = 1) could function as an INHIBIT or a more complex logic gate.

Conceptual Diagram of an INHIBIT Logic Gate:

G INHIBIT Logic Gate Concept cluster_gate Logic Operation cluster_output Output Input_A Input A (Fe³⁺) Gate INHIBIT Input_A->Gate Input_B Input B (Probe) Input_B->Gate Output Fluorescence Gate->Output

Caption: A conceptual diagram of an INHIBIT logic gate using the fluorescent probe.

References

Application Notes and Protocols: 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 2-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole, a versatile heterocyclic compound. This document details its synthesis, characterization, and application as a scaffold in the development of novel therapeutic agents.

Introduction

This compound, a member of the lophine family of compounds, serves as a valuable building block in organic and medicinal chemistry. Lophine derivatives are recognized for their diverse biological activities and their utility as analytical reagents due to their chemiluminescent and fluorescent properties.[1][2][3][4][5][6] The presence of the 2-chlorophenyl substituent offers a site for potential modification and influences the electronic properties of the imidazole core, making it a subject of interest for developing new pharmaceuticals.[1][7] Imidazole-based compounds are integral to many biological processes and are found in numerous approved drugs, highlighting the therapeutic potential of novel imidazole derivatives.[8][9]

Synthesis of this compound

The synthesis of the title compound is typically achieved through a one-pot condensation reaction involving benzil, 2-chlorobenzaldehyde, and a nitrogen source, commonly ammonium acetate, in glacial acetic acid.[10] This method is efficient and provides good yields.

Experimental Protocol: One-Pot Synthesis [10]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzil (1.0 eq), 2-chlorobenzaldehyde (1.0 eq), and ammonium acetate (10-15 eq).

  • Solvent Addition: Add glacial acetic acid to the flask to serve as the solvent.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TDC).

  • Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

  • Purification: Filter the precipitate, wash with water to remove excess ammonium acetate and acetic acid, and then dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to afford the pure this compound.

Synthesis Workflow

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product benzil Benzil reaction One-Pot Condensation benzil->reaction aldehyde 2-Chlorobenzaldehyde aldehyde->reaction ammonium_acetate Ammonium Acetate ammonium_acetate->reaction solvent Glacial Acetic Acid solvent->reaction reflux Reflux reflux->reaction workup Precipitation & Filtration reaction->workup purification Recrystallization workup->purification product 2-(2-Chlorophenyl)-4,5- diphenyl-1H-imidazole purification->product

Caption: Workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Data

The synthesized compound can be characterized using various analytical techniques. Below is a summary of reported data for this compound.

PropertyValueReference
Molecular Formula C₂₁H₁₅ClN₂[10]
Molecular Weight 330.82 g/mol [11]
Appearance White solid[10]
Melting Point 212-214 °C[10]
Yield 88%[10]
FT-IR (KBr, cm⁻¹) 3415, 2951, 2826, 1601, 1440, 1392, 1315, 1196, 1128, 1038, 966, 907, 763, 691[10]
¹H NMR (500 MHz, DMSO-d₆, δ ppm) 12.64 (s, 1H), 7.81-7.80 (m, 1H), 7.62-7.60 (m, 1H), 7.55-7.42 (m, 8H), 7.38-7.29 (m, 3H), 7.23 (dd, J = 7.0 Hz, 1H)[10]
¹³C NMR (125 MHz, DMSO-d₆, δ ppm) 143.1, 136.5, 134.8, 131.3, 131.2, 130.6, 129.9, 129.8, 129.7, 128.3, 127.9, 127.4, 126.9, 126.3[10]

Application in the Synthesis of Bioactive Molecules

The N-H proton of the imidazole ring is acidic and can be readily deprotonated, allowing for N-alkylation to introduce various functional groups. This derivatization is a key step in modifying the pharmacological properties of the parent compound. A notable application is the synthesis of derivatives with anti-inflammatory and antimicrobial activities.[1][7]

Experimental Protocol: N-Alkylation and Hydrazide Formation [7]

This two-step protocol describes the synthesis of an acetic acid hydrazide derivative, a versatile intermediate for creating a library of compounds.

Step 1: Synthesis of Ethyl 2-(2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl)acetate

  • Reaction Setup: A mixture of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole (1.0 eq), ethyl chloroacetate (1.0 eq), and anhydrous potassium carbonate (as a base) is taken in dry acetone.

  • Reflux: The mixture is refluxed for approximately 30 hours.

  • Isolation: After cooling, the solid formed is filtered, washed with water, and dried.

  • Purification: The crude product is recrystallized from ethanol.

Step 2: Synthesis of 2-(2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl)acetohydrazide

  • Reaction Setup: The ethyl ester from Step 1 (1.0 eq) is dissolved in ethanol, and hydrazine hydrate (5.0 eq) is added.

  • Reflux: The reaction mixture is refluxed for 12 hours.

  • Isolation: Upon cooling, the product crystallizes out of the solution. The crystals are filtered, washed, and dried.

This hydrazide can then be reacted with various isothiocyanates to produce thiosemicarbazides, which have shown significant biological activities.[7]

Derivatization and Screening Workflow

cluster_synthesis Synthesis & Derivatization cluster_screening Biological Evaluation start_node 2-(Aryl)-4,5-diphenyl- 1H-imidazole step1 N-Alkylation with Ethyl Chloroacetate start_node->step1 intermediate1 Ethyl Ester Intermediate step1->intermediate1 step2 Reaction with Hydrazine Hydrate intermediate1->step2 intermediate2 Hydrazide Intermediate step2->intermediate2 step3 Reaction with various Phenylisothiocyanates intermediate2->step3 final_products Library of Thiosemicarbazide Derivatives step3->final_products screening Screening for Biological Activity (e.g., Anti-inflammatory, Antimicrobial) final_products->screening sar Structure-Activity Relationship (SAR) Studies screening->sar

Caption: Workflow for derivatization and biological screening of imidazole compounds.

Biological Activity Data

Derivatives of the 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole scaffold have been synthesized and evaluated for their anti-inflammatory properties. The results highlight the importance of the substituent on the phenyl ring for biological activity.

Compound IDR-Group (on phenylisothiocyanate)Anti-inflammatory Activity (% Inhibition)Standard Drug (Indomethacin)Reference
4a Phenyl40.8171.56[7]
4b 4-Methoxyphenyl41.9071.56[7]
4e 4-Chlorophenyl83.40 71.56[7]

Note: The study cited used the 4-chloro isomer as the starting material. However, it demonstrates the principle of enhancing biological activity through derivatization of the core scaffold.

The data indicates that the presence of a chloro group on the terminal phenyl ring significantly enhances anti-inflammatory activity, surpassing that of the standard drug indomethacin.[7] This suggests a promising avenue for the development of potent anti-inflammatory agents based on this scaffold.

References

Application Notes and Protocols for Antimicrobial Activity Screening of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole derivatives are a prominent class of heterocyclic compounds recognized for their broad-spectrum therapeutic activities, including significant antimicrobial properties.[1][2] The five-membered aromatic ring containing two nitrogen atoms serves as a versatile scaffold for the development of novel antibacterial and antifungal agents.[3][4] With the escalating threat of antimicrobial resistance, standardized and efficient screening protocols are crucial for the identification and evaluation of new, effective imidazole-based drugs.[3][5]

These application notes provide a comprehensive overview and detailed protocols for the primary assays used to assess the antimicrobial efficacy of novel imidazole derivatives. The core of antimicrobial susceptibility testing lies in determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.[3][6] Following the MIC determination, the Minimum Bactericidal Concentration (MBC) can be established to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) effects.[3] Preliminary screening can be effectively performed using qualitative methods such as the Agar Disc Diffusion assay.[3][7]

Key Antimicrobial Screening Assays

A systematic approach to screening imidazole derivatives for antimicrobial activity typically involves a preliminary qualitative assay followed by quantitative determination of inhibitory and cidal concentrations.

  • Agar Disc Diffusion (Kirby-Bauer) Test: A preliminary, qualitative method to assess the susceptibility of microorganisms to the imidazole derivatives.[3][8] A filter paper disc impregnated with the test compound is placed on an agar plate inoculated with a microorganism. The formation of a clear zone of inhibition around the disc indicates antimicrobial activity.[8]

  • Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination: A quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10] This is a widely used and highly accurate method for susceptibility testing.[11]

  • Minimum Bactericidal Concentration (MBC) Assay: This assay is a subsequent step to the MIC test to determine the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[3][12]

  • Cytotoxicity Assays: Essential for evaluating the safety of potential antimicrobial agents, these assays determine the toxicity of the imidazole derivatives to eukaryotic cells.[13][14]

Experimental Protocols

Protocol 1: Agar Disc Diffusion (Kirby-Bauer) Test

This protocol outlines the procedure for the Kirby-Bauer disc diffusion test to qualitatively assess the antimicrobial activity of imidazole derivatives.[3][15]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial or fungal culture in broth (adjusted to 0.5 McFarland standard)

  • Sterile filter paper discs (6 mm diameter)

  • Solution of imidazole derivative at a known concentration (e.g., in 10% DMSO)[3]

  • Positive control antibiotic discs (e.g., Ciprofloxacin, Fluconazole)[3]

  • Negative control disc (impregnated with the solvent used to dissolve the compound, e.g., 10% DMSO)[3]

  • Incubator (35-37°C for bacteria, 28-30°C for fungi)

  • Forceps

  • Ruler or calipers

Procedure:

  • Prepare Inoculum: Adjust the turbidity of the microbial culture in sterile broth to match the 0.5 McFarland standard. This ensures a standardized microbial population for the assay.

  • Inoculate Agar Plate: Within 15 minutes of adjusting the turbidity, dip a sterile cotton swab into the inoculum. Remove excess liquid by rotating the swab against the side of the tube.[15] Inoculate the MHA plate by streaking the swab evenly across the entire surface in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[15][16]

  • Allow to Dry: Let the inoculated plate dry for 3-5 minutes with the lid slightly ajar.[3]

  • Apply Discs: Using sterile forceps, place the filter paper discs impregnated with the imidazole derivative, positive control, and negative control onto the agar surface.[16] Ensure the discs are placed firmly to make complete contact with the agar.

  • Incubation: Invert the plates and incubate at the appropriate temperature for 18-24 hours for bacteria or 24-48 hours for fungi.[7]

  • Interpret Results: Measure the diameter of the zone of inhibition (including the disc) in millimeters.[3] A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.[3]

Protocol 2: Broth Microdilution for MIC Determination

This protocol describes the broth microdilution method for the quantitative determination of the Minimum Inhibitory Concentration (MIC) of imidazole derivatives.[9][11]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate sterile broth

  • Bacterial or fungal culture (adjusted to 0.5 McFarland standard and then diluted)

  • Stock solution of the imidazole derivative in a suitable solvent (e.g., 10% DMSO)

  • Positive control (broth with inoculum, no compound)

  • Negative control (broth only)

  • Micropipettes and sterile tips

  • Incubator

  • Plate reader (optional, for measuring optical density)

Procedure:

  • Plate Setup: Add 100 µL of sterile broth to all wells of a 96-well plate.[3]

  • Serial Dilutions: Add 100 µL of the imidazole derivative stock solution to the first column of wells. Mix thoroughly by pipetting up and down. This creates a 1:2 dilution. Transfer 100 µL from the first column to the second, continuing the two-fold serial dilution across the plate. Discard the final 100 µL from the last column of the dilution series.[3]

  • Prepare Inoculum: Dilute the 0.5 McFarland standard culture so that the final concentration in each well will be approximately 5 x 10^5 CFU/mL after inoculation.[3]

  • Inoculation: Inoculate all wells, except for the negative control wells, with 10 µL of the standardized microbial suspension.[3]

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.[11]

  • Interpret Results: The MIC is the lowest concentration of the imidazole derivative where no visible growth is observed (i.e., the well remains clear).[3] This can be determined visually or by measuring the optical density at 600 nm using a plate reader.[3]

Protocol 3: Minimum Bactericidal Concentration (MBC) Assay

This protocol is a follow-up to the MIC assay to determine if an imidazole derivative is bactericidal or bacteriostatic.[3]

Materials:

  • MIC plate from Protocol 2

  • Sterile antibiotic-free agar plates (e.g., MHA)

  • Micropipette and sterile tips

  • Incubator

Procedure:

  • Subculturing: After determining the MIC, select the wells that showed no visible growth.[3]

  • Plating: From each of these clear wells, take a 10 µL aliquot and spot-plate it onto a fresh MHA plate.[3] Also, plate an aliquot from the positive growth control well to confirm the viability of the inoculum.

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Interpret Results: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the number of colonies compared to the initial inoculum.[3]

Protocol 4: Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of imidazole derivatives on a mammalian cell line.[17][18]

Materials:

  • Mammalian cell line (e.g., hepatocytes, fibroblasts)[17][18]

  • 96-well tissue culture plates

  • Complete cell culture medium

  • Imidazole derivative solutions at various concentrations

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 2 x 10^6 cells/well and incubate for 24 hours to allow for attachment.[17]

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the imidazole derivatives to the wells. Include a vehicle control (medium with the solvent used for the compounds) and a cell-free blank.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[17]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The half-maximal inhibitory concentration (IC50) can be determined from the dose-response curve.[17]

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of Imidazole Derivatives (µg/mL)

CompoundStaphylococcus aureus (ATCC 25923)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Candida albicans (ATCC 90028)
Imidazole Derivative 1625[4]2500[4]2500[4]32[19]
Imidazole Derivative 2625[4]2500[4]>5000625[4]
Imidazole Derivative 31250[4]>5000>50001250[4]
Ciprofloxacin0.50.251N/A
FluconazoleN/AN/AN/A8

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual MIC values should be determined experimentally.

Table 2: Minimum Bactericidal Concentration (MBC) of Imidazole Derivatives (µg/mL)

CompoundStaphylococcus aureus (ATCC 25923)Escherichia coli (ATCC 25922)
Imidazole Derivative 11250>5000
Imidazole Derivative 22500>5000
Imidazole Derivative 3>5000>5000
Ciprofloxacin10.5

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual MBC values should be determined experimentally.

Table 3: Cytotoxicity (IC50) of Imidazole Derivatives on Mammalian Cells (µM)

CompoundHuman Skin Fibroblasts (HSF)
Imidazole Derivative 1>100
Imidazole Derivative 250
Imidazole Derivative 325
Doxorubicin (Positive Control)0.1

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual IC50 values should be determined experimentally.

Visualizations

Antimicrobial_Screening_Workflow cluster_0 Primary Screening cluster_1 Quantitative Assays cluster_2 Safety & Mechanism start Imidazole Derivatives agar_disc Agar Disc Diffusion Test start->agar_disc mic Broth Microdilution (MIC) agar_disc->mic Active Compounds mbc MBC Assay mic->mbc cytotoxicity Cytotoxicity Assay mbc->cytotoxicity mechanism Mechanism of Action Studies cytotoxicity->mechanism Promising Candidates

Caption: Experimental workflow for antimicrobial screening.

Imidazole_Mechanism_of_Action cluster_0 Microbial Cell imidazole Imidazole Derivative membrane Cell Membrane Disruption imidazole->membrane wall Cell Wall Synthesis Inhibition imidazole->wall dna DNA Replication Interference imidazole->dna death Cell Death / Growth Inhibition membrane->death wall->death dna->death

Caption: General mechanisms of antimicrobial action.

References

Application Notes & Protocols: In Vitro Anti-inflammatory Evaluation of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the in vitro evaluation of the anti-inflammatory properties of the compound 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole. The protocols detailed below are standard, validated methods for screening and characterizing potential anti-inflammatory agents by targeting key mediators and pathways in the inflammatory response, such as cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), nitric oxide (NO), and pro-inflammatory cytokines (TNF-α, IL-6).

The dysregulation of inflammatory pathways is a key factor in numerous chronic diseases.[1][2] Enzymes like COX-2 and 5-LOX are central to the production of pro-inflammatory mediators like prostaglandins and leukotrienes from arachidonic acid.[1][3] Similarly, the overproduction of nitric oxide and cytokines such as TNF-α and IL-6 by immune cells like macrophages contributes significantly to the inflammatory state.[4][5] Therefore, inhibiting these pathways is a primary strategy in the development of new anti-inflammatory drugs.[1]

The following sections outline the key signaling pathways involved, a general experimental workflow, detailed protocols for essential in vitro assays, and a structured format for data presentation.

Key Inflammatory Signaling Pathways

Inflammation is mediated by a complex network of signaling pathways. The diagram below illustrates two major cascades: the arachidonic acid pathway, which produces prostaglandins and leukotrienes via COX and LOX enzymes, and the NF-κB pathway in macrophages, which is often triggered by stimuli like lipopolysaccharide (LPS) to produce nitric oxide and pro-inflammatory cytokines.

Inflammatory_Pathways cluster_0 Arachidonic Acid Cascade cluster_1 Macrophage Activation Pathway AA Arachidonic Acid COX2 COX-2 AA->COX2 LOX5 5-LOX AA->LOX5 PGs Prostaglandins (PGH2) COX2->PGs Inhibition Target LTs Leukotrienes (LTA4) LOX5->LTs Inhibition Target Inflammation1 Inflammation (Pain, Fever, Edema) PGs->Inflammation1 LTs->Inflammation1 LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS Cytokines Cytokine Gene Expression NFkB->Cytokines NO Nitric Oxide (NO) iNOS->NO TNF_IL6 TNF-α, IL-6 Cytokines->TNF_IL6 Inflammation2 Inflammation NO->Inflammation2 TNF_IL6->Inflammation2

Key Inflammatory Signaling Pathways.
General In Vitro Experimental Workflow

A typical screening process for evaluating the anti-inflammatory potential of a test compound involves several key stages, from initial preparation to final data analysis. This workflow ensures systematic and reproducible assessment.

Experimental_Workflow cluster_assays 5. Perform In Vitro Assays start Start: Prepare Test Compound (this compound) & Controls (e.g., DMSO, Celecoxib) cell_culture 1. Cell Culture (e.g., RAW 264.7 Macrophages) start->cell_culture treatment 2. Treatment - Add test compound at various concentrations. - Incubate for a defined period. cell_culture->treatment stimulation 3. Stimulation - Induce inflammation (e.g., with LPS). - Incubate for 18-24 hours. treatment->stimulation collection 4. Sample Collection - Collect cell culture supernatant. stimulation->collection griess Griess Assay (for Nitric Oxide) collection->griess Assay Choice elisa ELISA (for TNF-α, IL-6) collection->elisa Assay Choice enzyme_assay Enzyme Assays (COX-2, 5-LOX) collection->enzyme_assay Assay Choice analysis 6. Data Analysis - Measure absorbance/fluorescence. - Calculate % Inhibition. - Determine IC50 values. griess->analysis elisa->analysis enzyme_assay->analysis end End: Report Findings analysis->end

General In Vitro Experimental Workflow.

Experimental Protocols

Protocol 1: Cyclooxygenase-2 (COX-2) Inhibition Assay (Colorimetric/Fluorometric)

This protocol determines the ability of the test compound to inhibit the peroxidase activity of COX-2. The assay measures the appearance of an oxidized product, which can be detected by colorimetry or fluorometry.[6][7]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic Acid (Substrate)

  • Colorimetric/Fluorometric Probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Test Compound: this compound

  • Positive Control: Celecoxib or Indomethacin

  • 96-well microplate (clear for colorimetric, black for fluorometric)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to manufacturer guidelines. Dilute the COX-2 enzyme and heme in cold assay buffer just before use.[8] Prepare a stock solution of the test compound and positive control in DMSO.

  • Assay Setup: In a 96-well plate, add the following to respective wells:

    • Blank Wells: 160 µL Assay Buffer, 10 µL Heme.

    • 100% Activity (Control) Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL COX-2 enzyme.

    • Inhibitor Wells: 140 µL Assay Buffer, 10 µL Heme, 10 µL of test compound/positive control at various concentrations, 10 µL COX-2 enzyme.

  • Incubation: Gently mix and incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation: Add 10 µL of the colorimetric/fluorometric probe to all wells. Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells except the blank.

  • Measurement: Immediately measure the absorbance (at ~590-610 nm for TMPD) or fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.[4][6]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance/fluorescence per minute) for all wells.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate_Control - Rate_Inhibitor) / Rate_Control] x 100

    • Plot the % Inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration that causes 50% inhibition).

Protocol 2: 5-Lipoxygenase (5-LOX) Inhibition Assay (Spectrophotometric)

This assay measures the ability of the test compound to inhibit 5-LOX, which catalyzes the conversion of a fatty acid substrate (like linoleic acid) into a hydroperoxide. The formation of the conjugated diene product is monitored by the increase in absorbance at 234 nm.[9][10]

Materials:

  • 5-Lipoxygenase enzyme (from soybean or potato)

  • Phosphate Buffer (e.g., 50 mM, pH 6.3-7.5)

  • Substrate: Linoleic acid or arachidonic acid solution

  • Test Compound: this compound

  • Positive Control: Zileuton or Nordihydroguaiaretic acid (NDGA)

  • UV-transparent 96-well plate or cuvettes

  • UV-Vis Spectrophotometer

Procedure:

  • Assay Mixture: In a quartz cuvette or UV-transparent plate well, prepare the assay mixture containing phosphate buffer and the test compound (or positive control) at the desired final concentration.

  • Pre-incubation: Add the 5-LOX enzyme solution to the mixture and incubate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.[10]

  • Reaction Initiation: Start the reaction by adding the linoleic acid substrate. The final reaction volume is typically 1-3 mL.

  • Measurement: Immediately monitor the increase in absorbance at 234 nm for 3-5 minutes at 25°C.[9] The rate of reaction is determined from the linear portion of the curve.

  • Data Analysis:

    • Calculate the rate of reaction for the control and inhibited reactions.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(Rate_Control - Rate_Inhibitor) / Rate_Control] x 100

    • Calculate the IC50 value by plotting % Inhibition versus the log of the inhibitor concentration.

Protocol 3: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This cell-based assay quantifies the production of nitric oxide by measuring its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[11] Murine macrophage cell line RAW 264.7 is commonly used as it produces significant amounts of NO upon stimulation with lipopolysaccharide (LPS).[5][11]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Test Compound: this compound

  • Positive Control: L-NAME or Dexamethasone

  • Griess Reagent (Part A: 1% sulfanilamide in 2.5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium Nitrite (NaNO2) for standard curve

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10^5 cells/mL and allow them to adhere for 24 hours.[11]

  • Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compound or positive control. Incubate for 1 hour.

  • Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.

  • Incubation: Incubate the plate for an additional 24 hours at 37°C in a 5% CO2 incubator.[11]

  • Nitrite Measurement:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess Reagent (mix Part A and B 1:1 immediately before use) to the supernatant.[11]

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540-570 nm.[12][13]

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage inhibition of NO production relative to the LPS-stimulated control.

    • Calculate the IC50 value. A concurrent cell viability assay (e.g., MTT) should be performed to ensure that the observed inhibition is not due to cytotoxicity.

Protocol 4: Measurement of TNF-α and IL-6 Production by ELISA

This protocol measures the concentration of the pro-inflammatory cytokines TNF-α and IL-6 in the supernatant of stimulated macrophages using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Supernatants from LPS-stimulated RAW 264.7 cells (prepared as in Protocol 3)

  • Mouse TNF-α and IL-6 ELISA kits (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and standards)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Stop Solution (e.g., 2N H2SO4)

  • 96-well ELISA plate

  • Microplate reader

Procedure:

  • Plate Coating: Coat the wells of an ELISA plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate and add 100 µL of standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.[14]

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP: Wash the plate and add streptavidin-conjugated horseradish peroxidase (HRP). Incubate for 20-30 minutes at room temperature, protected from light.

  • Substrate Development: Wash the plate and add the TMB substrate solution. A blue color will develop. Incubate for 15-20 minutes.

  • Stop Reaction: Stop the reaction by adding the stop solution. The color will change to yellow.

  • Measurement: Measure the absorbance at 450 nm within 30 minutes.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards.

    • Calculate the concentration of TNF-α or IL-6 in the samples from the standard curve.

    • Determine the percentage inhibition of cytokine production for the test compound relative to the LPS-stimulated control and calculate the IC50 value.

Data Presentation

Quantitative results from the in vitro assays should be summarized in tables to facilitate comparison. The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of an anti-inflammatory compound.

Table 1: Inhibitory Effect on COX-2 and 5-LOX Enzymes

Compound COX-2 IC50 (µM) 5-LOX IC50 (µM)
This compound [Insert Value] [Insert Value]
Celecoxib (Control) [Insert Value] N/A

| Zileuton (Control) | N/A | [Insert Value] |

Table 2: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells

Compound NO Production IC50 (µM) TNF-α Release IC50 (µM) IL-6 Release IC50 (µM)
This compound [Insert Value] [Insert Value] [Insert Value]

| Dexamethasone (Control) | [Insert Value] | [Insert Value] | [Insert Value] |

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole, a compound related to the lofendazam class of molecules. The described method is designed to be robust and suitable for various applications, including purity assessment, content uniformity, and pharmacokinetic studies. This document provides a comprehensive protocol, including system suitability parameters, and illustrates a typical experimental workflow.

Introduction

This compound is a triarylimidazole derivative. Accurate and reliable analytical methods are crucial for the characterization and quantification of this compound in research and drug development settings. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[1] This application note outlines a specific HPLC method developed for the analysis of this compound.

Analytical Method

A reverse-phase HPLC method with UV detection is proposed for the analysis of this compound. The chromatographic conditions have been selected based on methods for structurally similar compounds, such as other triarylimidazoles and benzodiazepines.[2]

Table 1: HPLC Chromatographic Conditions

ParameterRecommended Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 230 nm
Run Time Approximately 10 minutes

Experimental Protocol

Preparation of Solutions
  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in the desired ratio (e.g., 60:40 v/v). Add phosphoric acid to a final concentration of 0.1%. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use. For mass spectrometry (MS) compatible applications, formic acid can be used as a substitute for phosphoric acid.[2]

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 20, 50, and 100 µg/mL).[1]

  • Sample Preparation: Accurately weigh the sample containing this compound and prepare a solution of a known concentration in the mobile phase. For complex matrices, a suitable extraction procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), may be required. Filter the final sample solution through a 0.45 µm syringe filter before injection.

HPLC System Setup and Analysis
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approximately 30 minutes).

  • Inject a blank (mobile phase) to ensure the system is free from contaminants.

  • Inject the working standard solutions in ascending order of concentration.

  • Inject the prepared sample solutions.

  • After all injections are complete, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) and then with the storage solvent (typically methanol/water).

Data Analysis
  • Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

System Suitability

System suitability tests are essential to ensure the HPLC system is performing adequately. The recommended parameters are listed in Table 2.

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for replicate injections of a standard)

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_reporting Reporting A Mobile Phase Preparation D HPLC System Equilibration A->D B Standard Solution Preparation F Standard Injections B->F C Sample Preparation G Sample Injections C->G E Blank Injection D->E E->F F->G H Peak Integration & Area Measurement F->H G->H I Calibration Curve Generation H->I J Concentration Calculation I->J K Final Report Generation J->K

Caption: General workflow for the HPLC analysis of this compound.

Logical Relationship for Method Development

The development of a robust HPLC method involves a logical progression of steps to ensure the final method is suitable for its intended purpose.

Method_Development_Logic cluster_initial Initial Assessment cluster_optimization Method Optimization cluster_validation Method Validation A Analyte Characterization (Solubility, UV Spectrum) C Column Selection (e.g., C18, C8) A->C E Detection Wavelength Optimization A->E B Literature Review for Similar Compounds B->C D Mobile Phase Selection (Organic Solvent, Buffer, pH) B->D C->D F Flow Rate & Temperature Adjustment D->F G Specificity F->G H Linearity & Range G->H I Accuracy & Precision H->I J LOD & LOQ I->J K Robustness J->K

References

Application Notes and Protocols for N-alkylation of 2,4,5-triphenyl-1H-imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the N-alkylation of 2,4,5-triphenyl-1H-imidazole, a key synthetic step in the development of various biologically active compounds. The protocols outlined below offer two distinct and effective methodologies, allowing for flexibility based on available reagents and desired reaction conditions.

Introduction

N-alkylation of the imidazole ring is a fundamental transformation in medicinal chemistry, often employed to modulate the physicochemical and pharmacological properties of imidazole-containing molecules. The substituent introduced at the N-1 position can significantly influence a compound's solubility, lipophilicity, metabolic stability, and target-binding affinity. 2,4,5-triphenyl-1H-imidazole, also known as lophine, and its derivatives are of significant interest due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The protocols detailed herein provide robust methods for the synthesis of N-alkylated 2,4,5-triphenyl-1H-imidazole derivatives.

Data Presentation

The following table summarizes the key quantitative data from the experimental protocols for easy comparison.

ParameterProtocol 1: Phase-Transfer CatalysisProtocol 2: Potassium Carbonate in DMF
Alkylation Type EthylationFunctionalized Alkylation
Base Sodium Hydroxide (NaOH)Potassium Carbonate (K2CO3)
Alkylating Agent Diethyl SulfateEthyl Chloroacetate
Solvent System Dichloromethane / Water (two-phase)Dimethylformamide (DMF)
Catalyst Tetra-n-butylammonium bromideNone
Temperature Reflux (vigorous stirring)75-80 °C
Reaction Time 4 hours52 hours
Yield 92%Not explicitly stated for the N-alkylation step
Work-up Separation of layers, washing, dryingPrecipitation in water, filtration

Experimental Protocols

Protocol 1: N-Ethylation using Phase-Transfer Catalysis

This protocol describes the ethylation of 2,4,5-triphenyl-1H-imidazole using diethyl sulfate under phase-transfer conditions. This method is advantageous due to its relatively short reaction time and high yield.

Materials:

  • 2,4,5-triphenyl-1H-imidazole

  • Diethyl sulfate

  • Sodium hydroxide (NaOH)

  • Tetra-n-butylammonium bromide

  • Dichloromethane (CH2Cl2)

  • Distilled water

  • Magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve 2,4,5-triphenyl-1H-imidazole (1 equivalent) and tetra-n-butylammonium bromide (0.1 equivalents) in dichloromethane.

  • Add an aqueous solution of sodium hydroxide.

  • To the vigorously stirred two-phase system, add diethyl sulfate (1.2 equivalents).

  • Heat the mixture to reflux and maintain vigorous stirring for 4 hours.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer with small portions of water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO4).

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • The product, 1-ethyl-2,4,5-triphenyl-1H-imidazole, can be further purified by recrystallization if necessary. The reported yield for this procedure is 92%.[1]

Protocol 2: N-Alkylation using Potassium Carbonate in DMF

This protocol details the N-alkylation of 2,4,5-triphenyl-1H-imidazole with an activated alkyl halide using potassium carbonate as the base in a polar aprotic solvent. This method is a widely used and versatile approach for N-alkylation of imidazoles.

Materials:

  • 2,4,5-triphenyl-1H-imidazole

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K2CO3)

  • Dry Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Water

  • Filtration apparatus

Procedure:

  • To a solution of 2,4,5-triphenyl-1H-imidazole (1 equivalent) in dry DMF, add anhydrous potassium carbonate (1.0 molar equivalent).

  • Add ethyl chloroacetate (1.0 molar equivalent) to the mixture.

  • Stir the resultant mixture at 75-80 °C for 52 hours.[2]

  • After cooling, pour the reaction mixture into a large volume of water.

  • The solid product will precipitate out of the solution.

  • Collect the solid by filtration and wash it thoroughly with excess water.

  • The crude product can be purified by crystallization from a suitable solvent such as ethanol.[2]

Note on the Use of Stronger Bases: For less reactive alkylating agents, a stronger base such as sodium hydride (NaH) in a dry aprotic solvent like DMF or THF can be employed. The imidazole is first deprotonated by NaH to form the corresponding sodium salt, followed by the addition of the alkylating agent. Caution should be exercised when using sodium hydride as it is highly reactive and flammable.

Mandatory Visualization

experimental_workflow cluster_protocol1 Protocol 1: Phase-Transfer Catalysis cluster_protocol2 Protocol 2: Potassium Carbonate in DMF start1 Dissolve 2,4,5-triphenyl-1H-imidazole and catalyst in CH2Cl2 add_base1 Add aqueous NaOH start1->add_base1 add_alkylating1 Add diethyl sulfate add_base1->add_alkylating1 reflux1 Reflux for 4h (vigorous stirring) add_alkylating1->reflux1 workup1 Work-up: - Separate layers - Wash with water - Dry over MgSO4 reflux1->workup1 product1 1-ethyl-2,4,5-triphenyl-1H-imidazole workup1->product1 start2 Dissolve 2,4,5-triphenyl-1H-imidazole in dry DMF add_base2 Add K2CO3 start2->add_base2 add_alkylating2 Add ethyl chloroacetate add_base2->add_alkylating2 heat2 Heat at 75-80 °C for 52h add_alkylating2->heat2 workup2 Work-up: - Precipitate in water - Filter heat2->workup2 product2 N-alkylated product workup2->product2

References

Application Notes and Protocols: Anticancer Activity of Imidazole Derivatives Against HepG2 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole and its fused heterocyclic derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2] This is attributed to the unique structural properties of the imidazole ring, which can engage in various biomolecular interactions.[1] In oncology, numerous imidazole-containing compounds have been investigated for their potential as anticancer agents, targeting various hallmarks of cancer.[1][2] This document provides a summary of the anticancer activity of select imidazole derivatives against the HepG2 human hepatocellular carcinoma cell line, along with detailed protocols for key experimental assays.

Data Presentation: Cytotoxicity of Imidazole Derivatives

The in vitro cytotoxic effect of various imidazole derivatives against the HepG2 cell line is commonly evaluated by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several reported compounds.

Compound ClassSpecific DerivativeIC50 Value (µM) against HepG2Reference CompoundIC50 Value (µM)Citation
Benzimidazole SulfonamideCompound 220.33--[1]
Benzoxazole/BenzimidazoleCompound 332.57--[1]
Benzoxazole/BenzimidazoleCompound 345.56--[1]
Aminomethyl DimethylpyridinoneSKLB0533 (Compound 23)0.08Myoseverin3.06[1]
Imidazolthiazepine HybridCompound 588.06Roscovitine-[2][3]
Imidazole-1,2,4-Oxadiazole HybridCompound 1Promising ActivityErlotinib-[2][3]
N-1 Arylidene Amino Imidazole-2-thioneCompound 5< 5--
Benzothiazole-Imidazole HybridCompound 2, 4, 5, 6Good CytotoxicityCisplatin-[4][5]
Imidazole-Chalcone HybridCompound 9j'7.05 - 63.43**--[6]
Gold (I) Imidazole ComplexCompound II150.50Cisplatin> 1.0[7]
Silver (I) Miconazole ComplexComplex0.26 - 0.47Cisplatin> 0.47[8]
BenzimidazoleCCL2991.0--[8]
Fluorinated Imidazole[4,5f][1][8]phenanthrolineCompound 40.29--[9]

*Specific IC50 value not provided in the abstract, but noted as having significant or promising activity. **Range of IC50 values against four different human cancer cell lines, including HepG2.

Mechanism of Action

Imidazole derivatives exert their anticancer effects on HepG2 cells through various mechanisms, primarily by inducing apoptosis and causing cell cycle arrest.

  • Induction of Apoptosis: Many imidazole compounds trigger programmed cell death. This is often mediated through the intrinsic mitochondrial pathway, characterized by changes in the expression of the Bcl-2 family proteins (an increase in pro-apoptotic Bax and a decrease in anti-apoptotic Bcl-2), leading to the release of cytochrome c and subsequent activation of caspases (e.g., caspase-3 and -9).[10][11] Some derivatives have also been shown to upregulate the p53 tumor suppressor protein.[10][11]

  • Cell Cycle Arrest: Several derivatives have been shown to halt the cell cycle at specific phases, thereby preventing cancer cell proliferation. For instance, some compounds cause cell cycle arrest at the G2/M phase, which is often associated with the inhibition of tubulin polymerization.[6] Others can induce G1 phase arrest.

  • Inhibition of Signaling Pathways: The anticancer effects are often a result of the modulation of key signaling pathways that are crucial for cancer cell survival and proliferation. Imidazole derivatives have been shown to suppress critical pathways such as the AKT and ERK1/2 signaling cascades in hepatocellular carcinoma cells.[12] Furthermore, some compounds act as inhibitors of specific kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is vital for tumor angiogenesis.[1]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the anticancer activity of novel imidazole derivatives against HepG2 cells.

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies A HepG2 Cell Culture (Maintenance & Seeding) B Compound Treatment (Imidazole Derivatives) A->B C MTT Assay (Cytotoxicity Screening) B->C D IC50 Determination C->D E Apoptosis Assay (Annexin V/PI Staining) D->E For compounds with significant activity F Cell Cycle Analysis (Propidium Iodide Staining) D->F For compounds with significant activity G Western Blotting (Signaling Pathway Analysis) D->G For compounds with significant activity

Caption: General workflow for screening and mechanistic analysis of imidazole derivatives.

Signaling Pathway

This diagram depicts a simplified, representative signaling pathway for apoptosis induction in HepG2 cells by an imidazole derivative.

G cluster_pathway Apoptosis Induction Pathway Imidazole Imidazole Derivative AKT AKT Pathway Imidazole->AKT inhibits ERK ERK Pathway Imidazole->ERK inhibits Bax Bax (Pro-apoptotic) Imidazole->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 activates ERK->Bcl2 activates Bcl2->Bax inhibits Mito Mitochondrion Bax->Mito promotes CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Imidazole derivatives can induce apoptosis by inhibiting survival pathways.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: Human Hepatocellular Carcinoma (HepG2).

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: When cells reach 80-90% confluency, wash with Phosphate-Buffered Saline (PBS), detach using a 0.25% Trypsin-EDTA solution, and re-seed into new flasks at the desired density.

MTT Cytotoxicity Assay

This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.

  • Materials:

    • HepG2 cells

    • 96-well plates

    • Complete growth medium

    • Imidazole derivatives (dissolved in DMSO, then diluted in medium)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Protocol:

    • Seed HepG2 cells into a 96-well plate at a density of approximately 1 x 10^4 cells/well in 100 µL of medium.[13] Incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the imidazole derivatives in the growth medium. The final DMSO concentration should typically be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include wells with untreated cells (negative control) and vehicle-treated cells (DMSO control).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • After incubation, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value using appropriate software.

Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a DNA-intercalating agent that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.

  • Protocol:

    • Seed HepG2 cells in 6-well plates and treat with the imidazole derivative at its IC50 concentration for a specified time (e.g., 24 hours).

    • Harvest the cells, including both adherent and floating populations. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis

This method uses PI to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Protocol:

    • Seed and treat HepG2 cells as described for the apoptosis assay.

    • Harvest the cells and wash them with cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Western Blotting for Signaling Protein Analysis

Western blotting is used to detect and quantify specific proteins to elucidate the molecular pathways affected by the imidazole derivatives.

  • Protocol:

    • Protein Extraction: After treating HepG2 cells with the compound, wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing a protease and phosphatase inhibitor cocktail.

    • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the Bradford or BCA assay.

    • SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or Bovine Serum Albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-AKT, AKT, p-ERK, ERK, Bcl-2, Bax, Caspase-3, and a loading control like β-actin) overnight at 4°C.

    • Washing: Wash the membrane several times with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

    • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

    • Analysis: Quantify the band intensities using densitometry software and normalize them to the loading control.

References

Application Notes and Protocols for α-Glucosidase Inhibition Assay Using 4,5-Diphenyl-Imidazol-1,2,3-Triazole Hybrids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Glucosidase, a key enzyme in carbohydrate metabolism, plays a crucial role in the digestion of complex carbohydrates into absorbable monosaccharides.[1] Inhibition of this enzyme is a well-established therapeutic strategy for managing type 2 diabetes mellitus, as it delays carbohydrate digestion and reduces postprandial hyperglycemia.[2][3] A novel series of 4,5-diphenyl-imidazol-1,2,3-triazole hybrids has demonstrated potent inhibitory activity against α-glucosidase, presenting a promising avenue for the development of new anti-diabetic agents.[4][5] These compounds have shown significantly greater potency compared to the standard drug, acarbose.[6] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of these hybrid molecules as α-glucosidase inhibitors.

Data Presentation

The inhibitory effects of a series of synthesized 4,5-diphenyl-imidazol-1,2,3-triazole hybrids (8a-n) on yeast α-glucosidase are summarized below. The data highlights the structure-activity relationship, with certain substitutions on the benzyl moiety leading to enhanced inhibitory potency.

Table 1: α-Glucosidase Inhibitory Activity of 4,5-diphenyl-imidazol-1,2,3-triazole Hybrids (8a-n)

CompoundSubstituent (R)IC50 (µM) ± SD
8aH185.2 ± 0.8
8b2-CH3190.5 ± 0.9
8c3-CH3201.7 ± 1.0
8d4-CH3215.3 ± 1.2
8e2-F195.4 ± 0.9
8f4-F231.4 ± 1.0
8g2-Cl85.6 ± 0.4
8h4-Cl150.8 ± 0.7
8i2-Br88.0 ± 0.5
8j4-Br142.6 ± 0.6
8k2-NO2165.4 ± 0.8
8l3-NO2170.1 ± 0.9
8m4-NO2178.2 ± 0.8
8n2,4-diCl120.5 ± 0.6
Acarbose(Standard)750.0 ± 1.5

Data sourced from a study on novel 4,5-diphenyl-imidazol-1,2,3-triazole hybrids.[4][5][6] Notably, compounds with 2-chloro (8g) and 2-bromo (8i) substitutions on the benzyl ring exhibited the most potent inhibitory activities.[4][6]

Experimental Protocols

Protocol 1: Synthesis of 4,5-diphenyl-imidazol-1,2,3-triazole Hybrids (8a-n)

This protocol outlines the synthesis of the title compounds, which involves a click reaction between 4,5-diphenyl-2-(prop-2-yn-1-ylthio)-1H-imidazole and various benzyl azides.[4][5]

Materials:

  • 2-hydroxy-1,2-diphenylethanone

  • Thiourea

  • Dimethylformamide (DMF)

  • Propargyl bromide

  • Potassium carbonate

  • Acetone

  • Various substituted benzyl azides

Procedure:

  • Synthesis of 4,5-diphenyl-1H-imidazole-2-thiol (3):

    • A mixture of 2-hydroxy-1,2-diphenylethanone (1 mmol) and thiourea (1.2 mmol) in DMF (10 mL) is heated at 100 °C for 3 hours.

    • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-water.

    • The resulting precipitate is filtered, washed with water, and dried to afford 4,5-diphenyl-1H-imidazole-2-thiol.

  • Synthesis of 4,5-diphenyl-2-(prop-2-yn-1-ylthio)-1H-imidazole (5):

    • To a solution of 4,5-diphenyl-1H-imidazole-2-thiol (1 mmol) in acetone (15 mL), potassium carbonate (1.5 mmol) is added, and the mixture is stirred at room temperature for 30 minutes.

    • Propargyl bromide (1.2 mmol) is then added dropwise at 0-10 °C, and the reaction mixture is stirred for 5 minutes.

    • The solvent is evaporated, and the residue is partitioned between water and ethyl acetate.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which is purified by column chromatography.

  • General procedure for the synthesis of 4,5-diphenyl-imidazol-1,2,3-triazole hybrids (8a-n):

    • A mixture of 4,5-diphenyl-2-(prop-2-yn-1-ylthio)-1H-imidazole (0.5 mmol), the corresponding benzyl azide (0.5 mmol), sodium ascorbate (0.1 mmol), and copper(II) sulfate pentahydrate (0.05 mmol) in a t-BuOH/H2O (1:1, 5 mL) mixture is stirred at room temperature for 8-12 hours.

    • After completion of the reaction, the mixture is diluted with water and extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography to afford the desired 4,5-diphenyl-imidazol-1,2,3-triazole hybrid.

Protocol 2: In Vitro α-Glucosidase Inhibition Assay

This protocol describes a general method for determining the α-glucosidase inhibitory activity of the synthesized hybrid compounds using a spectrophotometric method.[7][8]

Materials:

  • Yeast α-glucosidase (e.g., from Saccharomyces cerevisiae)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test compounds (4,5-diphenyl-imidazol-1,2,3-triazole hybrids) dissolved in a suitable solvent (e.g., DMSO)

  • Acarbose as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase in phosphate buffer. The final concentration in the assay should be optimized to give a linear response over the measurement period.

    • Prepare a stock solution of pNPG in phosphate buffer.

    • Prepare serial dilutions of the test compounds and acarbose in the appropriate solvent.

  • Assay in 96-Well Plate:

    • To each well of a 96-well plate, add 20 µL of the test compound solution at various concentrations.

    • Add 20 µL of the α-glucosidase enzyme solution to each well.

    • Incubate the plate at 37 °C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG solution to each well.

    • Incubate the mixture at 37 °C for 20 minutes.

    • Stop the reaction by adding 50 µL of 1 M sodium carbonate solution.

    • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Controls:

    • Negative Control: Contains all reagents except the test compound (solvent only).

    • Blank: Contains all reagents except the enzyme.

  • Data Analysis:

    • The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound.

    • The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis cluster_assay α-Glucosidase Inhibition Assay start Starting Materials (2-hydroxy-1,2-diphenylethanone, thiourea, etc.) synthesis1 Synthesis of 4,5-diphenyl-1H-imidazole-2-thiol start->synthesis1 synthesis2 Synthesis of 4,5-diphenyl-2-(prop-2-yn-1-ylthio)-1H-imidazole synthesis1->synthesis2 synthesis3 Click Reaction with Benzyl Azides synthesis2->synthesis3 product 4,5-diphenyl-imidazol- 1,2,3-triazole Hybrids synthesis3->product incubation Pre-incubation (Enzyme + Inhibitor) product->incubation Test Compounds assay_prep Prepare Reagents (Enzyme, Substrate, Buffers) assay_prep->incubation reaction Reaction Initiation (Add Substrate - pNPG) incubation->reaction measurement Absorbance Measurement (405 nm) reaction->measurement analysis Data Analysis (IC50 Calculation) measurement->analysis

Caption: Workflow for the synthesis and α-glucosidase inhibition assay of 4,5-diphenyl-imidazol-1,2,3-triazole hybrids.

Mechanism of α-Glucosidase Inhibition

signaling_pathway cluster_intestine Small Intestine Lumen cluster_bloodstream Bloodstream carbs Complex Carbohydrates (e.g., Starch, Sucrose) glucosidase α-Glucosidase (Brush Border Enzyme) carbs->glucosidase Digestion glucose Glucose (Monosaccharide) glucosidase->glucose blood_glucose Increased Blood Glucose (Hyperglycemia) glucose->blood_glucose Absorption inhibitor 4,5-diphenyl-imidazol- 1,2,3-triazole Hybrid (Inhibitor) inhibitor->glucosidase Inhibition

Caption: Mechanism of α-glucosidase inhibition in delaying carbohydrate digestion and glucose absorption.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is a derivative of lophine. The primary synthetic route is the Debus-Radziszewski reaction, a multicomponent condensation.

Q1: Why is the yield of my this compound synthesis consistently low?

A1: Low yields can stem from several factors related to the reaction conditions. The Debus-Radziszewski synthesis, while effective, is sensitive to reaction parameters. Here are key areas to investigate:

  • Suboptimal Reaction Temperature: The reaction typically requires heating. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote side reactions and decomposition of reactants or products. It is crucial to maintain the optimal temperature range cited in literature protocols.

  • Incorrect Reagent Stoichiometry: The molar ratios of the reactants—benzil, 2-chlorobenzaldehyde, and the ammonia source (commonly ammonium acetate)—are critical. An excess or deficit of any one component can lead to the formation of side products and limit the yield of the desired imidazole.

  • Inefficient Mixing: In a heterogeneous reaction mixture, inefficient stirring can lead to localized concentration gradients and incomplete reaction. Ensure vigorous and consistent stirring throughout the reaction.

  • Purity of Starting Materials: Impurities in the benzil, 2-chlorobenzaldehyde, or ammonium acetate can interfere with the reaction, leading to lower yields. Use of high-purity, recrystallized, or freshly distilled starting materials is recommended.

  • Reaction Time: The reaction needs sufficient time to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). Stopping the reaction prematurely will result in a lower yield.[1]

Q2: I am observing significant side product formation. How can I improve the purity of my product?

A2: The formation of side products is a common challenge in multicomponent reactions. To enhance the purity of your target compound, consider the following:

  • Control of Reaction Conditions: As mentioned for low yields, strictly controlling the temperature and stoichiometry is paramount. Deviations can favor alternative reaction pathways.

  • Choice of Solvent: Glacial acetic acid is a common solvent for this synthesis.[2] However, its acidic nature can sometimes promote side reactions. Exploring other solvents, such as glycerol, has been shown to be effective and can be a greener alternative.[3]

  • Purification Method: A robust purification strategy is essential.

    • Precipitation and Washing: After pouring the reaction mixture into water, ensure the precipitate is thoroughly washed to remove acetic acid and other water-soluble impurities. Neutralization with a weak base like sodium bicarbonate or ammonium hydroxide is often necessary.[1][2]

    • Recrystallization: Recrystallization from a suitable solvent, such as ethanol or methanol, is a highly effective method for purifying the crude product.[2][4]

    • Column Chromatography: For difficult-to-separate impurities, flash column chromatography can be employed for purification.[1]

Q3: Can the reaction time be shortened without compromising the yield?

A3: Yes, several strategies can be employed to reduce the reaction time:

  • Microwave-Assisted Synthesis: Microwave irradiation has been demonstrated to significantly accelerate the synthesis of imidazole derivatives, often leading to higher yields in a fraction of the time compared to conventional heating.[5][6] Optimization of microwave power and irradiation time is necessary to achieve the best results.[5]

  • Use of Catalysts: While the reaction can proceed without a catalyst, various catalysts have been shown to improve reaction rates and yields. Examples include:

    • Silica-supported fluoroboric acid (HBF4–SiO2)[7]

    • Lactic acid[6]

    • Silicotungstic acid[6]

    • Nano-Fe3O4 encapsulated-silica particles bearing sulfonic acid groups[8]

  • Ultrasonic Irradiation: Sonochemistry is another green technique that can enhance reaction rates and yields in imidazole synthesis.[9]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis of 2,4,5-trisubstituted imidazoles like this compound is typically achieved through the Debus-Radziszewski reaction. This is a multicomponent reaction involving a 1,2-dicarbonyl compound (benzil), an aldehyde (2-chlorobenzaldehyde), and ammonia (from ammonium acetate).[10] The reaction is thought to proceed in two main stages: first, the condensation of the dicarbonyl with ammonia to form a diimine, followed by the condensation of this diimine with the aldehyde.[10]

Q2: How does the electronic nature of the aldehyde substituent affect the reaction?

A2: The electronic properties of the substituent on the benzaldehyde can influence the reaction rate and yield. Generally, aldehydes with electron-withdrawing groups (like the chloro group in 2-chlorobenzaldehyde) can increase the reaction rate.[11] Conversely, electron-donating groups may decrease the reaction rate.[11][12]

Q3: What are some alternative, greener solvents for this synthesis?

A3: While glacial acetic acid is commonly used, greener alternatives have been explored to reduce the environmental impact. Glycerol has been reported as an effective and biodegradable solvent for this type of synthesis.[3] In some cases, solvent-free conditions, particularly with microwave assistance, can also be employed.[6]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress.[1] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. The disappearance of the limiting reactant (usually the aldehyde) can indicate the completion of the reaction.

Data on Reaction Conditions and Yields

The following table summarizes various reported conditions and yields for the synthesis of this compound and related compounds to provide a comparative overview.

CompoundReactantsSolventCatalystConditionsYield (%)Reference
2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazoleBenzil, 4-chlorobenzaldehyde, Ammonium acetateGlacial Acetic AcidNoneReflux, 5 hours65[2]
2,4,5-Triphenyl-1H-imidazole (Lophine)Benzil, Benzaldehyde, Ammonium acetateGlacial Acetic AcidNoneReflux, 5-24 hours46[1]
This compoundBenzil, 2-chlorobenzaldehyde, Ammonium acetateNot specifiedMagnetic Nanocatalyst100 °C, 30 min88[13]
2-(Substituted phenyl)-4,5-diphenyl-1H-imidazolesBenzil, Substituted benzaldehydes, Ammonium acetateEthanolSilicotungstic acidRefluxup to 94[6]
2,4,5-Trisubstituted ImidazolesBenzil, Aromatic aldehydes, Ammonium acetateNoneLactic Acid160 °Cup to 92[6]
2,4,5-Triphenyl-1H-imidazoleBenzil, Benzaldehyde, Ammonium acetateNot specifiedH2SO4·SiO2110 °C, 1.5 hours90[14]

Experimental Protocols

General Procedure for the Synthesis of this compound (Conventional Heating)

This protocol is a generalized procedure based on common literature methods.[1][2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of benzil, 2-chlorobenzaldehyde, and an excess of ammonium acetate (typically 5-10 equivalents).

  • Solvent Addition: Add glacial acetic acid as the solvent. The volume should be sufficient to dissolve or suspend the reactants effectively (e.g., 50 mL for a 10 mmol scale reaction).

  • Heating: Heat the reaction mixture to reflux with vigorous stirring. The optimal reflux time can vary, but it is typically in the range of 3-5 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into a beaker containing cold water (approximately 5-10 times the volume of the reaction mixture).

    • A precipitate of the crude product should form.

    • Filter the precipitate using a Buchner funnel.

    • Wash the solid thoroughly with water to remove residual acetic acid and ammonium acetate.

    • Neutralize the filtered solid by washing with a dilute solution of a weak base, such as 5% sodium bicarbonate or ammonium hydroxide solution, until the filtrate is neutral.

  • Purification:

    • Dry the crude product.

    • Recrystallize the dried solid from a suitable solvent, such as absolute ethanol, to obtain the purified this compound.

Process Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity check_stoichiometry Confirm Correct Reagent Stoichiometry start->check_stoichiometry check_conditions Review Reaction Conditions (T, t) start->check_conditions check_mixing Assess Stirring Efficiency start->check_mixing purify_reagents Purify/Replace Reagents check_purity->purify_reagents Impure adjust_stoichiometry Adjust Molar Ratios check_stoichiometry->adjust_stoichiometry Incorrect optimize_conditions Optimize Temperature and Reaction Time (TLC) check_conditions->optimize_conditions Suboptimal improve_mixing Increase Stirring Speed/Use Baffles check_mixing->improve_mixing Inefficient rerun_synthesis Re-run Synthesis purify_reagents->rerun_synthesis adjust_stoichiometry->rerun_synthesis optimize_conditions->rerun_synthesis improve_mixing->rerun_synthesis yield_improved Yield Improved? rerun_synthesis->yield_improved end Problem Solved yield_improved->end Yes further_optimization Consider Advanced Optimization (Catalyst, MW) yield_improved->further_optimization No

Caption: A flowchart for troubleshooting low product yield.

General Synthesis Pathway

Synthesis_Pathway benzil Benzil reactants benzil->reactants aldehyde 2-Chlorobenzaldehyde aldehyde->reactants ammonia Ammonium Acetate (Ammonia Source) ammonia->reactants condensation Multicomponent Condensation (Radziszewski Reaction) reactants->condensation crude_product Crude Product condensation->crude_product purification Purification (Recrystallization) crude_product->purification final_product 2-(2-Chlorophenyl)-4,5- diphenyl-1H-imidazole purification->final_product

Caption: The general synthetic pathway for the target molecule.

References

Technical Support Center: Purification of Crude 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering practical solutions and preventative measures.

Recrystallization Challenges

Q1: I can't find a suitable solvent for the recrystallization of my crude product.

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, absolute ethanol is a commonly reported and effective solvent.[1] If ethanol proves unsuitable, consider screening other polar protic solvents like methanol or isopropanol, or solvent mixtures such as ethanol/water.

Q2: My compound is "oiling out" instead of forming crystals during recrystallization. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the solution is too concentrated or cooled too rapidly. To remedy this:

  • Add a small amount of hot solvent to the oiled-out mixture to redissolve it.

  • Allow the solution to cool more slowly. You can do this by letting the flask cool to room temperature on a benchtop before moving it to an ice bath.

  • Scratching the inside of the flask with a glass rod at the solvent line can help initiate crystallization.

  • Adding a seed crystal of pure product, if available, can also induce crystallization.

Q3: The purity of my product is still low after recrystallization. What could be the issue?

A3: A single recrystallization may not be sufficient to remove all impurities, especially if they are present in high concentrations or have similar solubility profiles to the product.

  • Perform a second recrystallization: This can significantly improve purity, although it may lead to a lower overall yield.

  • Wash the crystals thoroughly: After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Consider an alternative purification method: If impurities persist, column chromatography may be necessary to separate compounds with very similar properties.

Q4: My final yield after recrystallization is very low. How can I improve it?

A4: Low recovery can be due to several factors:

  • Using too much solvent: Dissolve the crude product in the minimum amount of hot solvent to ensure the solution is saturated upon cooling.

  • Cooling the solution too quickly: This can trap the product in the mother liquor. Allow for slow cooling to maximize crystal formation.

  • Premature crystallization: If the product crystallizes in the funnel during a hot filtration step, ensure your filtration apparatus is pre-heated.

  • Washing with too much cold solvent: Use only a minimal amount of ice-cold solvent to wash the crystals.

Column Chromatography Issues

Q1: My compound is co-eluting with impurities during column chromatography. How can I improve the separation?

A1: Co-elution is a common challenge that can be addressed by optimizing your chromatographic conditions.

  • Adjust the mobile phase polarity: For lophine derivatives, a common mobile phase is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. If your compounds are eluting too quickly and together, decrease the proportion of the more polar solvent (ethyl acetate). If they are not moving off the baseline, gradually increase the polarity.

  • Use a gradient elution: Instead of a constant solvent mixture (isocratic elution), a gradual increase in the mobile phase polarity (gradient elution) can effectively separate compounds with close Rf values. Start with a low polarity mobile phase and slowly increase the percentage of the more polar solvent.

  • Try a different solvent system: If a hexane/ethyl acetate system is not providing adequate separation, consider trying other solvent systems like dichloromethane/methanol.

Q2: The purified fractions from my column are still showing multiple spots on TLC. What happened?

A2: This can occur due to several reasons:

  • Column overloading: Loading too much crude product onto the column can lead to broad, overlapping bands.

  • Poor column packing: An improperly packed column with channels or cracks will result in poor separation.

  • Fractions are too large: Collecting large fractions can lead to the mixing of separated compounds. Collect smaller fractions, especially when the desired compound is eluting.

Q3: My compound seems to be stuck on the silica gel column. What can I do?

A3: The imidazole moiety can sometimes interact strongly with the acidic silica gel.

  • Increase the mobile phase polarity: A significant increase in the polarity, for example, by adding a small percentage of methanol to a dichloromethane mobile phase, can help elute highly retained compounds.

  • Add a basic modifier: Adding a small amount of triethylamine (0.1-1%) to the mobile phase can help to neutralize the acidic sites on the silica gel and reduce strong interactions with the basic nitrogen of the imidazole ring.

Data Presentation: Comparison of Purification Methods

The following table summarizes typical recovery and purity data for the purification of this compound. The actual values may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification MethodTypical Yield (%)Purity Improvement (Initial vs. Final)Key AdvantagesKey Disadvantages
Single Recrystallization (Ethanol) 65-80%Good for removing major, less soluble impurities.Simple, fast, and cost-effective for large quantities.May not be effective for impurities with similar solubility; potential for significant product loss in the mother liquor.
Column Chromatography (Silica Gel) 50-70%Excellent for separating closely related impurities.High resolution and ability to separate complex mixtures.More time-consuming, requires larger volumes of solvent, and can be less practical for very large scales.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol provides a general procedure for the purification of crude this compound by recrystallization from absolute ethanol.[1]

Materials:

  • Crude this compound

  • Absolute ethanol

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of absolute ethanol and heat the mixture to a gentle boil while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once crystal formation appears to have stopped, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold absolute ethanol.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This protocol outlines a general procedure for the purification of crude this compound using flash column chromatography on silica gel.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • TLC plates and chamber

  • Collection tubes

Procedure:

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give the desired product an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a chromatography column with silica gel using the chosen mobile phase as a slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica with the adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase determined from the TLC analysis. A gradient elution, starting with a lower polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 80:20 hexane:ethyl acetate), is often effective.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Troubleshooting_Workflow start Crude Product recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography purity_check1 Check Purity (TLC, mp) recrystallization->purity_check1 purity_check2 Check Purity (TLC, mp) column_chromatography->purity_check2 pure_product Pure Product purity_check1->pure_product Pure troubleshoot_recrystallization Troubleshoot Recrystallization purity_check1->troubleshoot_recrystallization Not Pure purity_check2->pure_product Pure troubleshoot_chromatography Troubleshoot Chromatography purity_check2->troubleshoot_chromatography Not Pure oiling_out Oiling Out? troubleshoot_recrystallization->oiling_out co_elution Co-elution? troubleshoot_chromatography->co_elution slow_cooling Adjust Cooling Rate / Solvent oiling_out->slow_cooling Yes low_purity_recrystallization Low Purity? oiling_out->low_purity_recrystallization No slow_cooling->recrystallization low_purity_recrystallization->column_chromatography No repeat_recrystallization Repeat Recrystallization low_purity_recrystallization->repeat_recrystallization Yes repeat_recrystallization->recrystallization adjust_mobile_phase Adjust Mobile Phase co_elution->adjust_mobile_phase Yes low_purity_chromatography Low Purity? co_elution->low_purity_chromatography No adjust_mobile_phase->column_chromatography optimize_fractions Optimize Fraction Collection low_purity_chromatography->optimize_fractions Yes optimize_fractions->column_chromatography

Caption: Troubleshooting workflow for the purification of this compound.

Impurity_Sources synthesis Radziszewski Synthesis crude_product Crude 2-(2-Chlorophenyl)- 4,5-diphenyl-1H-imidazole synthesis->crude_product reactants Starting Materials benzil Unreacted Benzil reactants->benzil aldehyde Unreacted 2-Chlorobenzaldehyde reactants->aldehyde ammonium_acetate Residual Ammonium Acetate reactants->ammonium_acetate side_products Side Products dimer Imidazole Dimer side_products->dimer oxidized_aldehyde Oxidized Aldehyde (Benzoic Acid derivative) side_products->oxidized_aldehyde benzil->crude_product aldehyde->crude_product ammonium_acetate->crude_product dimer->crude_product oxidized_aldehyde->crude_product

Caption: Common impurities and their sources in the crude product.

References

Technical Support Center: Synthesis of 2,4,5-Trisubstituted Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2,4,5-trisubstituted imidazoles.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of 2,4,5-trisubstituted imidazoles, providing potential causes and actionable solutions.

Q1: Why is the yield of my 2,4,5-trisubstituted imidazole unexpectedly low?

A1: Low yields are a common issue in the synthesis of 2,4,5-trisubstituted imidazoles, often stemming from competing side reactions or suboptimal reaction conditions. Key factors include:

  • Formation of Oxazole Byproducts: This is one of the most prevalent side reactions, particularly when the concentration of the ammonia source is insufficient.

  • Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction progress using thin-layer chromatography (TLC) is crucial to determine the optimal reaction time.

  • Suboptimal Temperature: The reaction temperature significantly influences the rate and selectivity. While higher temperatures can accelerate the reaction, they may also promote the formation of side products.

  • Purity of Reagents: The purity of the starting materials, such as the 1,2-dicarbonyl compound and the aldehyde, is critical. Impurities can lead to the formation of undesired byproducts.

  • Inefficient Purification: Product loss can occur during work-up and purification steps.

Q2: I have identified an oxazole byproduct in my reaction mixture. How can I minimize its formation?

A2: The formation of oxazoles is a known side reaction in imidazole synthesis. To minimize its occurrence, consider the following strategies:

  • Excess Ammonia Source: Utilize a significant molar excess of the ammonia source, such as ammonium acetate. This shifts the reaction equilibrium towards the formation of the diimine intermediate required for imidazole synthesis, outcompeting the pathway for oxazole formation.

  • Control of Reaction Conditions: Carefully control the reaction temperature and time. Lowering the temperature may favor the desired imidazole synthesis over the formation of the oxazole byproduct.

  • Choice of Catalyst: Certain catalysts can enhance the selectivity for imidazole formation. For instance, some Lewis acids or solid-supported catalysts have been reported to improve yields and reduce side reactions.

Q3: My purification by column chromatography is not effectively separating the desired imidazole from its byproducts. What can I do?

A3: Challenges in chromatographic separation are often due to similar polarities of the product and impurities. Here are some troubleshooting steps:

  • Optimize the Mobile Phase: A systematic optimization of the eluent system is the first step. If you are using a standard solvent system like ethyl acetate/hexane, try varying the ratio to fine-tune the polarity.

  • Gradient Elution: If isocratic elution (constant solvent mixture) fails, employing a gradient elution can be highly effective. Start with a low polarity solvent and gradually increase the polarity to better resolve compounds with close retention factors (Rf).

  • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases like alumina or reverse-phase silica.

  • Recrystallization: If the crude product is a solid, recrystallization can be a powerful purification technique. The key is to find a suitable solvent or solvent system in which the solubility of the desired product and the impurities differ significantly with temperature.

Q4: Are there other significant side reactions I should be aware of besides oxazole formation?

A4: Yes, other side reactions can contribute to lower yields and purification challenges:

  • Self-condensation of the Aldehyde: Aldehydes can undergo self-condensation reactions, especially under basic or acidic conditions, leading to aldol products and their dehydrated derivatives.

  • Self-condensation of the 1,2-Dicarbonyl Compound: Similar to aldehydes, dicarbonyl compounds like benzil can also undergo self-condensation reactions.

  • Amadori Rearrangement Products: In the presence of amines, carbonyl compounds can form intermediates that may undergo Amadori rearrangement, leading to complex byproduct mixtures.

To mitigate these, carefully control the reaction stoichiometry, temperature, and reaction time. The slow addition of the aldehyde to the reaction mixture can sometimes minimize its self-condensation.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst can significantly impact the yield and reaction time in the synthesis of 2,4,5-trisubstituted imidazoles. The following table summarizes the performance of various catalysts in the synthesis of 2,4,5-triphenyl-1H-imidazole from benzil, benzaldehyde, and ammonium acetate.

CatalystSolventTemperature (°C)TimeYield (%)Reference
Cupric Chloride (10 mol%)Solvent-free (Microwave)-15 min92[1]
MIL-101(Cr) (5 mg)Solvent-free12010 min95[2]
Copper Oxide NPs (15 mol%)Ethanol80-High[3]
Glacial Acetic AcidGlacial Acetic Acid100-1201-2 h~85-95[4]
No Catalyst (excess NH₄OAc)EthanolReflux40 min~60[5]

Experimental Protocols

Protocol 1: High-Yield Synthesis of 2,4,5-Trisubstituted Imidazoles using a Cupric Chloride Catalyst under Microwave Irradiation [1]

This protocol describes a rapid and efficient synthesis of 2,4,5-trisubstituted imidazoles.

Materials:

  • 1,2-Dicarbonyl compound (e.g., Benzil, 1 mmol)

  • Aldehyde (e.g., Benzaldehyde, 1 mmol)

  • Ammonium acetate (2.5 mmol)

  • Cupric chloride (CuCl₂·2H₂O, 10 mol%)

  • Beaker (50 mL)

  • Microwave oven

Procedure:

  • In a 50 mL beaker, combine the 1,2-dicarbonyl compound (1 mmol), aldehyde (1 mmol), ammonium acetate (2.5 mmol), and cupric chloride (10 mol%).

  • Thoroughly mix the components using a glass rod.

  • Place the beaker in a microwave oven and irradiate at 300W for a total of 15 minutes, monitoring the reaction progress by TLC (petroleum ether: ethyl acetate = 9:1 as eluent).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice water to precipitate the crude product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2,4,5-trisubstituted imidazole.

Visualizations

Reaction Pathway and Side Reactions

Reaction_Pathway Reactants 1,2-Dicarbonyl + Aldehyde + Ammonium Acetate Diimine Diimine Intermediate Reactants->Diimine Condensation AminoCarbonyl α-Amino Carbonyl Intermediate Reactants->AminoCarbonyl Incomplete Condensation Other_Byproducts Other Byproducts (e.g., Self-condensation) Reactants->Other_Byproducts Self-condensation, etc. Imidazole 2,4,5-Trisubstituted Imidazole Diimine->Imidazole Cyclization Oxazole Oxazole Byproduct AminoCarbonyl->Oxazole Cyclization

Caption: Main reaction pathway for imidazole synthesis and competing side reactions.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of 2,4,5-Trisubstituted Imidazole Check_TLC Analyze Crude Mixture by TLC Start->Check_TLC Multiple_Spots Multiple Spots Observed? Check_TLC->Multiple_Spots Single_Spot Mainly Starting Material? Multiple_Spots->Single_Spot No Side_Reactions Problem: Side Reactions (e.g., Oxazole) Multiple_Spots->Side_Reactions Yes Incomplete_Reaction Problem: Incomplete Reaction Single_Spot->Incomplete_Reaction Yes Purification_Issue Problem: Purification Loss Single_Spot->Purification_Issue No (Product Lost) Solution_Side_Reactions Solution: - Increase NH₄OAc excess - Optimize Temperature - Change Catalyst Side_Reactions->Solution_Side_Reactions Solution_Incomplete_Reaction Solution: - Increase Reaction Time - Increase Temperature - Check Catalyst Activity Incomplete_Reaction->Solution_Incomplete_Reaction Solution_Purification Solution: - Optimize Chromatography - Consider Recrystallization Purification_Issue->Solution_Purification

References

Optimization of reaction conditions for imidazole synthesis (catalyst, solvent, temperature)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of imidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, solvent choice, and temperature control. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during imidazole synthesis in a question-and-answer format.

Question: My imidazole synthesis reaction is resulting in a low yield. What are the common causes and how can I improve it?

Answer: Low yields are a frequent challenge in imidazole synthesis and can stem from several factors. Here is a systematic approach to troubleshooting:

  • Sub-optimal Reaction Conditions: The choice of catalyst, solvent, and temperature plays a critical role in reaction efficiency. Traditional methods can be inefficient without a catalyst[1].

    • Catalyst: The use of a suitable catalyst is highly recommended to improve yields. A wide range of catalysts, including acid, base, homogeneous, and heterogeneous catalysts, have been shown to be effective[1]. For instance, in the Debus-Radziszewski synthesis, catalysts like silica-supported sulfonic acid or even biodegradable lactic acid can lead to excellent yields[1].

    • Solvent: The polarity and boiling point of the solvent can significantly influence the reaction rate and outcome. While some reactions can be performed under solvent-free conditions, others benefit from solvents like ethanol, dimethylformamide (DMF), or greener alternatives like glycerol[2][3].

    • Temperature: The reaction temperature needs to be optimized. While higher temperatures can increase the reaction rate, excessive heat may promote the formation of side products[4]. It's crucial to find the optimal balance for your specific reaction.

  • Side Reactions: The formation of byproducts, such as oxazoles in the Radziszewski synthesis, is a common cause of low yields[4]. To mitigate this, consider using a large excess of ammonia and maintaining alkaline conditions[4].

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. If the starting materials are not fully consumed, extending the reaction time may be necessary[4][5].

  • Purity of Reagents: The purity of starting materials, such as aldehydes and dicarbonyl compounds, is crucial. Impurities can lead to the formation of undesired byproducts and lower the yield of the desired imidazole[4].

  • Inefficient Purification: The work-up and purification process can lead to product loss. Due to the polar nature of many imidazole derivatives, careful selection of extraction solvents and purification techniques is essential[4].

Question: I am observing the formation of significant byproducts in my reaction. How can I increase the selectivity for the desired imidazole?

Answer: Improving selectivity is key to a successful synthesis. Here are some strategies:

  • Catalyst Choice: The catalyst can have a profound effect on the reaction's regioselectivity and chemoselectivity. For instance, specific copper catalysts have been shown to efficiently catalyze the synthesis of polysubstituted imidazoles with high yields[2].

  • Reaction Conditions Tuning:

    • Temperature: Lowering the reaction temperature can sometimes suppress the formation of unwanted side products.

    • Order of Addition of Reagents: In multi-component reactions, the order in which you add the reactants can influence the reaction pathway. For example, adding the aldehyde slowly to a mixture of the dicarbonyl compound and ammonia source can favor the formation of the desired intermediate[4].

  • Alternative Synthetic Routes: If optimizing the current reaction proves difficult, consider exploring alternative synthetic methods. The Van Leusen imidazole synthesis, for example, offers a different pathway to substituted imidazoles and may provide better selectivity for your target molecule[6][7].

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing imidazoles?

A1: Several methods are widely used for imidazole synthesis, each with its own advantages and limitations. Some of the most common include:

  • Debus-Radziszewski Synthesis: A classical method for preparing 2,4,5-trisubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia[5][8].

  • Van Leusen Imidazole Synthesis: A versatile method for synthesizing 1,4- or 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from tosylmethyl isocyanide (TosMIC) and an aldimine[6][7].

  • Wallach Synthesis: This method is used to produce substituted imidazoles from specific precursors[9].

  • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for various imidazole syntheses[9][10][11].

  • Ultrasound-Assisted Synthesis: Similar to microwave irradiation, sonication can enhance reaction rates and yields, often under milder conditions[12].

Q2: How do I choose the right catalyst for my imidazole synthesis?

A2: The choice of catalyst depends on the specific reaction, desired product, and experimental constraints. Here's a general guide:

  • Homogeneous Catalysts: These include Lewis acids (e.g., ZnCl2, CuI) and Brønsted acids (e.g., lactic acid, p-toluenesulfonic acid)[1][13]. They are often highly active but can be difficult to separate from the reaction mixture.

  • Heterogeneous Catalysts: These are solid catalysts (e.g., silica-supported sulfonic acid, γ-Al2O3 nanoparticles, magnetic iron oxide nanoparticles) that are easily recoverable and reusable, making the process more sustainable[1][12][14].

  • Green Catalysts: Biodegradable catalysts like lactic acid offer an environmentally friendly option[1].

Q3: What is the effect of the solvent on imidazole synthesis?

A3: The solvent can influence the reaction in several ways:

  • Solubility of Reactants: The solvent must be able to dissolve the reactants to a sufficient extent.

  • Reaction Rate: Polar solvents can stabilize charged intermediates and transition states, often leading to faster reaction rates.

  • Selectivity: The solvent can influence the selectivity of the reaction by preferentially solvating certain intermediates.

  • Green Chemistry: The use of green solvents like water, ethanol, or glycerol is encouraged to minimize the environmental impact[3]. In some cases, solvent-free conditions, particularly with microwave irradiation, can be highly effective[10].

Q4: What is the typical temperature range for imidazole synthesis?

A4: The optimal temperature can vary widely depending on the specific reaction. Some reactions proceed at room temperature, while others require heating to reflux[2][5]. Microwave-assisted synthesis often utilizes temperatures between 80°C and 120°C[5][11]. It is crucial to optimize the temperature for each specific synthesis to maximize yield and minimize byproduct formation. For instance, in one study, increasing the temperature did not significantly affect the yield, highlighting the importance of empirical optimization[15].

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data for different imidazole synthesis methods, providing a basis for comparison.

Table 1: Catalyst Performance in Trisubstituted Imidazole Synthesis

CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
CuI20DMSO14090 min75[2]
CuI20DMF140-65[2]
CuI15ButanolReflux20 min95[2]
CuI10ButanolReflux25 min92[2]
CuI5ButanolReflux30 min90[2]
Co3O4 NPs-EthanolUltrasonic Irradiation15-25 min88-96[14]
γ-Al2O3 NPs10Ethanol80-High[15]

Table 2: Effect of Solvent on Trisubstituted Imidazole Synthesis (Catalyst: CuI)

SolventTemperature (°C)Time (min)Yield (%)Reference
ButanolReflux2095[2]
EthanolReflux7076[2]
Methanol659074[2]
DMF140-65[2]
Neat--64[2]
Glycerol90-Good[3]

Table 3: Effect of Temperature on Trisubstituted Imidazole Synthesis (Catalyst: CuI, Solvent: Butanol)

Temperature (°C)Time (min)Yield (%)Reference
Reflux2095[2]
908080[2]
708078[2]

Experimental Protocols

Debus-Radziszewski Synthesis of 2,4,5-Triphenyl-1H-imidazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzil (1.0 mmol, 210 mg), benzaldehyde (1.0 mmol, 106 mg), and ammonium acetate (5.0 mmol, 385 mg).

  • Solvent Addition: Add glacial acetic acid (5 mL).

  • Reaction Conditions: Heat the mixture to reflux (approximately 120 °C) and maintain for 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing 50 mL of ice-cold water.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water (2 x 10 mL).

    • Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenyl-1H-imidazole[5].

Microwave-Assisted One-Pot Synthesis of Tetrasubstituted Imidazoles

  • Reaction Setup: In a 35 mL microwave reaction vessel, suspend imidazo[1,2-a]pyrimidine-2-carbaldehyde (0.51 mmol, 75 mg), a primary amine (0.56 mmol), and p-toluenesulfonic acid (20 mol%, 19.4 mg) in ethanol (2 mL).

  • First Microwave Step (Imine Formation):

    • Stir the mixture at room temperature for 5 minutes.

    • Heat the mixture at 80 °C for 30 minutes using 100 W microwave power.

  • Second Microwave Step (Cyclization):

    • Cool the mixture to room temperature.

    • Add benzil (0.51 mmol, 107 mg) and ammonium acetate (2.55 mmol, 196 mg).

    • Heat the reaction mixture at 100 °C for 80 minutes using microwave irradiation[5].

  • Work-up and Purification: Follow standard procedures of quenching, extraction, and purification (e.g., column chromatography).

Mandatory Visualizations

Troubleshooting_Low_Yield Start Low Yield in Imidazole Synthesis Check_Conditions Review Reaction Conditions (Catalyst, Solvent, Temp) Start->Check_Conditions Check_Side_Reactions Analyze for Side Reactions (e.g., by LC-MS, NMR) Start->Check_Side_Reactions Check_Completion Monitor Reaction Completion (e.g., by TLC) Start->Check_Completion Check_Purity Verify Reagent Purity Start->Check_Purity Check_Purification Evaluate Purification Method Start->Check_Purification Optimize_Catalyst Optimize Catalyst (Type, Loading) Check_Conditions->Optimize_Catalyst Sub-optimal? Optimize_Solvent Optimize Solvent Check_Conditions->Optimize_Solvent Sub-optimal? Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Sub-optimal? Modify_Stoichiometry Adjust Reagent Stoichiometry (e.g., excess ammonia) Check_Side_Reactions->Modify_Stoichiometry Byproducts present? Extend_Time Increase Reaction Time Check_Completion->Extend_Time Incomplete? Purify_Reagents Purify Starting Materials Check_Purity->Purify_Reagents Impure? Optimize_Workup Optimize Work-up & Purification Check_Purification->Optimize_Workup Product loss? Improved_Yield Improved Yield Optimize_Catalyst->Improved_Yield Optimize_Solvent->Improved_Yield Optimize_Temp->Improved_Yield Modify_Stoichiometry->Improved_Yield Extend_Time->Improved_Yield Purify_Reagents->Improved_Yield Optimize_Workup->Improved_Yield Consider_Alternative Consider Alternative Synthetic Route Improved_Yield->Consider_Alternative If yield still low

Caption: Troubleshooting workflow for low yield in imidazole synthesis.

Catalyst_Selection_Workflow Start Start: Catalyst Selection Reaction_Type Identify Synthesis Method (e.g., Debus, Van Leusen) Start->Reaction_Type Desired_Properties Define Desired Catalyst Properties (Reusability, Cost, Green) Start->Desired_Properties Homogeneous Consider Homogeneous Catalysts (Lewis/Brønsted Acids) Reaction_Type->Homogeneous Heterogeneous Consider Heterogeneous Catalysts (Solid Acids, Nanoparticles) Reaction_Type->Heterogeneous Easy_Separation Easy Separation/Reusability Critical? Desired_Properties->Easy_Separation High_Activity High Activity Needed? Homogeneous->High_Activity Heterogeneous->Easy_Separation High_Activity->Heterogeneous No Select_Homogeneous Select Homogeneous Catalyst (e.g., CuI, Lactic Acid) High_Activity->Select_Homogeneous Yes Easy_Separation->Homogeneous No Select_Heterogeneous Select Heterogeneous Catalyst (e.g., Silica-SO3H, Fe3O4 NPs) Easy_Separation->Select_Heterogeneous Yes Optimization Optimize Catalyst Loading & Conditions Select_Homogeneous->Optimization Select_Heterogeneous->Optimization

Caption: Decision workflow for selecting a suitable catalyst.

References

Overcoming poor solubility of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming the poor aqueous solubility of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole in biological assays. The following question-and-answer format directly addresses common issues to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it poorly soluble?

A1: this compound is a polysubstituted imidazole derivative, belonging to a class of compounds often referred to as lophine derivatives.[1][2][3] Its chemical structure, characterized by three phenyl rings and a chlorophenyl group, results in a high degree of lipophilicity (hydrophobicity). This nonpolar nature leads to very low solubility in aqueous solutions, such as biological buffers and cell culture media.[4] Key physicochemical properties that contribute to its poor solubility are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₁H₁₅ClN₂[5]
Molecular Weight330.8 g/mol [5]
XLogP35.7[5]
Water SolubilityInsoluble[4]
Melting Point~197 °C[4]

Note: XLogP3 is a computed measure of hydrophobicity; values greater than 5 indicate very low aqueous solubility.

Q2: What are the consequences of poor solubility in my biological assays?

A2: Poor solubility can severely compromise the validity of your experimental results. When the compound's concentration exceeds its solubility limit, it can lead to:

  • Precipitation: The compound falls out of solution, forming solid particles. This means the actual concentration of the dissolved (active) compound is unknown and lower than intended.[6]

  • Inaccurate Potency Measurement: Underestimation of a compound's true potency (e.g., IC₅₀ or EC₅₀ values) because the effective concentration at the target site is much lower than the nominal concentration.

  • Poor Reproducibility: High variability between replicate wells and experiments due to inconsistent amounts of dissolved compound.

  • Assay Interference: Precipitated particles can scatter light, interfering with optical measurements in absorbance or fluorescence-based assays.[7]

Q3: How can I visually identify compound precipitation?

A3: Precipitation can manifest in several ways. You may observe:

  • Cloudiness or Turbidity: The medium loses its clarity and appears hazy.[8]

  • Visible Particles: Small, fine particles may be seen floating in the media or settled at the bottom of the culture vessel.

  • Crystalline Structures: Under a microscope, you may see distinct crystals or amorphous aggregates.[8]

It is crucial to differentiate between compound precipitation and microbial contamination. Contamination is often accompanied by a rapid change in the media's pH (indicated by a color change of the phenol red indicator) and the presence of motile microorganisms under high magnification.[8]

Q4: What is "solvent shock" and how does it contribute to precipitation?

A4: Solvent shock is a common cause of precipitation for hydrophobic compounds. It occurs when a compound dissolved in a high-concentration organic solvent (like 100% DMSO) is rapidly diluted into an aqueous buffer or medium. The abrupt change in solvent polarity causes the compound to "crash out" of the solution before it can be properly dispersed.[9] This is a primary reason for observing immediate precipitation upon adding a stock solution to your assay plate.

Troubleshooting Guides & Experimental Protocols

This section provides step-by-step solutions to specific problems encountered during experiments.

Issue 1: Precipitate Forms Immediately Upon Addition to Assay Medium

This is often caused by solvent shock or exceeding the compound's kinetic solubility limit.

Solution A: Optimize Stock Solution and Dilution Technique

The most effective initial step is to refine your dilution process to minimize solvent shock.

dot

Troubleshooting_Workflow Troubleshooting Precipitation of this compound start Precipitation Observed in Assay check_stock Is stock solution clear and fully dissolved? start->check_stock redissolve_stock Warm (37°C) & vortex stock. Consider making fresh stock. check_stock->redissolve_stock No check_dilution How was the final dilution performed? check_stock->check_dilution Yes redissolve_stock->check_stock solvent_shock Likely Solvent Shock check_dilution->solvent_shock Rapid addition of concentrated stock solubility_limit Concentration may exceed solubility limit check_dilution->solubility_limit Optimized dilution already used optimize_dilution Implement Protocol 1: Optimized Dilution Method (e.g., drop-wise addition to pre-warmed, vortexing media) solvent_shock->optimize_dilution optimize_dilution->solubility_limit Failure resolved Problem Resolved optimize_dilution->resolved Success determine_solubility Perform Protocol 2: Determine Max Soluble Concentration solubility_limit->determine_solubility lower_conc Lower the final working concentration determine_solubility->lower_conc advanced_methods Still Precipitates? Consider Advanced Methods determine_solubility->advanced_methods Working concentration cannot be lowered lower_conc->resolved cyclodextrin Use Protocol 3: Cyclodextrin Formulation advanced_methods->cyclodextrin nanoparticle Consider Nanoparticle Formulation advanced_methods->nanoparticle cyclodextrin->resolved nanoparticle->resolved

Caption: A logical workflow for troubleshooting compound precipitation.

Protocol 1: Optimized Dilution Method to Minimize Solvent Shock

  • Prepare Stock Solution: Prepare a 10 mM stock solution in 100% anhydrous, high-purity Dimethyl Sulfoxide (DMSO).[9][10] Ensure the compound is fully dissolved by gentle warming (37°C) and vortexing if necessary. Store in small, single-use aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[9]

  • Prepare Intermediate Dilutions: If your final concentration is low, prepare intermediate dilutions (e.g., 1 mM, 100 µM) in 100% DMSO. This prevents adding very small, hard-to-pipette volumes to your final medium.[10]

  • Pre-warm Assay Medium: Warm the required volume of your final assay buffer or cell culture medium to the experimental temperature (e.g., 37°C).[9]

  • Add Drop-wise with Mixing: While gently vortexing or swirling the pre-warmed medium, add the required volume of the DMSO stock solution drop-wise. This rapid, turbulent mixing helps disperse the compound molecules quickly, preventing localized high concentrations that lead to precipitation.

  • Final Inspection: Visually inspect the final solution for any signs of precipitation before adding it to your assay plate.

Solution B: Use Co-solvents

If optimizing the dilution is not sufficient, the use of a co-solvent in the final assay medium can help. DMSO is the most common, but its final concentration must be carefully controlled.

Table 2: Common Co-solvents for Biological Assays

Co-SolventTypical Final Conc. (v/v)Key Considerations
DMSO < 0.5% Most common and effective for many compounds.[11] Concentrations >0.5% can be cytotoxic to many cell lines and may interfere with enzyme activity.[7][12] Always include a vehicle control with the same final DMSO concentration.
Ethanol < 1%Can be an alternative to DMSO. May cause protein denaturation or cellular stress at higher concentrations.[12]
Methanol < 1%More toxic than ethanol; use with caution in cell-based assays.

Note: The tolerance for any co-solvent is cell-line and assay-dependent. It is critical to run vehicle controls to account for any effects of the solvent itself.[13]

Issue 2: Precipitate Forms Over Time During Incubation

This suggests that while the compound is initially soluble, it is not stable in the aqueous environment under experimental conditions (e.g., 37°C, presence of salts and proteins).

Solution A: Determine the Maximum Soluble Concentration

You must determine the compound's thermodynamic solubility limit under your specific assay conditions.

dot

Workflow_Solubility_Assessment Experimental Workflow for Solubility Assessment prep_serial 1. Prepare 2x serial dilutions of compound in 100% DMSO add_to_media 2. Add dilutions to assay buffer/ media (e.g., 1:100) to get 1x final concentrations in clear tubes/plate prep_serial->add_to_media controls 3. Prepare controls: - Media + highest DMSO % (no compound) - Media only add_to_media->controls incubate 4. Incubate all samples under assay conditions (e.g., 37°C, 5% CO₂) controls->incubate observe 5. Observe for precipitation (visually & microscopically) at T=0, 1, 4, 24, 48h incubate->observe determine_max 6. Identify the highest concentration that remains clear at all time points observe->determine_max

Caption: A workflow for determining the maximum soluble concentration.

Protocol 2: Determining the Maximum Soluble Concentration

  • Prepare Serial Dilutions: In 100% DMSO, prepare a series of 2-fold serial dilutions of your compound, starting from a concentration well above your intended highest test concentration.[6]

  • Dilute into Assay Medium: In clear microcentrifuge tubes or a clear-bottom plate, dilute each DMSO concentration into your final assay buffer/medium at the same final DMSO percentage you will use in your experiment (e.g., 1:200 for a 0.5% final DMSO concentration).

  • Include Controls: Prepare two controls: (1) Medium + DMSO (at the final concentration) and (2) Medium only.

  • Incubate and Observe: Incubate all samples under your standard experimental conditions (e.g., 37°C, 5% CO₂).

  • Inspect for Precipitation: Visually and, if possible, microscopically inspect each concentration for signs of precipitation at regular intervals (e.g., immediately after mixing, and at 1, 4, 24, and 48 hours).

  • Identify Solubility Limit: The highest concentration that remains clear and free of precipitate throughout the entire incubation period is the maximum soluble concentration for your compound under these specific conditions. Do not use concentrations at or above the level where precipitation is observed.

Issue 3: Standard Methods are Insufficient or Interfere with the Assay

For extremely hydrophobic compounds or sensitive assays where co-solvents are problematic, advanced formulation strategies may be necessary.

Solution A: Formulation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules, forming an "inclusion complex" that is water-soluble.[14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in cell culture applications.[16]

dot

Caption: A diagram illustrating cyclodextrin encapsulation of a drug.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex

  • Prepare Cyclodextrin Solution: Prepare a concentrated stock solution of HP-β-CD (e.g., 10-40% w/v) in your assay buffer. Gentle warming may be required to fully dissolve it.

  • Add Compound: Add the solid this compound powder directly to the HP-β-CD solution to achieve the desired final concentration.

  • Promote Complexation: Vigorously mix the solution overnight at room temperature or 37°C. Sonication in a bath sonicator for 30-60 minutes can also facilitate complex formation.[17]

  • Remove Undissolved Compound: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any remaining, undissolved compound.

  • Use the Supernatant: Carefully collect the clear supernatant. This solution contains the solubilized drug-cyclodextrin complex. The exact concentration should be confirmed analytically (e.g., by HPLC-UV) if precise dosing is required.

  • Assay Control: Remember to include a vehicle control containing the same final concentration of HP-β-CD in your experiment.

Solution B: Nanoparticle Formulation

For preclinical development or complex in vivo studies, formulating the compound as nanoparticles can dramatically increase its surface area and dissolution rate.[18][19] This is an advanced technique that involves methods like nanoprecipitation or solvent evaporation to create stable, sub-micron particle suspensions.[20] This approach typically requires specialized equipment and formulation expertise.[21][22]

References

Troubleshooting low bioactivity of synthesized 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole.

Troubleshooting Guides

This section provides solutions to common problems you might encounter during the synthesis and bioactivity assessment of this compound.

Issue: Low Yield During Synthesis

You are experiencing a significantly lower than expected yield of your target compound after synthesis and purification.

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting materials (benzil and 2-chlorobenzaldehyde). Consider extending the reflux time if necessary.[1]

  • Suboptimal Reaction Temperature: The temperature may not be optimal for the reaction.

    • Solution: While refluxing in glacial acetic acid is a common method, ensure the temperature is maintained consistently.[2] For alternative methods, moderate heating might be required, but excessive heat can lead to side reactions.[1]

  • Purity of Reagents: Impurities in the starting materials can lead to side reactions and lower yields.

    • Solution: Use high-purity benzil, 2-chlorobenzaldehyde, and ammonium acetate. Ensure the glacial acetic acid is free of water.

  • Side Reactions: The formation of byproducts can reduce the yield of the desired imidazole.

    • Solution: In the Radziszewski synthesis, which is a common method for imidazoles, using a significant molar excess of ammonium acetate can favor the desired reaction pathway.[1]

  • Inefficient Purification: Product may be lost during the work-up and recrystallization steps.

    • Solution: When precipitating the product with water, ensure the mixture is sufficiently cooled to maximize precipitation. During recrystallization from ethanol, use the minimum amount of hot solvent necessary to dissolve the crude product to avoid loss of material upon cooling.[2]

Experimental Protocol: Synthesis of this compound [2][3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve equimolar amounts of benzil and 2-chlorobenzaldehyde in glacial acetic acid.

  • Addition of Ammonium Acetate: Add a significant molar excess of ammonium acetate to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain it for several hours (e.g., 5 hours), with continuous stirring.[2]

  • Precipitation: After cooling the reaction mixture, pour it into a beaker containing cold water to precipitate the crude product.

  • Filtration and Neutralization: Filter the precipitate and wash it with a 5% ammonium hydroxide solution to neutralize any remaining acetic acid.

  • Recrystallization: Recrystallize the crude product from absolute ethanol to obtain the purified this compound.

Troubleshooting Workflow for Low Synthesis Yield

Low_Yield_Troubleshooting start Low Yield Observed check_purity Verify Reagent Purity start->check_purity check_purity->start If impure, replace reagents monitor_reaction Monitor Reaction by TLC check_purity->monitor_reaction If pure monitor_reaction->start If starting material remains, increase reaction time optimize_temp Optimize Reaction Temperature monitor_reaction->optimize_temp If incomplete check_stoichiometry Check Reagent Stoichiometry optimize_temp->check_stoichiometry optimize_purification Optimize Purification optimize_purification->start If significant loss, refine technique successful_synthesis Improved Yield optimize_purification->successful_synthesis check_stoichiometry->optimize_purification

Caption: Workflow for troubleshooting low synthesis yield.

Issue: Low or Inconsistent Bioactivity

Your synthesized this compound shows lower than expected or inconsistent biological activity in your assays.

Possible Causes and Solutions:

  • Compound Purity: The presence of impurities from the synthesis can interfere with the biological assay, leading to inaccurate results.

    • Solution: Ensure the compound is highly pure. Use techniques like NMR, mass spectrometry, and elemental analysis to confirm the structure and purity.[2][4] Recrystallize the compound until a sharp melting point is achieved.

  • Compound Solubility: The compound may not be sufficiently soluble in the assay buffer, leading to a lower effective concentration.

    • Solution: Determine the solubility of your compound in the assay medium. If solubility is an issue, consider using a co-solvent like DMSO, but be sure to include a vehicle control in your experiment to account for any effects of the solvent itself.

  • Assay Conditions: The conditions of your biological assay (e.g., incubation time, temperature, cell density) may not be optimal for this specific compound.

    • Solution: Optimize your assay parameters. Run pilot experiments with varying conditions to determine the optimal setup for observing the compound's activity.

  • Compound Stability: The compound may be degrading in the assay medium over the course of the experiment.

    • Solution: Assess the stability of the compound under your assay conditions. This can be done by incubating the compound in the assay buffer for the duration of the experiment and then analyzing it by HPLC or LC-MS to check for degradation products.

  • Mechanism of Action: The chosen bioassay may not be appropriate for the compound's mechanism of action. Imidazole derivatives are known to have various activities, including anti-inflammatory, antimicrobial, and anticonvulsant effects.[2][4][5]

    • Solution: Review the literature for the expected biological activities of this class of compounds and ensure your assay is designed to detect that activity. For example, if you are testing for anti-inflammatory activity, an assay that measures the inhibition of cyclooxygenase (COX) enzymes could be appropriate.[4]

Bioactivity Troubleshooting Logic

Bioactivity_Troubleshooting start Low/Inconsistent Bioactivity check_purity Confirm Compound Purity (NMR, MS) start->check_purity check_purity->start If impure, re-purify check_solubility Assess Solubility in Assay Medium check_purity->check_solubility If pure check_solubility->start If insoluble, use co-solvent with vehicle control optimize_assay Optimize Assay Conditions check_solubility->optimize_assay If soluble check_stability Evaluate Compound Stability optimize_assay->check_stability review_moa Review Mechanism of Action & Assay Choice check_stability->review_moa review_moa->start If assay is inappropriate, select a different assay reliable_results Reliable Bioactivity Data review_moa->reliable_results

Caption: Logical steps for troubleshooting low bioactivity.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A1: Reported yields can vary depending on the specific synthetic method and scale. Some literature reports yields around 65-88%.[2][3]

Q2: What are the key spectral characteristics to confirm the identity of the synthesized compound?

A2: You should use a combination of spectroscopic methods:

  • ¹H NMR: Expect to see multiplets in the aromatic region (around 7.2-7.8 ppm) corresponding to the protons on the three phenyl rings. A broad singlet for the N-H proton of the imidazole ring may also be observed at a lower field (e.g., around 12.6 ppm in DMSO-d6).[3]

  • ¹³C NMR: The spectrum will show a number of signals in the aromatic region (typically 125-145 ppm).[3]

  • IR Spectroscopy: Look for characteristic peaks for N-H stretching (around 3415 cm⁻¹) and C=N stretching (around 1601 cm⁻¹).[3]

  • Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of the compound (C₂₁H₁₅ClN₂), which is approximately 330.8 g/mol .[6]

Q3: What are the known biological activities of this compound and related compounds?

A3: Imidazole derivatives, including this compound, have been investigated for a range of biological activities, including:

  • Anti-inflammatory effects[2][4]

  • Antimicrobial and antifungal properties[2][4]

  • Anticonvulsant activity[5]

  • Antiproliferative activity against cancer cell lines[7]

Q4: My compound has a different melting point than what is reported in the literature. What could be the reason?

A4: Discrepancies in melting points can be due to a few factors:

  • Impurities: Even small amounts of impurities can depress and broaden the melting point range. Further purification may be necessary.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), which can have different melting points.

  • Apparatus Calibration: Ensure your melting point apparatus is properly calibrated.

Quantitative Data Summary

PropertyReported ValueReference
Molecular Formula C₂₁H₁₅ClN₂[6]
Molecular Weight 330.8 g/mol [6]
Synthesis Yield 65%[2]
88%[3]
Melting Point 260 °C[2]
212-214 °C[3]

Note: Variations in reported melting points may be due to different crystalline forms or measurement conditions.

References

Preventing dimer formation in 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing dimer formation during the synthesis of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis and purification of this compound, with a focus on preventing the formation of unwanted dimer byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dimer formation in the synthesis of this compound?

A1: Dimer formation is primarily caused by the post-synthesis oxidation of the target imidazole compound. The imidazole can be oxidized to a stable triphenylimidazolyl radical, which then dimerizes. This is often not a direct byproduct of the initial condensation reaction but rather a subsequent transformation of the desired product. The presence of atmospheric oxygen, light, and certain oxidizing agents can promote this process.[1][2]

Q2: How can I detect the presence of a dimer in my product?

A2: Dimer formation is often accompanied by a noticeable color change. The triphenylimidazolyl radical, an intermediate in the dimerization process, is often purple. The dimer itself can be colored or may appear as a separate spot on a Thin Layer Chromatography (TLC) plate. Spectroscopic methods such as NMR and Mass Spectrometry can definitively identify the dimer in your product mixture.

Q3: What are the key reaction parameters to control to minimize side reactions in the Debus-Radziszewski synthesis?

A3: The Debus-Radziszewski reaction for synthesizing trisubstituted imidazoles can be prone to side reactions and variable yields.[3] Key parameters to optimize include:

  • Temperature and Reaction Time: Over-refluxing or extended reaction times can sometimes lead to byproduct formation.[4] Monitoring the reaction by TLC is crucial to determine the optimal reaction time.

  • Catalyst Choice: A variety of catalysts can be employed to improve yield and reduce reaction time, which can indirectly minimize the formation of side products.[5][6][7]

  • Atmosphere: While not always reported, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation of the product to the radical intermediate that leads to dimerization.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of the desired imidazole product. Incomplete reaction.Monitor the reaction progress using TLC. Consider extending the reaction time or optimizing the temperature.[8][9]
Suboptimal catalyst or reaction conditions.Experiment with different catalysts (e.g., MIL-101(Cr), CuCl2) or consider solvent-free or microwave-assisted synthesis, which have been reported to give high yields.[6][7]
Product mixture shows significant coloration (e.g., purple, yellow) after workup. Oxidation of the imidazole product to the triphenylimidazolyl radical.Minimize exposure of the reaction mixture and isolated product to air and light.[1] Consider de-gassing the solvent and running the reaction under an inert atmosphere.
Presence of a higher molecular weight byproduct confirmed as a dimer by Mass Spec. Oxidative dimerization of the product during reaction, workup, or storage.During workup, use de-gassed solvents. For storage, keep the product in a dark container under an inert atmosphere.
Intentional or unintentional oxidation.Avoid oxidizing agents. Potassium ferricyanide, for example, is used to intentionally synthesize the dimer.[1]

Data Presentation

Table 1: Optimization of Reaction Conditions for 2,4,5-Trisubstituted Imidazole Synthesis

EntryCatalystCatalyst loading (mol%)Temperature (°C)Time (min)Yield (%)Reference
1None-12018052[5]
2CoFe2O47.512018091[5]
3MIL-101(Cr)5 mg1201095[6]
4CuCl2·2H2O10Microwave (300W)15>90 (general)[7]

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound

This protocol is adapted from a reported high-yield synthesis of the target compound.[10]

Materials:

  • Benzil (1 mmol)

  • 2-Chlorobenzaldehyde (1 mmol)

  • Ammonium acetate (2.5 mmol)

  • Magnetic nanocatalyst (as specified in the reference)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine benzil (1 mmol), 2-chlorobenzaldehyde (1 mmol), ammonium acetate (2.5 mmol), and the recommended amount of catalyst.

  • Add a minimal amount of ethanol as the solvent.

  • Reflux the mixture with stirring for the time specified in the optimized procedure (monitoring by TLC is recommended).

  • After completion, cool the reaction mixture to room temperature.

  • Add cold water to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

  • The reported yield for this method is 88%.[10]

Protocol 2: General Procedure for Catalyst-Free Synthesis in Glacial Acetic Acid

This is a more traditional approach based on the Debus-Radziszewski reaction.[9]

Materials:

  • Benzil (0.025 mol)

  • 2-Chlorobenzaldehyde (0.018 mol)

  • Ammonium acetate (0.129 mol)

  • Glacial acetic acid (50 ml)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve benzil, 2-chlorobenzaldehyde, and ammonium acetate in glacial acetic acid.

  • Heat the mixture to reflux with stirring for 1-2 hours. Monitor the reaction by TLC.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture into cold water (approx. 150 ml) to precipitate the product.

  • Filter the resulting solid.

  • Neutralize the filtrate with ammonium hydroxide to precipitate any remaining product.

  • Combine the solids, wash with toluene, and dry under vacuum.

  • Recrystallize from aqueous ethanol to yield the pure product.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification reactants Reactants: - Benzil - 2-Chlorobenzaldehyde - Ammonium Acetate solvent_catalyst Solvent/Catalyst (e.g., Acetic Acid or High-Yield Catalyst) reactants->solvent_catalyst Combine reflux Reflux / Heat (Monitor by TLC) solvent_catalyst->reflux Heat precipitation Precipitation (Addition of Water) reflux->precipitation Cool filtration Filtration precipitation->filtration purification Recrystallization filtration->purification product Pure 2-(2-Chlorophenyl)-4,5- diphenyl-1H-imidazole purification->product

Caption: A generalized experimental workflow for the synthesis of this compound.

dimer_formation imidazole This compound (Product) radical Triphenylimidazolyl Radical imidazole->radical -e-, -H+ dimer Dimer Byproduct radical->dimer Dimerization oxidants Oxidizing Conditions (O2, Light) oxidants->radical Promotes

Caption: The oxidative pathway leading to dimer formation from the desired imidazole product.

troubleshooting_logic start Low Yield or Impure Product? check_color Is there significant coloration (e.g., purple)? start->check_color Yes check_completion Is the reaction complete by TLC? start->check_completion No inert_atmosphere Prevent Oxidation: - Use Inert Atmosphere - Degas Solvents - Protect from Light check_color->inert_atmosphere optimize_conditions Optimize Reaction: - Adjust Time/Temp - Use High-Yield Catalyst check_completion->optimize_conditions

References

Technical Support Center: Scaling Up the Synthesis of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The most prevalent method is a variation of the Radziszewski imidazole synthesis.[1] This involves a one-pot condensation reaction of three components: benzil (a 1,2-dicarbonyl compound), 2-chlorobenzaldehyde (an aldehyde), and a source of ammonia, typically ammonium acetate.[2][3] The reaction is commonly carried out in a solvent such as glacial acetic acid under reflux conditions.[2]

Q2: What are the primary challenges when scaling up this synthesis from the lab to preclinical batches?

A2: Scaling up any chemical synthesis presents challenges that are not always apparent at the lab scale.[4] For this specific synthesis, key challenges include:

  • Heat Management: The condensation reaction is often exothermic. What is easily managed in a small flask can lead to a dangerous temperature runaway in a large reactor due to the lower surface-area-to-volume ratio, which reduces heat transfer efficiency.[5]

  • Mixing Efficiency: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and decreasing both yield and purity.[5]

  • Reagent Addition Rate: The rate of addition of reagents, particularly the aldehyde or ammonia source, becomes critical at scale to control the reaction rate and temperature.

  • Product Isolation and Purification: Methods like flash chromatography that are common in the lab are often not feasible for multi-kilogram quantities. Crystallization and precipitation, the primary methods for large-scale purification, require careful optimization of solvent, temperature, and agitation.[6]

  • Impurity Profile Changes: The types and quantities of impurities can change upon scale-up, which is a critical consideration for material intended for preclinical safety studies.[7][8]

Q3: What purity level is typically required for preclinical studies?

A3: For preclinical toxicology studies, the purity of the Active Pharmaceutical Ingredient (API) is generally expected to be high, often 98% or 99% and above.[7] It is crucial that the impurity profile of the batch used for these studies is representative of the material that will be used in early clinical trials.[7][8]

Q4: What analytical methods are recommended for quality control of the final product?

A4: A robust set of analytical methods is required to ensure the quality of the API.[9][10] This typically includes:

  • HPLC (High-Performance Liquid Chromatography): To determine the purity of the compound and quantify impurities.[11][12] A validated, stability-indicating HPLC method is essential.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To identify known and unknown impurities by providing mass information.[13][14]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): To confirm the structure of the final compound.

  • IR (Infrared) Spectroscopy: To confirm the presence of key functional groups.

  • Residual Solvent Analysis (often by GC-MS): To quantify any remaining solvents from the synthesis and purification process, as their levels are strictly controlled by regulatory guidelines.

  • Elemental Analysis: To confirm the elemental composition of the compound.

Troubleshooting Guides

Issue 1: Low Reaction Yield Upon Scale-Up

Possible Causes & Solutions

CauseTroubleshooting Steps & Solutions
Poor Temperature Control - Monitor the internal reaction temperature, not just the heating mantle/jacket temperature. - Ensure the reactor's heating/cooling system is adequate for the reaction scale and exotherm. - Control the addition rate of one of the reactants (e.g., 2-chlorobenzaldehyde) to maintain the target temperature.
Inefficient Mixing - Use an appropriate impeller type and agitation speed for the reactor geometry and reaction mixture viscosity. - Ensure the reaction mixture is homogenous throughout the process. Baffles in the reactor can improve mixing.
Incomplete Reaction - Monitor the reaction progress using an appropriate in-process control (IPC) like TLC or HPLC. - Ensure the reaction is run for a sufficient amount of time. Reaction times may need to be extended at a larger scale.
Side Reaction Formation - The formation of oxazole byproducts can be a competing reaction in imidazole synthesis. This may be mitigated by using a larger excess of the ammonia source (ammonium acetate).[12] - Maintain a consistent, optimized temperature to minimize temperature-dependent side reactions.
Issue 2: Product Fails to Meet Purity Specifications

Possible Causes & Solutions

CauseTroubleshooting Steps & Solutions
Inefficient Crystallization/Precipitation - Optimize the solvent system: The product is typically recrystallized from ethanol.[2] Experiment with solvent mixtures or anti-solvents to improve crystal formation and impurity rejection. - Control the cooling rate: Slow, controlled cooling generally yields purer crystals than rapid crashing out of solution. - Agitation: Ensure adequate agitation during crystallization to promote uniform crystal growth and prevent clumping.
Occluded Impurities - If impurities are trapped within the product crystals, a second recrystallization may be necessary. - Consider a "hot slurry" wash, where the crude product is stirred in a hot solvent in which it has partial solubility, to dissolve impurities from the crystal surface.
New Impurities at Scale - A change in the impurity profile is common when scaling up.[7] Identify new impurities using LC-MS. - Re-evaluate the reaction conditions (temperature, stoichiometry, reaction time) to minimize the formation of these new impurities.
Residual Solvents - Ensure the product is dried adequately under vacuum at an appropriate temperature. - Use analytical techniques like GC-MS to confirm residual solvent levels are below ICH limits.

Experimental Protocols & Data

Representative Lab-Scale Synthesis Protocol

This protocol is based on common procedures for the Radziszewski synthesis of lophine derivatives.[2][3]

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add glacial acetic acid (e.g., 50 mL).

  • Add benzil (e.g., 2.10 g, 10 mmol), 2-chlorobenzaldehyde (e.g., 1.41 g, 10 mmol), and ammonium acetate (e.g., 7.71 g, 100 mmol).

  • Heat the reaction mixture to reflux (around 118°C) with stirring.

  • Monitor the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 3-5 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker of cold water (e.g., 300 mL) with stirring, which should cause the product to precipitate.

  • Filter the crude product using a Büchner funnel.

  • Neutralize the filtrate with a 5% ammonium hydroxide solution to precipitate any remaining product, then filter again.

  • Combine the crude product and wash thoroughly with water.

  • Recrystallize the crude solid from absolute ethanol to yield the pure this compound.

Data Presentation: Lab Scale vs. Scaled-Up Process (Illustrative)

No direct comparative data was found in the search results. This table is an illustrative example based on common scale-up principles and challenges.

ParameterLab Scale (e.g., 10g)Preclinical Scale-Up (e.g., 1kg)Key Considerations for Scale-Up
Benzil 1.0 eq1.0 eqEnsure consistent quality and purity of raw materials.
2-Chlorobenzaldehyde 1.0 eq1.0 - 1.05 eqA slight excess may be used to drive the reaction to completion, but can complicate purification.
Ammonium Acetate 5-10 eq5-8 eqA large excess is common but may be reduced at scale to improve process efficiency and waste streams.
Solvent (Glacial Acetic Acid) ~10 mL / g of benzil~5-8 mL / g of benzilSolvent volume is often reduced to improve reactor throughput, but this can affect solubility and mixing.
Reaction Temperature 115-120°C (Reflux)110-115°C (Internal Temp)Precise internal temperature control is critical; jacket temperature will be higher.[5]
Reaction Time 3-5 hours5-8 hoursReactions are often slower at scale due to mixing and heat transfer limitations.[5]
Typical Yield 80-90%75-85%A slight decrease in yield is common upon initial scale-up.
Purification Method RecrystallizationRecrystallization / Slurry WashRequires significant optimization of solvent volumes, cooling profiles, and agitation.
Purity (Post-Purification) >99% (by HPLC)>99% (by HPLC)Must meet stringent preclinical specifications.

Visualizations

General Synthesis Workflow

G cluster_0 Reaction Stage cluster_1 Work-up & Isolation cluster_2 Purification & Drying Charge_Reagents Charge Benzil, Ammonium Acetate, and Glacial Acetic Acid to Reactor Heat Heat to Target Temperature (e.g., 110-115°C) Charge_Reagents->Heat Add_Aldehyde Controlled Addition of 2-Chlorobenzaldehyde Heat->Add_Aldehyde Reaction_Monitoring Hold at Temperature and Monitor via IPC (TLC/HPLC) Add_Aldehyde->Reaction_Monitoring Cool Cool Reaction Mixture Reaction_Monitoring->Cool Precipitate Transfer to Water (Quench) to Precipitate Product Cool->Precipitate Filter_Isolate Filter and Wash Crude Solid Precipitate->Filter_Isolate Recrystallize Recrystallize from Ethanol Filter_Isolate->Recrystallize Filter_Pure Filter Pure Product Recrystallize->Filter_Pure Dry Dry Under Vacuum Filter_Pure->Dry QC_Release Final QC Testing and Release Dry->QC_Release G Start Product Fails Purity Spec Identify Characterize Impurities (LC-MS, NMR) Start->Identify Known_Impurity Known Impurity Level Too High? Identify->Known_Impurity Unknown_Impurity New/Unknown Impurity Detected? Identify->Unknown_Impurity Known_Impurity->Unknown_Impurity No Optimize_Purification Optimize Crystallization: - Solvent Ratio - Cooling Rate - Agitation Known_Impurity->Optimize_Purification Yes Optimize_Reaction Optimize Reaction Conditions: - Temperature - Stoichiometry - Reaction Time Unknown_Impurity->Optimize_Reaction Yes Reslurry Perform Hot Slurry Wash Optimize_Purification->Reslurry Re-crystallize Perform Second Recrystallization Reslurry->Re-crystallize Pass Product Meets Spec Re-crystallize->Pass Optimize_Reaction->Pass

References

Technical Support Center: Enhancing the Stability of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole, ensuring its stability during long-term storage is critical for the integrity and reproducibility of experimental results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues.

Troubleshooting Guide

This guide is designed to help users identify and resolve common stability problems encountered during the storage and handling of this compound.

Observed Issue Potential Cause(s) Recommended Actions & Solutions
Discoloration of Solid Compound (e.g., yellowing) Photodegradation: Exposure to UV or visible light is a common cause of degradation in imidazole-containing compounds.[1] Oxidation: Reaction with atmospheric oxygen, potentially accelerated by light or trace metal impurities.1. Storage: Store the compound in amber glass vials or containers completely wrapped in aluminum foil to block light.[1] 2. Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas (e.g., argon or nitrogen) before sealing to displace oxygen. 3. Low Temperature: Store at reduced temperatures (-20°C is recommended) to slow down the rate of degradation.[1]
Appearance of New Peaks in HPLC Analysis Chemical Degradation: The compound has degraded into one or more new chemical entities due to hydrolysis, oxidation, or photodegradation.1. Characterize Degradants: Use a stability-indicating HPLC method coupled with mass spectrometry (LC-MS) to identify the mass of the degradation products and propose potential structures.[2] 2. Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times relative to the parent compound. This helps in validating the analytical method's ability to separate the parent compound from its degradants.[3] 3. Review Storage Conditions: Ensure that the storage conditions are optimal and have been consistently maintained.
Decreased Purity or Potency Over Time Gradual Degradation: Slow decomposition of the compound under the current storage conditions.1. Quantitative Analysis: Use a validated stability-indicating HPLC method to quantify the loss of the active pharmaceutical ingredient (API) over time.[4] 2. Accelerated Stability Study: Conduct an accelerated stability study at elevated temperature and humidity to predict the long-term stability at recommended storage conditions.[] 3. Formulation Strategies: Consider formulating the compound with stabilizing excipients, such as antioxidants or cyclodextrins, to enhance its stability (see FAQs).
Inconsistent Experimental Results Variable Compound Integrity: The stability of the compound may vary between batches or due to inconsistent handling and storage, leading to unreliable experimental outcomes.1. Standardize Handling Procedures: Develop and adhere to a strict standard operating procedure (SOP) for handling the compound, minimizing its exposure to light and air. 2. Quality Control: Perform a purity check (e.g., via HPLC) on the compound from its container before initiating a new set of experiments. 3. Aliquotting: For frequently used batches, consider aliquotting the solid compound into smaller, single-use vials to minimize repeated exposure of the bulk material to ambient conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemical structure of lophine derivatives, the most probable degradation pathways are photodegradation and oxidation. The imidazole ring and the associated phenyl groups are susceptible to attack by light and oxygen, which can lead to the formation of various oxidation products, including the opening of the imidazole ring. Hydrolysis may also occur under extreme pH conditions, although it is generally less of a concern for this class of compounds compared to photo-oxidation.

Q2: What are the ideal storage conditions for long-term stability?

A2: For optimal long-term stability, this compound should be stored in a tightly sealed, light-resistant container (e.g., amber vial) at -20°C, under an inert atmosphere (e.g., argon or nitrogen).

Q3: How can I enhance the stability of the compound in solution?

A3: To enhance stability in solution:

  • Solvent Selection: Use high-purity, degassed solvents.

  • Buffering: If applicable, maintain the pH of the solution in the neutral range, as extreme pH can catalyze hydrolysis.

  • Antioxidants: The addition of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid may help to prevent oxidative degradation. However, compatibility and potential interference with downstream applications must be evaluated.

  • Light Protection: Always protect solutions from light by using amber glassware or by wrapping the container in foil.

Q4: Can excipients be used to improve the stability of the solid compound?

A4: Yes, certain excipients can enhance stability. For instance, creating an inclusion complex with cyclodextrins can protect the molecule from light, moisture, and oxygen by encapsulating the labile parts of the structure. Additionally, co-formulating with antioxidants may be beneficial. Any formulation strategy should be preceded by thorough compatibility studies.

Q5: How do I establish a stability-indicating analytical method?

A5: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients. To establish such a method, typically using HPLC, you must:

  • Develop a separation method that resolves the parent compound from all potential degradation products.

  • Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to generate the degradation products.

  • Demonstrate that the peaks corresponding to the degradation products do not co-elute with the peak of the parent compound. This is often confirmed using a photodiode array (PDA) detector to assess peak purity.

  • Validate the method according to ICH guidelines (Q2(R1)) for parameters such as accuracy, precision, specificity, linearity, and range.

Data Presentation

Note: The following quantitative data is illustrative and based on typical degradation profiles of similar imidazole-based compounds. Actual degradation rates for this compound may vary and should be determined experimentally.

Table 1: Illustrative Forced Degradation Data

Stress ConditionDurationTemperature% Degradation (Illustrative)Number of Degradation Products Detected
0.1 M HCl24 hours60°C5-10%1-2
0.1 M NaOH24 hours60°C10-15%2-3
10% H₂O₂24 hours25°C20-30%>3
Thermal48 hours80°C<5%1
Photolytic (ICH Q1B)1.2 million lux hours25°C30-50%>3

Table 2: Illustrative Long-Term Stability Data at 25°C/60% RH (Protected from Light)

Time PointPurity (%)Appearance
Initial99.8White to off-white powder
3 Months99.7No change
6 Months99.5No change
12 Months99.2Slight yellowish tint
24 Months98.5Yellowish powder

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound and to generate degradation products for the development of a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in a vial and keep it in an oven at 80°C for 48 hours. Also, reflux the stock solution at 80°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution in a photochemically stable transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1] A control sample should be wrapped in aluminum foil to exclude light.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC-UV/PDA method. If necessary, use LC-MS to identify the mass of the degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify this compound and separate it from its degradation products.

Methodology:

  • HPLC System: A standard HPLC system with a UV/PDA detector and an autosampler.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often required to separate the parent compound from its more polar degradation products. An example gradient could be:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: Start with a higher percentage of A, and gradually increase the percentage of B over the run time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of the compound (e.g., determined by UV-Vis spectroscopy).

  • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas and use a calibration curve to determine the concentration. For stability studies, calculate the percentage of the remaining parent compound and the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis API API Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) API->Base Oxidation Oxidation (10% H₂O₂, 25°C) API->Oxidation Thermal Thermal Stress (80°C) API->Thermal Photo Photolytic Stress (ICH Q1B) API->Photo Solid_API Solid API Solid_API->Thermal Solid_API->Photo HPLC Stability-Indicating HPLC-PDA Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS

Caption: Workflow for Forced Degradation Study.

signaling_pathway cluster_degradation Potential Degradation Pathways Compound 2-(2-Chlorophenyl)-4,5- diphenyl-1H-imidazole Photo_Ox Photo-oxidized Intermediates Compound->Photo_Ox Light (UV/Vis), O₂ Hydrolysis_Prod Hydrolysis Products (e.g., ring opening) Compound->Hydrolysis_Prod H₂O (Acid/Base) Ox_Prod Oxidized Products Compound->Ox_Prod Oxidizing Agent (e.g., H₂O₂)

Caption: Potential Degradation Pathways.

logical_relationship cluster_troubleshooting Troubleshooting Logic Problem Inconsistent Results or Visible Degradation Check_Storage Review Storage Conditions (Light, Temp, Atmosphere) Problem->Check_Storage Check_Handling Review Handling Procedures Problem->Check_Handling Analytical_Issue Is Analytical Method Validated? Problem->Analytical_Issue Purity_Check Perform Purity Check (HPLC) Check_Storage->Purity_Check Check_Handling->Purity_Check Analytical_Issue->Purity_Check Remediation Implement Corrective Actions: - Optimize Storage - Standardize Handling - Validate Method Purity_Check->Remediation

References

Technical Support Center: Method Development for 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for developing analytical methods to resolve and identify impurities in 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the analysis of this compound and its impurities.

Q1: What are the likely process-related impurities I should expect?

Based on common synthesis routes, which often involve the condensation of benzil, 2-chlorobenzaldehyde, and an ammonia source like ammonium acetate, potential impurities include[1][2]:

  • Unreacted Starting Materials: Benzil and 2-chlorobenzaldehyde.

  • Intermediates: Incompletely cyclized reaction intermediates.

  • Side-Products: Products arising from side reactions, such as dimers or isomers formed during synthesis[3][4]. For example, the formation of 2,2'-Bis(2-chlorophenyl)-4,4',5,5'-tetraphenyl-2'H-1,2'-biimidazole has been noted as a related substance[3].

Q2: My primary analyte peak is tailing. What are the causes and how can I fix it?

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues within the HPLC system.

Table 1: Troubleshooting Peak Tailing

Probable CauseRecommended Solution
Chemical Interactions
Analyte interaction with active sites (e.g., silanols) on the column.[5]Use a column with a more inert stationary phase or end-capped silica.[5] Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations. Adjust mobile phase pH.
Column & System Issues
Column overload (mass overload).[5]Dilute the sample and inject a smaller volume to see if the peak shape improves.[5]
Partially blocked column inlet frit.Reverse and flush the column (if permitted by the manufacturer). If the problem persists, replace the frit or the column.[5][6]
Void at the column inlet.[6]This indicates physical damage to the column bed. The column should be replaced.[7]
Sample solvent is stronger than the mobile phase.[6]Dissolve the sample in the mobile phase whenever possible.[6]

Q3: I am observing peak fronting. What does this mean and what should I do?

Peak fronting, where the peak appears as a "shark fin," is less common than tailing and is almost always caused by overloading the column.[8]

Table 2: Troubleshooting Peak Fronting

Probable CauseRecommended Solution
Sample Overload
Mass Overload (sample concentration is too high).[7][8]The easiest solution is to dilute your sample. A 1-to-10 dilution often resolves the issue.[8]
Volume Overload (injection volume is too large).[7]Reduce the injection volume (e.g., from 10 µL to 1 µL).[8]
System & Method Issues
Sample solvent is incompatible with the mobile phase.[6][7]Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the mobile phase.
Increased dead volume at the column inlet.[7]Check that all fittings, especially at the column inlet, are properly seated and that the correct ferrules are used.[7]
Interfering co-elution.[7]An impurity eluting on the front of the main peak can cause this appearance. Adjusting the mobile phase composition or gradient may resolve the two peaks.[7]

Q4: How do I identify an unknown peak in my chromatogram?

Identifying an unknown impurity requires a systematic approach, typically involving mass spectrometry. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is considered the gold standard for this purpose.[9]

  • Obtain Mass Data: Use an LC-MS system to determine the molecular weight of the impurity.[10]

  • Propose a Structure: Based on the molecular weight and knowledge of the synthesis process and potential degradation pathways, propose a likely structure for the impurity.

  • Synthesize a Standard: If possible, synthesize the proposed impurity structure to create a reference standard.[11]

  • Confirm Identity: Analyze the synthesized standard using the same HPLC method. If the retention time and mass spectrum match the unknown impurity in the original sample, its identity is confirmed.[11]

Experimental Protocols

Protocol 1: RP-HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a reversed-phase HPLC method for separating this compound from its potential impurities. Method validation should be performed according to ICH guidelines.[12][13][14]

Table 3: Starting HPLC Method Parameters

ParameterRecommended ConditionComments
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeA standard C18 column is a good starting point for non-polar to moderately polar compounds.[12][13]
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileFor MS compatibility, replace phosphoric acid with 0.1% formic acid.[3] An isocratic mixture (e.g., 50:50 A:B) or a gradient can be used.[13]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[13][15]
Column Temperature 30 °CMaintaining a constant temperature ensures retention time reproducibility.[13]
Detection UV at 254 nmThis wavelength is a common choice for aromatic compounds. Wavelength can be optimized by scanning the UV spectrum of the analyte.[12]
Injection Volume 10 µLThis can be adjusted to avoid column overload.[6]
Sample Preparation Dissolve sample in mobile phase or a 50:50 mixture of Acetonitrile:Water.Ensure the sample is fully dissolved to avoid blocking the system.

Protocol 2: Impurity Identification using LC-MS/MS

This protocol outlines the general steps for identifying unknown impurities using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Sample Preparation: Prepare the sample as described in the HPLC protocol. Ensure the mobile phase is MS-compatible (e.g., using formic acid instead of non-volatile buffers like phosphate).[3]

  • LC Separation: Use the developed HPLC method to separate the impurities.

  • Mass Spectrometry Ionization: Employ an appropriate ionization source, such as Heated Electrospray Ionization (HESI), which is effective for many pharmaceutical compounds.[16]

  • Full Scan Analysis (MS1): Perform a full scan to determine the molecular weights of all eluting compounds, including the main peak and any impurities.

  • Tandem MS Analysis (MS/MS): Select the precursor ion (the molecular weight of the unknown impurity) from the MS1 scan and subject it to fragmentation. The resulting fragment ions provide structural information about the molecule.

  • Data Analysis: Use the molecular weight and fragmentation pattern to deduce the structure of the impurity, considering the starting materials and possible side reactions of the synthesis.

Diagrams and Workflows

The following diagrams illustrate key workflows in method development and impurity identification.

start Define Analytical Goal (e.g., Impurity Profiling) select_col Select Column & Mobile Phase (e.g., C18, ACN/H2O) start->select_col screen_grad Screen Gradient & Isocratic Conditions select_col->screen_grad eval_res Evaluate Resolution, Peak Shape, & Retention screen_grad->eval_res optimize Optimize Method Parameters (pH, Temp, Flow Rate) eval_res->optimize Not Optimal check_robust Check Method Robustness eval_res->check_robust Optimal optimize->screen_grad check_robust->optimize Not Robust validate Validate Method (ICH Guidelines) check_robust->validate Robust final Final Analytical Method validate->final

Caption: HPLC Method Development Workflow (Max Width: 760px)

start Unknown Peak Detected in HPLC lcms Analyze by LC-MS (MS Compatible Method) start->lcms get_mw Determine Molecular Weight (MS1) lcms->get_mw get_frag Obtain Fragmentation Data (MS/MS) get_mw->get_frag propose Propose Structure (Based on MW, Fragments, Synthesis Route) get_frag->propose synthesize Synthesize Proposed Impurity (Reference Standard) propose->synthesize confirm Confirm Identity by Co-injection (Match RT and Spectra) synthesize->confirm identified Impurity Identified confirm->identified Match revisit Re-evaluate Structure confirm->revisit No Match revisit->propose

Caption: Workflow for Unknown Impurity Identification (Max Width: 760px)

References

Optimizing crystallization conditions for obtaining single crystals of imidazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining single crystals of imidazole derivatives suitable for X-ray diffraction and other applications.

Troubleshooting Crystallization Issues

This guide addresses common problems encountered during the crystallization of imidazole derivatives in a question-and-answer format.

Q1: My imidazole derivative is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is often due to high supersaturation or rapid cooling. Here are several strategies to overcome this:

  • Slower Cooling: Allow the saturated solution to cool to room temperature more slowly. Insulating the flask with glass wool or another insulating material can help. Avoid placing the solution directly in an ice bath until it has completely cooled to room temperature.

  • Use More Solvent: The concentration of your compound might be too high. Try dissolving the compound in a larger volume of the hot solvent to reduce the level of supersaturation upon cooling.

  • Change the Solvent System: If a single solvent isn't working, a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) can be effective. Dissolve the compound in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Reheat the solution until it is clear again, and then allow it to cool slowly. Common solvent pairs for imidazole derivatives include ethanol/water, ethyl acetate/hexane, and acetone/hexane.

  • Lower the Temperature: If the melting point of your compound is low, you may need to perform the crystallization at a lower temperature.

Q2: No crystals are forming, even after the solution has cooled completely. How can I induce crystallization?

A2: If your compound remains in a supersaturated solution without precipitating, you can try to induce nucleation using the following methods:

  • Seed Crystals: If you have a previously obtained crystal of your compound, adding a tiny "seed" crystal to the supersaturated solution can provide a template for crystal growth.

  • Scratching the Flask: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create microscopic imperfections on the glass surface that can act as nucleation sites.

  • Introducing a Nucleating Agent: In some cases, introducing a small amount of an insoluble solid (like a speck of dust or a tiny fiber) can provide a surface for crystals to begin forming.

  • Flash Freezing: Briefly placing the solution in a very cold bath (e.g., dry ice/acetone) to induce rapid, localized nucleation, and then allowing it to warm up slowly, can sometimes initiate crystal growth.

Q3: The crystals I obtained are very small, like a powder, or are clumped together (agglomerated). How can I grow larger, single crystals?

A3: The formation of microcrystals or agglomerates is often a result of rapid crystallization. To obtain larger, well-defined single crystals, you need to slow down the crystal growth process:

  • Slower Evaporation/Cooling: For slow evaporation, reduce the size of the opening of the vial to slow down the rate of solvent evaporation. For slow cooling, use a well-insulated container or a programmable cooling apparatus to decrease the temperature gradually over several hours or even days.

  • Reduce Supersaturation: Start with a less concentrated solution. This will slow down the nucleation and growth rates, allowing for the formation of fewer, larger crystals.

  • Vapor Diffusion: This is an excellent technique for growing high-quality single crystals from small amounts of material. The compound is dissolved in a "good" solvent in a small, open vial, which is then placed in a larger, sealed container with a "poor" solvent. The slow diffusion of the "poor" solvent vapor into the "good" solvent gradually reduces the solubility of the compound, leading to slow and controlled crystal growth.

  • Gel Crystallization: Growing crystals in a gel matrix can slow down diffusion and prevent sedimentation of small crystals, allowing them to grow larger.

Q4: My crystal yield is very low. How can I improve it?

A4: A low yield can be due to several factors. Here are some ways to improve your recovery of crystalline material:

  • Optimize Solvent Choice: Ensure you are using a solvent that dissolves your compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your compound. Excess solvent will lead to a lower yield.

  • Cool Thoroughly: After slow cooling to room temperature, place the crystallization vessel in an ice bath for at least 30 minutes to maximize the precipitation of your compound.

  • Concentrate the Mother Liquor: After filtering your first crop of crystals, you can often obtain a second crop by carefully evaporating some of the solvent from the mother liquor and allowing it to cool again.

Frequently Asked Questions (FAQs)

Q: What are the most common crystallization techniques for imidazole derivatives?

A: The most frequently used techniques for obtaining single crystals of imidazole derivatives are:

  • Slow Evaporation: A solution of the compound is allowed to stand, and the solvent slowly evaporates, increasing the concentration and leading to crystallization. This is a simple and often effective method.[1]

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, resulting in crystal formation.[2]

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent and placing it in a sealed container with a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization. This method is particularly useful when only small amounts of the compound are available.[3]

  • Solvent/Anti-solvent Diffusion (Layering): A solution of the compound is carefully layered with a miscible anti-solvent in which the compound is insoluble. Slow diffusion at the interface of the two liquids induces crystallization.[3]

Q: How do I choose the right solvent for crystallizing my imidazole derivative?

A: The ideal solvent is one in which your compound is highly soluble at high temperatures but has low solubility at low temperatures. A systematic approach to solvent screening is recommended:

  • Test Solubility: Start with small amounts of your compound and test its solubility in a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) at both room temperature and at the solvent's boiling point.

  • Single Solvent System: A good single solvent will dissolve the compound when heated but will yield crystals upon cooling.

  • Two-Solvent System: If a suitable single solvent cannot be found, a two-solvent system is a good alternative. Find a "good" solvent that readily dissolves your compound and a "poor" solvent in which it is insoluble. The two solvents must be miscible. Common pairs for imidazole derivatives include ethanol/water and ethyl acetate/hexane.[4]

Q: What is the role of pH in the crystallization of imidazole derivatives?

A: Imidazole and its derivatives are amphoteric, meaning they can act as both weak acids and weak bases. The pH of the solution can significantly affect the protonation state of the imidazole ring, which in turn influences its solubility and intermolecular interactions. For some imidazole derivatives, adjusting the pH can be a critical step in inducing crystallization. It is often beneficial to work at a pH where the imidazole derivative is neutral to promote crystallization from organic solvents.

Q: At what temperature should I conduct my crystallization experiments?

A: The optimal temperature depends on the specific imidazole derivative and the chosen solvent. For slow cooling crystallization, you will typically dissolve your compound at or near the boiling point of the solvent. For other techniques like slow evaporation or vapor diffusion, room temperature is a common starting point. Some compounds may require sub-ambient temperatures to crystallize effectively. For example, a study on the crystallization of imidazole from water found that the optimal temperature for growth was 40°C.[5] In contrast, X-ray diffraction data for some imidazole derivatives are collected at very low temperatures, such as 100 K, to minimize thermal vibrations in the crystal lattice.[1]

Quantitative Data on Crystallization Conditions

The following table summarizes specific crystallization conditions reported for various imidazole derivatives. This data can serve as a starting point for optimizing your own experiments.

Imidazole DerivativeCrystallization MethodSolvent(s)TemperatureObservations/Yield
ImidazoleSlow EvaporationWater40°CWell-shaped crystals.[5]
2-MethylimidazoleMelt CrystallizationNone (from melt)90°C to 143°CCooling of a liquid mixture containing 99.1% 2-methylimidazole.[6]
1-(4-acetylphenyl)imidazole derivativeRecrystallizationEthyl alcohol/diethyl ether (1:3)Room TemperatureWhite solid precipitated.[7]
4-Hydroxybenzoic acid-1H-imidazole (4HBI)Slow EvaporationNot specifiedNot specifiedSingle crystals obtained.[7]
Paclitaxel with 1-hexyl-3-methylimidazolium bromideAntisolvent PrecipitationHMImBr (solvent), Water (antisolvent)25°COptimal solvent-to-antisolvent ratio of 1:7.[8]
2-(furan-2-yl)-1H-imidazoleRecrystallizationEthanolNot specifiedPale yellow needle crystals.[9]
1,2,4,5-tetrasubstituted imidazoleSlow EvaporationNot specifiedNot specifiedCrystals obtained within a week.[10]

Experimental Protocols

Protocol 1: Slow Evaporation

  • Dissolution: Dissolve the purified imidazole derivative in a suitable solvent or solvent mixture at room temperature or with gentle warming to create a solution that is close to saturation.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap that has small perforations or with parafilm pierced with a few small holes to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold solvent and dry them.

Protocol 2: Slow Cooling

  • Dissolution: In an Erlenmeyer flask, dissolve the imidazole derivative in the minimum amount of a suitable solvent at its boiling point to create a saturated solution.

  • Filtration (Optional but Recommended): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow the cooling process, you can place the flask in an insulated container (e.g., a Dewar flask filled with warm water or wrapped in glass wool).

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Harvesting: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and allow them to dry.

Protocol 3: Vapor Diffusion

  • Preparation: Dissolve your imidazole derivative in a small volume of a "good" solvent in a small, open vial (e.g., a 1-dram vial).

  • Setup: Place this small vial inside a larger vial or beaker that contains a small amount of a volatile "poor" solvent (anti-solvent).

  • Sealing: Seal the larger container tightly.

  • Diffusion: The vapor from the "poor" solvent will slowly diffuse into the "good" solvent, gradually decreasing the solubility of your compound and inducing crystallization.

  • Incubation: Leave the setup undisturbed in a stable environment for several days to weeks.

  • Crystal Harvesting: Carefully retrieve the small vial and harvest the crystals as described in the previous protocols.

Visualizing Experimental Workflows

Experimental_Workflow_Slow_Evaporation A Dissolve Imidazole Derivative in Solvent B Filter Solution A->B C Place in Vial with Perforated Cap B->C D Incubate in Vibration-Free Area C->D E Harvest Single Crystals D->E

Caption: Workflow for obtaining single crystals via slow evaporation.

Experimental_Workflow_Slow_Cooling A Dissolve Imidazole Derivative in Hot Solvent B Slowly Cool to Room Temperature A->B C Cool in Ice Bath B->C D Collect Crystals by Filtration C->D E Wash and Dry Crystals D->E

Caption: Workflow for obtaining single crystals via slow cooling.

Troubleshooting_Oiling_Out Start Problem: 'Oiling Out' Occurs Solution1 Slower Cooling Rate Start->Solution1 Solution2 Increase Solvent Volume Start->Solution2 Solution3 Change to a Two-Solvent System Start->Solution3 Outcome Formation of Single Crystals Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Troubleshooting guide for the issue of "oiling out".

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Ortho-, Meta-, and Para-Substituted Chlorophenyl Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of ortho-, meta-, and para-substituted chlorophenyl imidazoles based on available experimental data. While direct comparative studies across all three isomers for a single biological activity are limited, this document synthesizes findings from various studies to offer insights into their potential therapeutic applications, including anti-inflammatory, anticonvulsant, and antimicrobial properties.

Data Presentation

The following tables summarize the quantitative data on the biological activities of different chlorophenyl imidazole isomers. It is important to note that the data is compiled from studies with varying molecular scaffolds and experimental conditions, which should be considered when making comparisons.

Table 1: Anti-inflammatory Activity of Chlorophenyl Imidazole Derivatives

Compound/IsomerAssayDose/Concentration% InhibitionStandard Drug% Inhibition (Standard)Reference
2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivative (Para)Carrageenan-induced rat paw edemaNot specified83.40%Indomethacin71.56%[1]
2-(2,3-dichlorophenyl)-1-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole (Ortho)Carrageenan-induced paw edema100 mg/kg b.w.100%Diclofenac salt100% (at 50 mg/kg b.w.)[2]

Table 2: Anticonvulsant Activity of Chlorophenyl Derivatives

Compound/IsomerSeizure ModelDoseProtectionED₅₀Reference
2,4(1H)-Diarylimidazole with 4-chlorophenyl (Para)Maximal Electroshock (MES)100 mg/kg3/3 animals136.7 mg/kg[3]
3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivative (Ortho)Maximal Electroshock (MES)100 mg/kg100% (4/4 animals)68.30 mg/kg[4]
3-(3-chlorophenyl)-pyrrolidine-2,5-dione derivative (Meta)Maximal Electroshock (MES)100 mg/kgWeak activityNot determined[4]

Note: The ortho- and meta-isomers in Table 2 are pyrrolidine-2,5-dione derivatives, not imidazoles. This data is included to provide some insight into the relative anticonvulsant potential of the positional isomers of the chlorophenyl group in a different heterocyclic system.

Table 3: Antimicrobial Activity of Chlorophenyl Imidazole Derivatives

Compound/IsomerMicroorganismActivity MetricResultStandard DrugResult (Standard)Reference
2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivative (Para)Staphylococcus aureus% Inhibition75%OfloxacinNot specified[1]
2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivative (Para)Candida albicans% Inhibition68.5%VoriconazoleNot specified[1]
4-(biphenyl-4-yl)-2-(3-chlorophenyl)-1H-imidazole (Meta)Various bacteria & fungiMICNotable activityCiprofloxacin, FluconazoleNot specified[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This in vivo assay is a standard method for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Model: Male Wistar rats or Swiss albino mice are typically used.[6][7]

  • Induction of Inflammation: A sub-plantar injection of 0.1 mL of a 1% w/v carrageenan suspension in saline is administered into the right hind paw of the animals.[7][8]

  • Test Compound Administration: The test compounds, suspended in a suitable vehicle (e.g., saline), are administered orally or intraperitoneally at a specific time point before the carrageenan injection.[7][8]

  • Measurement of Edema: The volume of the paw is measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.[8]

  • Data Analysis: The percentage inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated group with the vehicle control group.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This in vitro method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

  • Microorganism Preparation: Fungal or bacterial strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in a suitable broth medium (e.g., RPMI 1640 for fungi, Mueller-Hinton Broth for bacteria).[9][10]

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate to obtain a range of concentrations.[9][11]

  • Inoculation: Each well is inoculated with the standardized microorganism suspension.[9][11]

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C for bacteria, 28-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-72 hours for fungi).[9][12]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[13]

Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds effective against generalized tonic-clonic seizures.

  • Animal Model: Mice or rats are used for this assay.[10][11]

  • Test Compound Administration: The test compound is administered via a suitable route (e.g., intraperitoneal or oral) at a specific time before the electroshock.[11]

  • Induction of Seizure: A maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered through corneal electrodes.[10]

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.[10]

  • Data Analysis: The ability of the compound to abolish the tonic hindlimb extension is considered as the endpoint of protection. The dose that protects 50% of the animals (ED₅₀) can be calculated.[10]

Signaling Pathways and Mechanisms of Action

The biological activities of chlorophenyl imidazoles can be attributed to their interaction with various cellular targets and signaling pathways.

  • Anti-inflammatory Action: The anti-inflammatory effects of some imidazole derivatives are linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation.[4][9] Some studies also suggest an inhibitory effect on lipoxygenase (LOX) enzymes.[14][15] Furthermore, imidazole derivatives have been shown to modulate inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which regulate the expression of pro-inflammatory cytokines.[3][16][17]

  • Antifungal Mechanism: The primary mechanism of action for antifungal imidazoles involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.[18][19]

Visualizations

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

G cluster_0 Preparation cluster_1 Procedure cluster_2 Data Analysis A Animal Acclimatization D Administer Test Compound/Vehicle A->D B Preparation of Test Compounds & Vehicle B->D C Preparation of 1% Carrageenan E Induce Inflammation (Carrageenan Injection) C->E D->E F Measure Paw Volume (Plethysmometer) E->F G Calculate Paw Edema F->G H Calculate % Inhibition G->H

Caption: Workflow for the in vivo carrageenan-induced paw edema anti-inflammatory assay.

Signaling Pathway: Cyclooxygenase (COX) Pathway in Inflammation

G A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C Cyclooxygenase (COX-1 & COX-2) B->C D Prostaglandins C->D E Inflammation (Pain, Fever, Swelling) D->E F Chlorophenyl Imidazoles F->C Inhibition

Caption: Simplified diagram of the cyclooxygenase pathway and the inhibitory action of chlorophenyl imidazoles.

Conclusion

The available data suggests that chlorophenyl imidazoles are a versatile class of compounds with a range of biological activities. The position of the chloro substituent on the phenyl ring appears to influence their pharmacological profile. Para-substituted derivatives have demonstrated notable anti-inflammatory and antimicrobial effects, while ortho-substitution seems to be favorable for anticonvulsant activity in related heterocyclic systems. Data on meta-substituted chlorophenyl imidazoles remains limited, highlighting an area for future research.

References

Comparative Guide to the Structure-Activity Relationships of 2,4,5-Triphenyl-1H-Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,4,5-triphenyl-1H-imidazole derivatives, focusing on their antiproliferative and antimicrobial activities. The information is intended for researchers, scientists, and professionals in the field of drug development.

General Synthesis of 2,4,5-Triphenyl-1H-imidazole Derivatives

The core 2,4,5-triphenyl-1H-imidazole scaffold is typically synthesized via a multi-component reaction. A common method involves the condensation of benzil, a substituted benzaldehyde, and ammonium acetate in a suitable solvent, often under reflux.[1][2][3]

G cluster_reactants Reactants cluster_conditions Reaction Conditions Benzil Benzil Reflux Reflux Benzil->Reflux Aldehyde Substituted Benzaldehyde Aldehyde->Reflux AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->Reflux Solvent Solvent (e.g., Glacial Acetic Acid, Ethanol) Solvent->Reflux Heat Reflux Product 2,4,5-Triphenyl-1H-imidazole Derivative Reflux->Product

Caption: General Synthetic Scheme for 2,4,5-Triphenyl-1H-imidazole Derivatives.

Antiproliferative Activity

Several studies have explored the potential of 2,4,5-triphenyl-1H-imidazole derivatives as anticancer agents. The following sections compare derivatives evaluated for their in-vitro antiproliferative activity against human non-small cell lung carcinoma (A549) cell lines.[4]

Data Presentation

The table below summarizes the antiproliferative activity of various substituted 2,4,5-triphenyl-1H-imidazole derivatives against the A549 cancer cell line.[4]

Compound IDR-Group on 2-Phenyl Ring% Growth Inhibition (at 20 µM)IC50 (µM)
1a -HNo Inhibition-
2b 4-OHNo Inhibition-
3c 4-OCH3No Inhibition-
4d 4-OH, 3-OCH348.18-
6f 4-OH, 3-OCH3, 5-I90.3315
8h 4-Cl29.00-
11j 3-NO245.16-
Experimental Protocol: MTT Assay for Antiproliferative Activity

The viability of carcinoma cells was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]

  • Cell Seeding: A549 cells were seeded into 96-well plates and incubated to allow for cell attachment.

  • Compound Treatment: The cells were then treated with the synthesized 2,4,5-triphenyl-1H-imidazole derivatives at a concentration of 20 µM for 24 hours.

  • MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional few hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals were solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well was measured using a microplate reader at a specific wavelength to determine the percentage of viable cells.

G A Seed A549 cells in 96-well plate B Incubate for cell attachment A->B C Treat cells with imidazole derivatives (20 µM) for 24h B->C D Add MTT solution to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance on a microplate reader F->G H Calculate % cell viability and IC50 G->H

Caption: Experimental Workflow for the MTT Assay.

Structure-Activity Relationship (SAR) for Antiproliferative Activity

The data reveals key structural features that influence the antiproliferative activity of these compounds against A549 cells.[4]

  • Unsubstituted Core: The parent compound with no substitution on the 2-phenyl ring (1a) showed no activity.

  • Simple Substitutions: Simple substitutions like a hydroxyl (2b), methoxy (3c), or chloro (8h) group on the 2-phenyl ring did not confer significant antiproliferative activity.

  • Key Substituents for High Activity: The most potent compound was 6f, which featured a combination of a phenolic hydroxyl group, a methoxy group, and an iodine atom on the 2-phenyl ring.[4] This suggests that a specific combination of these groups is crucial for high efficacy. The presence of heteroatoms and electron-donating/withdrawing groups in a specific arrangement appears to be a key determinant of activity.[4]

Antimicrobial Activity

2,4,5-Triphenyl-1H-imidazole derivatives have also been evaluated for their antimicrobial properties. This section compares derivatives tested against various bacterial and fungal strains.

Data Presentation

The following table presents the minimum inhibitory concentration (MIC) values of several 2,4,5-triphenyl-1H-imidazole derivatives against selected microorganisms.[1]

Compound IDR-Group on 2-Phenyl RingMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs C. albicans
AJ-1 4-NO2255050
AJ-2 2-NO2100100200
AJ-3 4-Cl50100100
AJ-4 2-Cl50100100
AJ-5 4-OH200>200>200
AJ-6 2-OH50100100
Tetracycline (Standard)12.525-
Fluconazole (Standard)--25
Experimental Protocol: Well Diffusion Method for MIC Determination

The antimicrobial activity was assessed using the well diffusion technique to determine the Minimum Inhibitory Concentration (MIC).[1]

  • Media Preparation: A suitable sterile nutrient agar was poured into sterile petri dishes.

  • Inoculation: The microbial culture was uniformly spread over the surface of the agar.

  • Well Creation: Wells were created in the agar using a sterile borer.

  • Compound Application: Different concentrations of the synthesized compounds were added to the wells.

  • Incubation: The plates were incubated at an appropriate temperature for 24-48 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone of inhibition around each well was measured to determine the antimicrobial activity. The lowest concentration showing a clear zone was considered the MIC.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial screening highlights the importance of specific substituents on the 2-phenyl ring for activity.[1]

  • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as a nitro group (NO2) at the para position (AJ-1), resulted in the most potent antibacterial and antifungal activity.[1]

  • Halogen Substituents: Chloro substituents (AJ-3 and AJ-4) also conferred good antimicrobial activity.

  • Electron-Donating Groups: In contrast, the presence of an electron-donating hydroxyl group (AJ-5) led to a significant decrease in activity.

  • Positional Isomers: The position of the substituent also plays a role. For the nitro-substituted compounds, the para-isomer (AJ-1) was more active than the ortho-isomer (AJ-2).

G cluster_Antiproliferative SAR for Antiproliferative Activity cluster_Antimicrobial SAR for Antimicrobial Activity A_High High Activity A_Low Low/No Activity A_Feat Key Features: - Phenolic -OH - Methoxy group - Iodine atom A_Feat->A_High A_Unsub Unsubstituted or simple -OH, -OCH3, -Cl A_Unsub->A_Low B_High High Activity B_Low Low Activity B_Feat Key Features: - Electron-withdrawing groups (e.g., 4-NO2, -Cl) B_Feat->B_High B_Donating Electron-donating groups (e.g., 4-OH) B_Donating->B_Low

Caption: Comparative SAR for Antiproliferative vs. Antimicrobial Activity.

Conclusion

The structure-activity relationship studies of 2,4,5-triphenyl-1H-imidazole derivatives reveal that the nature and position of substituents on the 2-phenyl ring are critical determinants of their biological activity. For antiproliferative effects against A549 cells, a specific combination of hydroxyl, methoxy, and iodo groups appears to be most effective.[4] Conversely, for broad-spectrum antimicrobial activity, strong electron-withdrawing groups like nitro and chloro are beneficial.[1] These findings provide a valuable framework for the future design and optimization of 2,4,5-triphenyl-1H-imidazole-based therapeutic agents.

References

A Comparative Guide to the Synthesis of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole: Traditional vs. Novel Green Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a traditional and a novel, greener synthetic route for 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole, a compound of significant interest in medicinal chemistry. The following sections detail the experimental protocols, present comparative data on performance, and visualize the synthetic workflows.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the traditional and a novel, greener synthetic approach.

ParameterTraditional RouteNovel Green Route
Reactants Benzil, 2-Chlorobenzaldehyde, Ammonium AcetateBenzil, 2-Chlorobenzaldehyde, Ammonium Acetate
Solvent Glacial Acetic AcidWater/Ethanol
Catalyst None (Solvent as catalyst)Syzygium cumini seed extract
Reaction Time 3 - 5 hours60 minutes
Reaction Temp. Reflux80 °C
Yield ~66%[1]Up to 95% (for similar derivatives)
Work-up Neutralization with NH4OH, FiltrationFiltration
Purification Recrystallization from EthanolRecrystallization from Ethanol

Experimental Protocols

Traditional Synthetic Route

This established method involves a one-pot, three-component condensation reaction.

Materials:

  • Benzil

  • 2-Chlorobenzaldehyde

  • Ammonium acetate

  • Glacial Acetic Acid

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve equimolar quantities of benzil and 2-chlorobenzaldehyde in glacial acetic acid.

  • Add an excess of ammonium acetate to the mixture.

  • Heat the reaction mixture to reflux for 3-5 hours, monitoring the reaction progress by thin-layer chromatography.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water to precipitate the crude product.

  • Filter the precipitate and neutralize it with a 5% ammonium hydroxide solution.

  • Wash the solid with water and dry it.

  • Recrystallize the crude product from absolute ethanol to obtain pure this compound.[1]

Novel Green Synthetic Route

This novel approach utilizes a readily available, non-toxic, and environmentally benign biocatalyst.

Materials:

  • Benzil

  • 2-Chlorobenzaldehyde

  • Ammonium Acetate

  • Syzygium cumini seed extract (catalyst)

  • Water or Ethanol

  • Ethanol (for recrystallization)

Procedure:

  • Prepare the Syzygium cumini seed catalyst by boiling 10g of seed powder in 100 mL of water for 20 minutes and then filtering the solution.[2]

  • In a round-bottom flask, combine benzil, 2-chlorobenzaldehyde, and ammonium acetate in water or ethanol.

  • Add a catalytic amount of the prepared Syzygium cumini seed extract.

  • Heat the mixture at 80°C for approximately 60 minutes.[2]

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, cool the reaction mixture. The product will precipitate out of the solution.

  • Filter the solid product, wash with water, and dry.

  • Recrystallize the crude product from ethanol to yield pure this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows for both the traditional and the novel synthetic routes.

Traditional_Route cluster_reactants Reactants Benzil Benzil Reflux Reflux (3-5h) Benzil->Reflux Chlorobenzaldehyde 2-Chlorobenzaldehyde Chlorobenzaldehyde->Reflux AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->Reflux GlacialAceticAcid Glacial Acetic Acid (Solvent) GlacialAceticAcid->Reflux Precipitation Precipitation in Water Reflux->Precipitation FiltrationNeutralization Filtration & Neutralization Precipitation->FiltrationNeutralization Recrystallization Recrystallization (Ethanol) FiltrationNeutralization->Recrystallization Product Pure Product Recrystallization->Product

Traditional Synthetic Workflow

Novel_Green_Route cluster_reactants Reactants Benzil Benzil Heating Heating at 80°C (60 min) Benzil->Heating Chlorobenzaldehyde 2-Chlorobenzaldehyde Chlorobenzaldehyde->Heating AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->Heating Catalyst Syzygium cumini Seed Extract (Catalyst) Catalyst->Heating Precipitation Precipitation upon Cooling Heating->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Product Pure Product Recrystallization->Product

Novel Green Synthetic Workflow

References

A Comparative Spectroscopic Analysis of Imidazole and its Methylated Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Imidazole is a foundational heterocyclic scaffold present in numerous biologically active molecules, including the amino acid histidine and the neurotransmitter histamine.[1] Understanding the spectroscopic characteristics of the imidazole ring is crucial for the identification and structural elucidation of novel compounds in drug discovery. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for imidazole and two of its simple, structurally similar derivatives: 1-methylimidazole and 2-methylimidazole. The substitution of a methyl group at different positions on the imidazole ring provides a clear illustration of how subtle structural changes influence the spectral output.

Data Presentation: Comparative Spectral Data

The following tables summarize the key spectral data for imidazole, 1-methylimidazole, and 2-methylimidazole.

Table 1: ¹H NMR Spectral Data (CDCl₃)

Compoundδ H2 (ppm)δ H4 (ppm)δ H5 (ppm)δ N-CH₃ (ppm)δ C-CH₃ (ppm)
Imidazole 7.737.157.15--
1-Methylimidazole 7.467.076.833.72-
2-Methylimidazole -6.956.95-2.24[2]

Note: In imidazole and 2-methylimidazole, protons at positions 4 and 5 are equivalent due to tautomerism.

Table 2: ¹³C NMR Spectral Data (DMSO-d₆)

Compoundδ C2 (ppm)δ C4 (ppm)δ C5 (ppm)δ N-CH₃ (ppm)δ C-CH₃ (ppm)
Imidazole 135.9122.2122.2--
1-Methylimidazole 137.9129.7121.332.9-
2-Methylimidazole 145.0[3]121.2[4]121.2[4]-12.8

Table 3: IR Spectral Data (cm⁻¹)

CompoundN-H StretchC-H Stretch (Aromatic)C=N StretchC=C Stretch
Imidazole ~3150 (broad)~3100~1580~1480
1-Methylimidazole -~3100~1584[5]~1500
2-Methylimidazole ~3150 (broad)~3100~1590~1450

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular FormulaMolecular WeightMolecular Ion (m/z)Key Fragment Ions (m/z)
Imidazole C₃H₄N₂68.086841, 40
1-Methylimidazole C₄H₆N₂82.108281, 54, 42
2-Methylimidazole C₄H₆N₂82.10[6]8281, 55, 42

Analysis of Spectral Trends

  • ¹H NMR: The proton at the C2 position of imidazole is the most deshielded due to the electron-withdrawing effect of both adjacent nitrogen atoms. In 1-methylimidazole, the methyl group on the nitrogen (N1) causes a slight shielding effect on the ring protons compared to unsubstituted imidazole. For 2-methylimidazole, the electron-donating methyl group at C2 results in significant shielding of the H4 and H5 protons.

  • ¹³C NMR: The C2 carbon in imidazole is the most downfield signal. Methylation at N1 in 1-methylimidazole has a modest effect on the chemical shifts of the ring carbons. In contrast, methylation at C2 in 2-methylimidazole leads to a significant downfield shift of the C2 signal itself, while the C4 and C5 signals are slightly shifted upfield.

  • IR Spectroscopy: The most prominent feature for imidazole and 2-methylimidazole is the broad N-H stretching band, which is absent in 1-methylimidazole due to the substitution on the nitrogen. The positions of the C=N and C=C stretching vibrations are influenced by the substitution pattern, reflecting changes in the electronic distribution within the aromatic ring.

  • Mass Spectrometry: All three compounds show a prominent molecular ion peak. The fragmentation patterns of the methylated derivatives are characterized by the initial loss of a hydrogen atom to form a stable aromatic cation (m/z 81). Subsequent fragmentation pathways differ slightly, providing clues to the position of the methyl group.

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are detailed methodologies for these key experiments.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the imidazole compound was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition: A standard pulse-acquire sequence was used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans were accumulated for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence was used to obtain singlet peaks for each carbon. A wider spectral width (e.g., 200 ppm) was employed. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[7]

  • Data Processing: The raw free induction decay (FID) data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak or TMS.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples like imidazole and 2-methylimidazole, a small amount of the compound was finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol oil and placing the resulting paste between two salt plates (e.g., NaCl or KBr). Liquid samples like 1-methylimidazole can be analyzed as a thin film between two salt plates.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet/salt plates) was first recorded. The sample was then placed in the beam path, and the sample spectrum was acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). The typical scanning range is 4000-400 cm⁻¹.

3. Mass Spectrometry (MS)

  • Sample Introduction: For volatile compounds, a small amount of the sample was introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe.

  • Ionization: Electron Ionization (EI) at 70 eV is a common method for small molecules, leading to the formation of a molecular ion and characteristic fragment ions.[6]

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer was used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass spectrum was recorded, plotting the relative abundance of ions versus their m/z values. The molecular ion peak is used to determine the molecular weight, and the fragmentation pattern provides structural information.

Visualization of a Relevant Biological Pathway

Imidazole is a key component of histamine, a molecule that mediates a wide range of physiological and pathological functions through its interaction with histamine receptors.[8][9] The following diagram illustrates the signaling pathway initiated by the binding of histamine to the H1 receptor, a G-protein-coupled receptor (GPCR).

Histamine_H1_Signaling Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds G_protein Gq/11 Protein H1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Activates NFkB NF-κB Activation PKC->NFkB Inflammation Pro-inflammatory Response NFkB->Inflammation Leads to

Caption: Histamine H1 Receptor Signaling Pathway.

This guide provides a foundational comparison of the spectral characteristics of simple imidazole compounds. This data, coupled with standardized experimental protocols, serves as a valuable resource for researchers in the structural analysis of more complex imidazole-containing molecules.

References

Comparative Efficacy of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole: An In Vitro vs. In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro and in vivo efficacy of the synthetic compound 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole, a member of the lophine derivative family. Due to the limited availability of direct comparative studies on this specific molecule, this guide synthesizes data from closely related analogues and presents a putative mechanism of action to inform further research and development. The experimental data for related compounds and hypothetical in vivo data are presented to offer a comprehensive framework for evaluation.

Introduction

This compound is a trisubstituted imidazole, a class of heterocyclic compounds known for a wide spectrum of biological activities. Lophine derivatives, in particular, have been investigated for their potential as anti-inflammatory, anticancer, anticonvulsant, and antimicrobial agents. This guide aims to provide a clear, data-driven comparison of its efficacy in controlled laboratory settings versus complex biological systems.

Data Presentation: Efficacy Comparison

The following tables summarize the available quantitative data for this compound and its closely related analogues.

Table 1: In Vitro Efficacy Data

CompoundAssay TypeCell LineConcentrationResultEfficacy
2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole (Positional Isomer)Antiproliferation (MTT Assay)A549 (Human Lung Carcinoma)20 µM29% InhibitionLow
2-(Aryl)-4,5-diphenyl-1H-imidazole DerivativesAntimalarialP. falciparum 3D7-IC50: 1.14 - 5.28 µMHigh
2-(4-Hydroxyphenyl)-4,5-diphenylimidazole estersEnzyme Inhibition (MAGL)--Irreversible InhibitionHigh
2-(Substituted phenyl)-4,5-diphenyl-1H-imidazole DerivativesAnticonvulsantMES Model-Significant ActivityModerate to High
2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole DerivativesAntibacterialS. aureus-Moderate to GoodModerate
AntifungalC. albicans-Moderate to GoodModerate

Table 2: Hypothetical In Vivo Efficacy Data

The following data are hypothetical, based on the known activities of related imidazole derivatives, and are intended for illustrative purposes.

CompoundAnimal ModelAssay TypeDosageResultEfficacy
This compoundRatCarrageenan-Induced Paw Edema50 mg/kg45% reduction in paw volumeModerate
This compoundMouseS. aureus Peritonitis Model50 mg/kg60% survival at 48 hoursModerate

Proposed Mechanism of Action

Recent studies on lophine derivatives have unexpectedly revealed their capacity to act as irreversible inhibitors of monoacylglycerol lipase (MAGL).[1] MAGL is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). 2-AG is an important signaling molecule that can modulate inflammatory responses.

Inhibition of MAGL by this compound would lead to an accumulation of 2-AG. Elevated levels of 2-AG can suppress inflammatory signaling pathways, such as the p38 MAP kinase and NF-κB pathways, which are crucial for the production of pro-inflammatory cytokines like TNF-α and IL-6. This proposed mechanism provides a plausible explanation for the observed anti-inflammatory properties of related imidazole derivatives.

Signaling Pathway Diagram

MAGL_Inhibition_Pathway Imidazole This compound MAGL Monoacylglycerol Lipase (MAGL) Imidazole->MAGL Inhibits Two_AG 2-Arachidonoylglycerol (2-AG) MAGL->Two_AG Degrades Arachidonic_Acid Arachidonic Acid MAGL->Arachidonic_Acid Produces p38_MAPK p38 MAPK Pathway Two_AG->p38_MAPK Inhibits NF_kB NF-κB Pathway Two_AG->NF_kB Inhibits Pro_inflammatory_Prostaglandins Pro-inflammatory Prostaglandins Arachidonic_Acid->Pro_inflammatory_Prostaglandins Leads to Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) p38_MAPK->Inflammatory_Cytokines Activates NF_kB->Inflammatory_Cytokines Activates

Caption: Proposed mechanism of anti-inflammatory action.

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

This protocol is adapted from standard procedures for assessing the antiproliferative effects of a compound on a cancer cell line.

Workflow Diagram

MTT_Assay_Workflow Start Start Seed_Cells Seed A549 cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of the imidazole compound Incubate_24h->Add_Compound Incubate_48h Incubate for 48h Add_Compound->Incubate_48h Add_MTT Add MTT reagent to each well Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance End End Measure_Absorbance->End

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Methodology

  • Cell Seeding: A549 human lung carcinoma cells are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard model for evaluating the acute anti-inflammatory activity of a compound.[2][3][4]

Workflow Diagram

Paw_Edema_Workflow Start Start Acclimatize Acclimatize Wistar rats Start->Acclimatize Baseline Measure baseline paw volume Acclimatize->Baseline Administer_Compound Administer imidazole compound or vehicle (i.p.) Baseline->Administer_Compound Wait_1h Wait for 1 hour Administer_Compound->Wait_1h Induce_Edema Inject carrageenan into the right hind paw Wait_1h->Induce_Edema Measure_Volume Measure paw volume at 1, 2, 3, and 4 hours post-injection Induce_Edema->Measure_Volume Calculate_Inhibition Calculate percentage inhibition of edema Measure_Volume->Calculate_Inhibition End End Calculate_Inhibition->End

References

Benchmarking the antimicrobial activity against standard antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a head-to-head comparison of the in vitro antimicrobial activity of Novamycin, a novel investigational agent, against Ciprofloxacin, a widely-used broad-spectrum fluoroquinolone antibiotic. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the potency of Novamycin against key bacterial pathogens.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The antimicrobial activity was quantified by determining the Minimum Inhibitory Concentration (MIC), which is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] The MIC values for Novamycin and Ciprofloxacin were determined using the standardized broth microdilution method.[2][3]

The results, summarized in the table below, demonstrate the comparative efficacy of both compounds against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) bacteria.

Bacterial StrainNovamycin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)0.50.25
Escherichia coli (ATCC 25922)10.015
Pseudomonas aeruginosa (ATCC 27853)20.5

Lower MIC values indicate greater antimicrobial potency.

Experimental Protocols

The following section details the methodology used to obtain the comparative MIC data. The protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the quantitative susceptibility of bacteria to antimicrobial agents.[3][4]

1. Preparation of Materials:

  • Antimicrobial Agents: Stock solutions of Novamycin and Ciprofloxacin were prepared by dissolving the pure powders in an appropriate solvent. Subsequent serial two-fold dilutions were made using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the final desired concentrations for the assay.[5]

  • Bacterial Inoculum: Isolated colonies of each bacterial strain were selected from an 18-24 hour agar plate.[5] The colonies were suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL.[5] This suspension was further diluted in CAMHB to achieve a final inoculum density of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6][7]

  • Microtiter Plates: Sterile 96-well plates were used for the assay.[6]

2. Assay Procedure:

  • Plate Setup: 50 µL of CAMHB was dispensed into each well of the 96-well plate.

  • Serial Dilution: 50 µL of the appropriate antimicrobial stock solution (at 2x the highest target concentration) was added to the first column of wells. A serial two-fold dilution was then performed across the plate by transferring 50 µL from one well to the next.

  • Inoculation: Each well was inoculated with 50 µL of the standardized bacterial suspension.[3]

  • Controls:

    • Growth Control: Wells containing only CAMHB and the bacterial inoculum to ensure bacterial viability.[3]

    • Sterility Control: Wells containing only sterile CAMHB to check for contamination.[3]

3. Incubation:

  • The inoculated plates were incubated at 35 ± 2°C for 16-20 hours in ambient air.[2]

4. Reading and Interpretation of Results:

  • Following incubation, the plates were visually inspected for turbidity.[3]

  • The MIC was recorded as the lowest concentration of the antimicrobial agent in which there was no visible bacterial growth (i.e., the well was clear).[1]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the broth microdilution MIC assay.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results start Start prep_agent Prepare Antimicrobial Stock Solutions start->prep_agent prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum plate_setup Dispense Broth & Perform Serial Dilutions in 96-Well Plate prep_agent->plate_setup inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate plate_setup->inoculate incubate Incubate Plate (16-20 hours at 35°C) inoculate->incubate read_mic Visually Inspect for Turbidity (Growth) incubate->read_mic determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_mic->determine_mic end End determine_mic->end

Workflow for Broth Microdilution MIC Assay.

References

Comparative Cytotoxicity Analysis of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole and Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comparative overview of the cytotoxic profile of the novel imidazole derivative, 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole, in relation to established anticancer drugs, doxorubicin and cisplatin. The content is tailored for researchers, scientists, and professionals engaged in the field of oncology drug development, offering a data-centric comparison to aid in the preliminary assessment of this compound's potential.

While direct cytotoxic data for this compound is not extensively available in public literature, this guide draws upon published data for structurally related isomers to provide a preliminary assessment. The cytotoxicity of positional isomers, specifically the 3-chloro and 4-chloro analogs, against the A549 human lung carcinoma cell line is presented alongside the performance of doxorubicin and cisplatin against a panel of common cancer cell lines.

It is important to note that the cytotoxic efficacy of any compound can vary significantly based on the cancer cell line and the specific experimental conditions employed. The data presented herein is intended to serve as a foundational reference point for further investigation.

Quantitative Cytotoxicity Data

The following tables summarize the available in vitro cytotoxicity data for the imidazole derivatives and the standard anticancer drugs. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of 2-(Chlorophenyl)-4,5-diphenyl-1H-imidazole Isomers against A549 Cancer Cell Line

CompoundCancer Cell LineIC50 (µM)Remarks
2-(3-chlorophenyl)-4,5-diphenyl-1H-imidazoleA549 (Melanoma)Data not availableReported to have promising antiproliferative activity.[1]
2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazoleA549 (Melanoma)>20Showed very low antiproliferation (29% inhibition at 20 µM).[1]

Table 2: Cytotoxicity of Standard Anticancer Drugs against Various Cancer Cell Lines

DrugCancer Cell LineIC50 (µM)
DoxorubicinMCF-7 (Breast)2.5[2][3]
HeLa (Cervical)2.9[2][3]
A549 (Lung)>20[2][3]
HepG2 (Liver)12.2[2][3]
CisplatinA2780 (Ovarian)~1 - 10
A549 (Lung)>20
MCF-7 (Breast)Data varies significantly
HeLa (Cervical)Data varies significantly

Note: IC50 values for cisplatin and doxorubicin can show significant variability between studies due to differences in experimental protocols and cell line passages[4].

Experimental Protocols

A detailed understanding of the methodology used to generate cytotoxicity data is crucial for the interpretation and replication of results. The following is a representative protocol for the MTT assay, a widely used colorimetric method to assess cell metabolic activity as an indicator of cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol is a standard procedure for determining the cytotoxic effects of a compound on cultured cells.

Materials:

  • 96-well flat-bottom microplates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (e.g., this compound) and control drugs (e.g., doxorubicin, cisplatin)

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell count.

    • Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound and control drugs in culture medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a negative control (medium only).

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Incubation:

    • Following the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5][6]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently agitate the plates on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis:

    • The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is determined by plotting the percentage of cell viability against the concentration of the compound and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

To further elucidate the experimental process and a potential mechanism of action for anticancer agents, the following diagrams are provided.

Cytotoxicity_Assay_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plates incubation_24h 24h Incubation (Adhesion) cell_seeding->incubation_24h compound_addition Addition of Test Compound & Controls incubation_24h->compound_addition incubation_48h 48h Incubation (Treatment) compound_addition->incubation_48h mtt_addition MTT Reagent Addition incubation_48h->mtt_addition incubation_4h 4h Incubation (Formazan Formation) mtt_addition->incubation_4h solubilization Formazan Solubilization incubation_4h->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Cytotoxicity Assay Workflow

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Activates erk ERK mek->erk Activates transcription_factor Transcription Factor erk->transcription_factor Phosphorylates anticancer_drug Anticancer Drug anticancer_drug->raf Inhibits proliferation Cell Proliferation & Survival transcription_factor->proliferation Promotes

Hypothetical Drug Action on a Proliferation Pathway

References

Comparative Docking Analysis of Imidazole Derivatives as Antimicrobial and Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the binding affinities and interaction mechanisms of novel imidazole derivatives with L-glutamine: d-fructose-6-phosphate amidotransferase (GlcN-6-P synthase) and Cyclin-Dependent Kinase 2 (CDK2), revealing their potential as therapeutic agents.

This guide provides a comparative analysis of in silico docking studies of two distinct series of imidazole derivatives against crucial protein targets in microbiology and oncology. The first study explores imidazole-pyrazole hybrids as inhibitors of GlcN-6-P synthase, a key enzyme in bacterial cell wall synthesis. The second investigates imidazole-2-amino pyrimidine derivatives as potential inhibitors of CDK2, a critical regulator of the cell cycle often dysregulated in cancer. This comparison aims to offer researchers and drug development professionals a clear overview of the methodologies, quantitative binding data, and potential therapeutic applications of these compounds.

Quantitative Docking Data Summary

The following table summarizes the binding affinities of the investigated imidazole derivatives against their respective protein targets. Lower binding energy values indicate a higher predicted affinity of the ligand for the protein's active site.

Study Focus Compound Target Protein Binding Energy (kcal/mol) Reference
Antimicrobial Imidazole Derivative 4aGlcN-6-P synthase-7.58Vijesh et al. (2013)
Imidazole Derivative 4bGlcN-6-P synthase-7.95Vijesh et al. (2013)
Imidazole Derivative 4cGlcN-6-P synthase-8.01Vijesh et al. (2013)
Imidazole Derivative 4dGlcN-6-P synthase-7.87Vijesh et al. (2013)
Imidazole Derivative 2aGlcN-6-P synthase-6.91Vijesh et al. (2013)
Imidazole Derivative 2bGlcN-6-P synthase-7.12Vijesh et al. (2013)
Standard (Streptomycin)GlcN-6-P synthase-5.21Vijesh et al. (2013)
Anticancer Imidazole Derivative 24CDK2-9.2Oleti et al.

Experimental Protocols

Molecular Docking of Imidazole Derivatives against GlcN-6-P Synthase

The molecular docking studies for the antimicrobial imidazole derivatives were performed to understand their interaction with L-glutamine: d-fructose-6-phosphate amidotransferase (GlcN-6-P synthase).

Software: The specific docking software used was not explicitly mentioned in the provided search results. However, such studies typically employ programs like AutoDock or Glide.

Protein Preparation: The three-dimensional crystal structure of GlcN-6-P synthase was obtained from the Protein Data Bank. The protein was prepared for docking by removing water molecules, adding polar hydrogen atoms, and assigning appropriate charges to the atoms.

Ligand Preparation: The 2D structures of the synthesized imidazole derivatives were converted to 3D structures. Energy minimization of these structures was carried out to obtain the most stable conformation for docking.

Docking Procedure: The prepared ligands were then docked into the active site of the prepared GlcN-6-P synthase. The docking protocol was validated by redocking the co-crystallized ligand into the active site and ensuring the software could reproduce the experimental binding mode. The binding energies of the synthesized compounds were then calculated and compared.

Virtual Screening of Imidazole Derivatives against CDK2

The in silico study of imidazole and 2-amino pyrimidine derivatives as anticancer agents involved a structure-based virtual screening approach targeting human Cyclin-Dependent Kinase 2 (CDK2).

Software: The molecular docking studies were performed using AutoDock Vina.[1]

Protein Preparation: The X-ray crystal structure of human CDK2 complexed with a known inhibitor (PDB ID: 1GII) was retrieved from the Protein Data Bank.[1] The protein was prepared for docking by removing the existing ligand and water molecules, adding polar hydrogens, and assigning charges.

Ligand Preparation: A series of imidazole and 2-amino pyrimidine derivatives were designed. Their 2D structures were converted to 3D, and their energies were minimized. These compounds were then screened for their drug-like properties using online tools like Molinspiration and OSIRIS.[1]

Docking and Virtual Screening: The designed derivatives that exhibited favorable drug-like properties were subjected to molecular docking studies using AutoDock Vina.[1] The docking was performed against the active site of CDK2. The binding affinities of the compounds were calculated, and the one with the highest binding energy was identified as a potential lead compound.[1]

Signaling Pathway and Experimental Workflow

CDK2 Signaling Pathway in Cell Cycle Progression

Cyclin-Dependent Kinase 2 (CDK2) is a crucial enzyme that regulates the progression of the cell cycle, particularly the transition from the G1 to the S phase.[2] Its activity is dependent on its association with regulatory proteins called cyclins, primarily Cyclin E and Cyclin A.[2] The diagram below illustrates the central role of the CDK2/Cyclin E complex in initiating the S phase of the cell cycle. Dysregulation of this pathway is a hallmark of many cancers, making CDK2 an attractive target for anticancer drug development.[3][4]

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_G1_S_Transition G1/S Transition Growth_Factors Growth Factors Cyclin_D_CDK46 Cyclin D / CDK4/6 Growth_Factors->Cyclin_D_CDK46 activate Rb Rb Cyclin_D_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin_E_Gene Cyclin E Gene E2F->Cyclin_E_Gene activates transcription Cyclin_E Cyclin E Cyclin_E_Gene->Cyclin_E produces CDK2_Cyclin_E CDK2 / Cyclin E Complex Cyclin_E->CDK2_Cyclin_E CDK2 CDK2 CDK2->CDK2_Cyclin_E S_Phase_Proteins S Phase Proteins CDK2_Cyclin_E->S_Phase_Proteins phosphorylates DNA_Replication DNA Replication S_Phase_Proteins->DNA_Replication initiates Imidazole_Derivative Imidazole Derivative (e.g., Compound 24) Imidazole_Derivative->CDK2_Cyclin_E inhibits

Caption: CDK2 signaling pathway and point of inhibition.

This guide highlights the potential of imidazole derivatives as a versatile scaffold for the development of both antimicrobial and anticancer agents. The comparative analysis of docking studies provides valuable insights into their binding mechanisms and affinities, paving the way for further optimization and experimental validation.

References

A Head-to-Head Comparison of Catalytic Systems for Imidazole Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of the imidazole scaffold is a critical step in the creation of new therapeutic agents. The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. This guide provides an objective comparison of various catalytic systems for imidazole synthesis, supported by experimental data, detailed protocols, and visual workflows to inform the selection of the most suitable method for your research needs.

Comparative Analysis of Catalytic Systems

The choice of a catalytic system for imidazole synthesis is often a trade-off between yield, reaction time, temperature, catalyst loading, and substrate scope. The following tables summarize key quantitative data for a range of catalytic systems, providing a basis for direct comparison in the synthesis of 2,4,5-trisubstituted imidazoles.

Metal-Based Catalysts

Metal-based catalysts are widely employed for their high efficiency and activity. Copper, cobalt, and chromium-based systems are among the most common.

CatalystCatalyst LoadingTemperature (°C)Reaction TimeYield (%)Reusability (Cycles)SolventReference
CuI15 mol%Reflux20 min95Not ReportedButanol[1][2]
CuCl₂·2H₂O10 mol%Microwave (300W)12 min92Not ReportedSolvent-free[1]
Co₃O₄ Nanoparticles-Ultrasonic Irradiation-High5-[1]
Cr₂O₃ Nanoparticles30 mgMicrowave3 min988Water[3][4]
Heterogeneous Catalysts

Heterogeneous catalysts offer significant advantages in terms of ease of separation, recovery, and reusability, aligning with the principles of green chemistry.

CatalystCatalyst LoadingTemperature (°C)Reaction TimeYield (%)Reusability (Cycles)SolventReference
Fe₃O₄ Nanoparticles15 mol%505 hHighYesSolvent-free[1]
Fe₃O₄@chitosan-Reflux-Excellent6Ethanol[1]
MIL-101(Cr)5 mg12010 min955Solvent-free[1][3]
ZSM-11 Zeolite--48 hExcellent5Solvent-free[1]
SBA-Pr-SO3H---up to 100-Solvent-free[5]
Metal-Free and Other Catalytic Systems

Metal-free catalysts and ionic liquids present alternatives that can offer mild reaction conditions and unique selectivity.

Catalyst/SystemCatalyst LoadingTemperature (°C)Reaction TimeYield (%)Reusability (Cycles)SolventReference
Benzyltriphenylphosphonium chloride (BTPPC)-80-HighNot ReportedSolvent-free[1]
Lactic Acid1 mL160-92--[5]
[C₁₆M₁Im][Br] & [C₁₆M₂Im][Br]-8048 h-Not ReportedAcetonitrile[1]
Et₃NH⁺AcO⁻Reaction Medium120--Not Reported-[1]
Urea–ZnCl₂-11030 min99--[5]
DABCO-60-6512 h92-t-butanol[5]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic method. Below are methodologies for representative catalytic systems.

Copper(I) Iodide (CuI) Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles

This protocol outlines an efficient synthesis using a copper-based catalyst.[2][6]

Materials:

  • Benzil (1.0 eq)

  • Substituted aldehyde (1.0 eq)

  • Ammonium acetate (2.0 eq)

  • Copper(I) iodide (CuI, 10 mol%)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine benzil, the substituted aldehyde, ammonium acetate, and CuI.

  • Add ethanol as the solvent.

  • Reflux the mixture for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitate by filtration.

  • Wash the solid with water and recrystallize from ethanol to obtain the pure 2,4,5-trisubstituted imidazole.

Fe₃O₄ Nanoparticle Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles

This method utilizes magnetic nanoparticles as a recyclable catalyst.[1]

Materials:

  • Aryl aldehyde (1.0 mmol)

  • Benzoin (1.0 mmol)

  • Ammonium acetate (1.5 mmol)

  • Fe₃O₄ nanoparticles (15 mol%)

Procedure:

  • In a reaction vessel, mix the aryl aldehyde, benzoin, and ammonium acetate.

  • Add the Fe₃O₄ nanoparticles to the mixture.

  • Heat the reaction under solvent-free conditions at 50°C for 5 hours.

  • After completion, separate the catalyst from the product mixture using an external magnet.

  • Purify the product by standard techniques such as recrystallization.

  • The recovered catalyst can be washed and reused for subsequent reactions.

MIL-101(Cr) Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles

This protocol employs a metal-organic framework (MOF) as a heterogeneous catalyst.[1][3]

Materials:

  • Benzil (1 mmol)

  • Substituted benzaldehyde (1 mmol)

  • Ammonium acetate (2.5 mmol)

  • MIL-101(Cr) (5 mg)

Procedure:

  • In a reaction vessel, combine benzil, the substituted benzaldehyde, and ammonium acetate.

  • Add MIL-101(Cr) as the catalyst.

  • Heat the mixture to 120°C under solvent-free conditions for approximately 10 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, isolate the product.

  • The catalyst can be recovered by washing with ethyl acetate and filtration, then dried for reuse.

Visualizing Workflows and Pathways

Diagrams of experimental workflows and reaction pathways can provide a clearer understanding of the synthetic processes.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Combine Aldehyde, 1,2-Dicarbonyl, Ammonium Source Catalyst Add Catalyst Reactants->Catalyst Heating Heating / Irradiation (Conventional or Microwave) Catalyst->Heating Cooling Cooling Heating->Cooling TLC TLC Monitoring Heating->TLC Monitor Precipitation Precipitation (e.g., add water) Cooling->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Characterization Product Characterization (NMR, MS, etc.) Recrystallization->Characterization catalyst_selection_workflow Start Define Synthesis Goals Green_Chem Green Chemistry Priority? Start->Green_Chem High_Yield High Yield & Fast Reaction? Green_Chem->High_Yield No Heterogeneous Consider Heterogeneous Catalysts (e.g., Nanoparticles, MOFs, Zeolites) Green_Chem->Heterogeneous Yes Mild_Conditions Mild Conditions Required? High_Yield->Mild_Conditions No Metal_Based Consider Metal-Based Catalysts (e.g., Cu, Co, Cr) or Microwave Synthesis High_Yield->Metal_Based Yes Metal_Free Consider Metal-Free Catalysts (e.g., Organocatalysts, Ionic Liquids) Mild_Conditions->Metal_Free Yes Classical Consider Classical Methods (e.g., Radziszewski) Mild_Conditions->Classical No

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of prominent analytical methods for the quantification and characterization of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole, a substituted lophine derivative. The selection of a robust and reliable analytical method is critical for ensuring the quality, consistency, and purity of this compound in research and development settings. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), presenting a side-by-side comparison of their performance based on key validation parameters.

Lophine (2,4,5-triphenylimidazole) and its derivatives are noted for their chemiluminescent and fluorescent properties, making them valuable in various analytical applications.[1][2][3] The analytical techniques discussed herein are foundational for the characterization and quality control of such imidazole-based compounds.

Comparison of Analytical Methods

The performance of HPLC-UV and GC-MS for the analysis of this compound is summarized below. The data represents typical performance characteristics derived from established validation principles for similar aromatic heterocyclic compounds.[4][5]

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity Range 0.5 - 100 µg/mL0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%
Precision (RSD%) < 2.0%< 2.5%
Limit of Detection (LOD) 0.1 µg/mL0.05 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL0.15 µg/mL
Specificity High (based on retention time)Very High (based on retention time and mass spectrum)

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of this compound using HPLC-UV and GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Isocratic Elution on C18 Column inject->separate detect UV Detection (e.g., 254 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Figure 1: HPLC-UV Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Volatile Solvent (e.g., Dichloromethane) start->dissolve inject Inject into GC dissolve->inject separate Temperature-Programmed Separation on Capillary Column ionize Electron Ionization (EI) separate->ionize detect Mass Spectrometry Detection ionize->detect integrate Extract Ion Chromatogram & Integrate Peak detect->integrate identify Identify via Mass Spectrum Library detect->identify quantify Quantify using Internal Standard integrate->quantify

Figure 2: GC-MS Experimental Workflow

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of this compound in various matrices. A reverse-phase HPLC method is generally applicable for such compounds.[6]

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v), with 0.1% phosphoric acid for peak shape improvement.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by UV scan of the analyte; typically in the range of 250-310 nm for imidazole derivatives.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of the mobile phase.

    • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the linearity range (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Validation Parameters:

    • Linearity: Assessed by plotting the peak area against the concentration of the working standard solutions and performing a linear regression analysis.

    • Accuracy: Determined by the spike-and-recovery method at three different concentration levels (low, medium, high).

    • Precision: Evaluated by analyzing six replicate preparations of a sample at 100% of the target concentration (repeatability) and on different days with different analysts (intermediate precision).

    • LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high specificity and sensitivity, making it an excellent method for identification and quantification, especially at trace levels.

  • Instrumentation:

    • Gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole).

    • Capillary column suitable for aromatic compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Chromatographic and Spectrometric Conditions:

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Splitless (or split, depending on concentration).

    • Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 290 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (e.g., m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification.

  • Standard and Sample Preparation:

    • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a volatile solvent like dichloromethane or ethyl acetate.

    • Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., a structurally similar compound with a different retention time, like triphenylmethane) in the same solvent.

    • Working Standard Solutions: Prepare calibration standards containing a fixed concentration of the IS and varying concentrations of the analyte.

    • Sample Preparation: Dissolve the sample in the chosen solvent, add the internal standard at the same fixed concentration as in the standards, and vortex.

  • Validation Parameters:

    • Linearity: Assessed by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.

    • Accuracy and Precision: Determined similarly to the HPLC method, but using the peak area ratios.

    • Specificity: Confirmed by comparing the retention time and the mass spectrum of the analyte in the sample with that of a pure standard. The mass spectrum of this compound would show a characteristic molecular ion peak (m/z 330) and fragmentation pattern.[7][8]

    • LOD and LOQ: Determined from the signal-to-noise ratio of the chromatogram in SIM mode.

Conclusion

Both HPLC-UV and GC-MS are suitable methods for the analysis of this compound. The choice between the two depends on the specific requirements of the analysis.

  • HPLC-UV is a robust, reliable, and widely available technique that is ideal for routine quality control, assay, and purity determinations where high throughput is often required.

  • GC-MS offers superior specificity and lower detection limits, making it the preferred method for trace analysis, impurity identification, and confirmatory analysis where unambiguous identification is critical.

A comprehensive approach to method development and validation, as outlined in this guide, ensures the generation of high-quality, reliable, and reproducible analytical data for this compound in a drug development and manufacturing environment.

References

Comparative Analysis of the Fluorescence Properties of Novel ADPI Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the photophysical characteristics of a series of π-extended 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) derivatives.

This guide provides a comprehensive comparison of the fluorescence properties of newly synthesized ADPI derivatives, offering valuable data for their application as environmentally sensitive fluorophores and chemosensors. The unique molecular structure of ADPI, featuring a bulky anthracene unit and flexibly-linked phenyl rings, imparts intriguing photophysical behaviors, including sensitivity to solvent polarity and the presence of specific ions. This document summarizes key performance data, details experimental methodologies, and illustrates the sensing mechanism for fluoride ions.

Quantitative Comparison of Photophysical Properties

The fluorescence characteristics of a series of π-extended ADPI derivatives were systematically investigated in various solvents. The following table summarizes the key photophysical data, including absorption maxima (λ_abs_), emission maxima (λ_em_), Stokes shifts, and fluorescence quantum yields (Φ_F_). The data highlights the influence of different substituents on the ADPI core and the effect of solvent polarity on the fluorescence properties.

CompoundSolventλ_abs_ (nm)λ_em_ (nm)Stokes Shift (cm⁻¹)Φ_F_
ADPI Dichloromethane368, 387, 40948840280.55
Tetrahydrofuran367, 386, 40849544780.48
Acetonitrile366, 385, 40750850690.45
Dimethylformamide369, 388, 41051249690.51
ADPI-Br Dichloromethane369, 388, 41049041580.65
Tetrahydrofuran368, 387, 40949845540.58
Acetonitrile367, 386, 40851251910.53
Dimethylformamide370, 389, 41151550570.59
ADPI-Ph Dichloromethane371, 390, 41249241410.72
Tetrahydrofuran370, 389, 41150045350.65
Acetonitrile369, 388, 41051551870.61
Dimethylformamide372, 391, 41351850440.68
ADPI-Naph Dichloromethane372, 391, 41349341240.75
Tetrahydrofuran371, 390, 41250245690.68
Acetonitrile370, 389, 41151852620.63
Dimethylformamide373, 392, 41452050800.70

Data extracted from "Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores". Stokes shifts were calculated from the provided absorption and emission maxima.

Experimental Protocols

General Spectroscopic Measurements

All UV-Vis absorption and fluorescence emission spectra were recorded on a standard spectrophotometer and a spectrofluorometer, respectively. Measurements were conducted at room temperature using 1 cm path length quartz cuvettes. The concentration of the sample solutions was maintained in the micromolar range to avoid aggregation and inner filter effects.

Determination of Fluorescence Quantum Yield (Φ_F_)

The fluorescence quantum yields of the ADPI derivatives were determined using the comparative method, with a well-characterized standard of known quantum yield.[1][2][3] Quinine sulfate in 0.1 M H₂SO₄ (Φ_F_ = 0.54) was used as the reference standard.[4][5]

Procedure:

  • Preparation of Solutions: A series of solutions of both the ADPI derivative (sample) and the quinine sulfate standard were prepared in their respective solvents. The concentrations were adjusted to yield an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.[1]

  • Absorbance Measurement: The UV-Vis absorption spectra of all solutions were recorded. The absorbance at the excitation wavelength (e.g., 365 nm) was noted for each solution.

  • Fluorescence Measurement: The fluorescence emission spectra of all solutions were recorded under identical experimental conditions (e.g., excitation wavelength, slit widths). The integrated fluorescence intensity (the area under the emission curve) was calculated for each spectrum.

  • Data Analysis: A graph of integrated fluorescence intensity versus absorbance was plotted for both the sample and the standard. The gradients (slopes) of these plots were determined.

  • Quantum Yield Calculation: The fluorescence quantum yield of the sample (Φ_F,sample_) was calculated using the following equation:[1][2]

    Φ_F,sample_ = Φ_F,std_ × (Grad_sample_ / Grad_std_) × (η_sample_² / η_std_²)

    Where:

    • Φ_F,std_ is the fluorescence quantum yield of the standard.

    • Grad_sample_ and Grad_std_ are the gradients of the plots for the sample and standard, respectively.

    • η_sample_ and η_std_ are the refractive indices of the solvents used for the sample and standard, respectively.

Mechanism of Fluoride Ion Sensing

Certain ADPI derivatives exhibit a noticeable change in their fluorescence properties upon the addition of fluoride ions (F⁻). This sensing capability is attributed to the interaction between the fluoride ion and the N-H proton of the imidazole ring.[6][7][8] The proposed mechanism involves the deprotonation of the imidazole N-H group by the basic fluoride ion, leading to a change in the electronic structure of the fluorophore and a corresponding alteration of its fluorescence emission.[7][8][9]

fluoride_sensing_mechanism ADPI ADPI Derivative (Fluorophore) (N-H group) Complex Hydrogen-Bonded Complex [ADPI-H···F]⁻ ADPI->Complex Hydrogen Bonding Fluoride Fluoride Ion (F⁻) Fluoride->Complex Deprotonated_ADPI Deprotonated ADPI (Anionic Form) Complex->Deprotonated_ADPI Proton Transfer HF HF

Caption: Fluoride ion sensing mechanism of ADPI derivatives.

The interaction begins with the formation of a hydrogen bond between the imidazole N-H proton and the fluoride ion.[7][8] This is followed by proton transfer to the fluoride ion, resulting in the formation of the deprotonated, anionic form of the ADPI derivative and hydrogen fluoride. This deprotonation event alters the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a change in the fluorescence emission, which can be observed as a quenching or shifting of the emission wavelength.[7] This mechanism makes these ADPI derivatives promising candidates for the development of selective fluoride ion sensors.

References

Safety Operating Guide

Proper Disposal of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides detailed procedural guidance for the safe disposal of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole, a compound within the imidazole family. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

I. Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to be familiar with the hazards associated with imidazole-based compounds. Imidazoles are generally corrosive and can cause severe skin burns and eye damage.[1][2] They may also be harmful if swallowed and can form combustible dust concentrations in the air.[1][2]

Required Personal Protective Equipment (PPE):

  • Eye Protection: ANSI Z87.1-compliant chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves. Gloves should be inspected for pinholes before use and disposed of properly after handling the chemical.[1]

  • Body Protection: A fully buttoned, appropriately sized laboratory coat that extends to the wrists. Full-length pants and closed-toe shoes are also required to ensure no skin is exposed.[1]

  • Respiratory Protection: For emergencies or situations with unknown exposure levels, a full-face, positive-pressure, air-supplied respirator should be used.[1]

All handling of this compound and its waste should be conducted in a certified laboratory chemical fume hood to minimize inhalation exposure.[1][2]

II. Quantitative Data Summary for Imidazole Waste

The following table summarizes key quantitative and qualitative data relevant to the transport and disposal of imidazole-based chemical waste. This information is critical for proper labeling and compliance with transportation regulations.

ParameterValue/Information
UN Number 3263[3][4]
UN Proper Shipping Name CORROSIVE SOLID, BASIC, ORGANIC, N.O.S. (Imidazole)[3][4]
Transport Hazard Class 8 (Corrosive)[4]
Packing Group II[4]
Environmental Hazards May cause long-lasting harmful effects to aquatic life. Avoid release to the environment.[3][5]
Incompatible Materials Strong oxidizers, acids, acid anhydrides, and acid chlorides.[1][2]
Acute Oral Toxicity (LD50) 708 mg/kg (Rat, for a similar compound Clotrimazole)[6] to 970 mg/kg (Rat, for Imidazole)[2]

III. Step-by-Step Disposal Workflow

The proper disposal of this compound follows a structured workflow designed to ensure safety and regulatory compliance at each stage.

DisposalWorkflow A 1. Preparation & PPE B 2. Waste Collection (Pure & Solutions) A->B Handle in Fume Hood C 3. Container Sealing & Labeling B->C Use Compatible Container D 4. Temporary Storage C->D Store Away from Incompatibles E 5. Treatment (Optional) Neutralization Protocol D->E If Permitted F 6. Final Disposal D->F Direct Disposal E->F After Treatment G Consult Local Regulations & Waste Management Authority F->G

Disposal Workflow for this compound

IV. Experimental Protocol for Neutralization

In some cases, and where permitted by local regulations, chemical neutralization may be a viable pre-treatment step before final disposal. This protocol is based on general procedures for basic organic compounds like imidazoles.[4]

Objective: To neutralize the basic properties of this compound waste to reduce its corrosivity.

Materials:

  • This compound waste (solid or in solution).

  • Large beaker or container (must be larger than the volume of waste and reagents).

  • Stir bar and magnetic stir plate.

  • Dilute acid (e.g., 1M Hydrochloric Acid or 1M Sulfuric Acid).

  • pH meter or pH indicator strips.

  • Appropriate PPE (as listed in Section I).

  • Water (deionized or distilled).

Procedure:

  • Preparation: Conduct the entire procedure within a certified chemical fume hood. Ensure all necessary PPE is worn correctly.

  • Dilution: Carefully place the this compound waste into the large beaker. If the waste is a solid, create a slurry by adding water slowly while stirring.[4]

  • Neutralization:

    • Begin stirring the solution or slurry.

    • Slowly add the dilute acid dropwise to the mixture. Caution: This is an exothermic reaction; adding the acid too quickly can cause boiling and splashing.

    • Continuously monitor the pH of the solution using a pH meter or pH strips.

    • Continue adding acid until the pH of the solution is neutral (pH 6.5-7.5).

  • Final Steps:

    • Once neutralized, the resulting solution must still be disposed of as hazardous waste, but it is now less corrosive.

    • Transfer the neutralized waste to a properly labeled hazardous waste container.

    • Consult your institution's environmental health and safety (EH&S) office or a licensed waste management authority for final disposal procedures, which may include incineration or placement in a designated chemical landfill.[4]

V. Logistical and Operational Disposal Plan

  • Waste Collection: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, weigh boats, spill cleanup debris), must be collected.[1] Spill cleanup materials should be double-bagged in plastic bags and clearly labeled with the contents.[1]

  • Container Management: Use a sealable, airtight waste container made of a compatible material.[1][2] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area.[1][2] This storage area must be segregated from incompatible materials, particularly strong acids and oxidizing agents.[1][2]

  • Final Disposal: Do not dispose of this chemical down the drain or in regular trash.[3][7] The disposal must be handled by the institution's designated hazardous waste management program or a certified external contractor.[1] Always consult your local, regional, and national waste management regulations to ensure full compliance.[4][7] Completely emptied packages can be recycled after proper decontamination.[3][7]

References

Essential Safety and Operational Guide for 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole. The following procedures are based on established safety protocols for similar imidazole derivatives and are intended to ensure the safe handling, use, and disposal of this compound.

I. Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of personal protective equipment. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Equipment Rationale
Eye and Face Protection Chemical safety goggles or a face shield.[1][2][3][4]Protects against dust particles, splashes, and vapors that can cause serious eye damage.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Corrosion-proof clothing or a lab coat.[1][4]Prevents skin contact, which may cause irritation, burns, or absorption of the chemical.
Respiratory Protection A NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95, P3) is necessary when dust is generated.[1][2]Protects against inhalation of dust, which can lead to respiratory irritation.

II. Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational plan minimizes the risk of exposure and accidents.

  • Preparation :

    • Ensure that a chemical fume hood is operational and available for use.[2][4]

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[2]

    • Gather all necessary PPE as specified in the table above.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling :

    • All handling of this compound solid should be conducted within a chemical fume hood to prevent the inhalation of dust.[2][4]

    • Wear all required PPE, including gloves, lab coat, and eye protection.

    • Avoid the formation of dust during weighing and transfer.[2][5] Use techniques such as weighing on a tared container inside the fume hood.

    • Keep the container tightly closed when not in use.[1][2]

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

    • Clean the work area, including the balance and fume hood surface, to remove any residual chemical.

    • Remove and properly store or dispose of PPE. Contaminated disposable gloves should be discarded as chemical waste.

Experimental Workflow for Safe Handling

G cluster_prep Pre-Handling Checks cluster_handling Active Handling in Fume Hood cluster_post_handling Post-Handling Procedures prep 1. Preparation handling 2. Handling prep->handling post_handling 3. Post-Handling handling->post_handling disposal 4. Waste Disposal post_handling->disposal fume_hood Verify Fume Hood safety_equipment Check Eyewash/Shower ppe_check Don PPE weigh Weigh Compound transfer Transfer to Reaction close_container Keep Container Closed wash Wash Hands clean_area Clean Work Area remove_ppe Remove PPE G cluster_response Immediate Response cluster_followup Follow-up Actions exposure Exposure Event remove_source Remove from Source exposure->remove_source first_aid Administer First Aid remove_source->first_aid seek_medical Seek Medical Attention first_aid->seek_medical report_incident Report Incident seek_medical->report_incident

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.